Scillaridin A
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
5-[(10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-1,2,7,8,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O3/c1-22-12-4-3-5-17(22)7-8-20-19(22)10-13-23(2)18(11-14-24(20,23)26)16-6-9-21(25)27-15-16/h3,5-7,9,15,18-20,26H,4,8,10-14H2,1-2H3/t18-,19?,20?,22+,23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOQXVVZFSWICE-BSKUUKNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC=CC1=CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3C([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CC=C5[C@@]3(CCC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00969683 | |
| Record name | 14-Hydroxybufa-3,5,20,22-tetraenolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00969683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
545-51-7 | |
| Record name | Scillaridin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14-Hydroxybufa-3,5,20,22-tetraenolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00969683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Scillaridin A: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scillaridin A, a potent cardiac glycoside of the bufadienolide class, has emerged as a molecule of significant interest beyond its traditional use in cardiovascular medicine. Extensive research has elucidated its complex mechanism of action, highlighting its potential as a powerful anti-cancer agent. This technical guide provides an in-depth exploration of the molecular pathways modulated by this compound, with a focus on its direct interaction with Na+/K+-ATPase and the subsequent cascade of intracellular events. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and drug development professionals.
Core Mechanism of Action: Inhibition of Na+/K+-ATPase
The principal molecular target of this compound is the Na+/K+-ATPase, an essential transmembrane enzyme responsible for maintaining electrochemical gradients across the cell membrane. By binding to the α-subunit of the Na+/K+-ATPase, this compound inhibits its pumping function. This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the Na+/Ca2+ exchanger, resulting in an elevation of intracellular calcium levels. While a precise IC50 value for the direct enzymatic inhibition of Na+/K+-ATPase by this compound is not consistently reported in the literature, its potent inhibitory effect is a well-established primary mechanism of action. This fundamental action triggers a diverse array of downstream signaling events that collectively contribute to its cytotoxic and anti-tumor effects.
Quantitative Data: Cytotoxicity of this compound (Prothis compound)
This compound, often referred to as Prothis compound in research literature, exhibits significant cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized below.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (nM) | Reference |
| Panc-1 | Pancreatic Cancer | 72 | 35.25 | |
| BxPC-3 | Pancreatic Cancer | 72 | 180.3 | |
| AsPC-1 | Pancreatic Cancer | 72 | 370.9 | |
| PC9 | Non-Small Cell Lung Cancer | 24 | >1000 | |
| PC9 | Non-Small Cell Lung Cancer | 48 | 156.3 | |
| PC9 | Non-Small Cell Lung Cancer | 72 | 68.4 | |
| PC9IR | Non-Small Cell Lung Cancer | 24 | >1000 | |
| PC9IR | Non-Small Cell Lung Cancer | 48 | 215.7 | |
| PC9IR | Non-Small Cell Lung Cancer | 72 | 89.1 | |
| H1975 | Non-Small Cell Lung Cancer | 24 | 895.6 | |
| H1975 | Non-Small Cell Lung Cancer | 48 | 102.3 | |
| H1975 | Non-Small Cell Lung Cancer | 72 | 45.8 | |
| A549 | Non-Small Cell Lung Cancer | 24 | >1000 | |
| A549 | Non-Small Cell Lung Cancer | 48 | 189.2 | |
| A549 | Non-Small Cell Lung Cancer | 72 | 76.5 | |
| RD | Rhabdomyosarcoma | 24 | Not specified | |
| RD | Rhabdomyosarcoma | 48 | ~5 | |
| GBM6 | Glioblastoma | 72 | Not specified | |
| GBM9 | Glioblastoma | 72 | Not specified |
Key Signaling Pathways Modulated by this compound
The inhibition of Na+/K+-ATPase by this compound initiates a complex network of intracellular signaling cascades that ultimately lead to cell cycle arrest and apoptosis in cancer cells. The major pathways identified are the STAT3 signaling pathway, the JNK pathway, and the Endoplasmic Reticulum (ER) stress pathway.
Inhibition of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is often constitutively activated in many cancers, promoting cell survival and proliferation. This compound has been shown to effectively inhibit the STAT3 signaling pathway. Mechanistically, this inhibition can occur through the increased expression of SHP-1, a protein tyrosine phosphatase that negatively regulates STAT3, and by decreased phosphorylation of upstream activators like Src.
Activation of the JNK Pathway
The c-Jun N-terminal kinase (JNK) pathway, a subset of the mitogen-activated protein kinase (MAPK) signaling cascade, is activated in response to cellular stress and plays a crucial role in inducing apoptosis. This compound treatment leads to the activation of the JNK pathway, contributing to its pro-apoptotic effects.
Induction of Endoplasmic Reticulum (ER) Stress
This compound has been shown to induce endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. Prolonged ER stress activates the unfolded protein response (UPR), which can ultimately trigger apoptosis. Key markers of this compound-induced ER stress include the increased phosphorylation of eIF2α and the elevated expression of its downstream effectors ATF4 and CHOP.
Cellular Consequences of this compound Treatment
The activation of the aforementioned signaling pathways culminates in distinct cellular outcomes, primarily cell cycle arrest and apoptosis.
Cell Cycle Arrest
This compound has been observed to induce cell cycle arrest, particularly at the G2/M phase, in various cancer cell lines. This arrest prevents the cells from progressing through mitosis and ultimately contributes to the inhibition of tumor growth. The G2/M arrest is often associated with alterations in the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Induction of Apoptosis
A primary mechanism of this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death. This is evidenced by several key molecular events, including:
-
DNA Fragmentation: Detected by methods such as the TUNEL assay.
-
Caspase Activation: Cleavage and activation of executioner caspases, such as caspase-3.
-
PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is cleaved by activated caspases.
-
Mitochondrial Dysfunction: Dissipation of the mitochondrial membrane potential and release of pro-apoptotic factors.
-
Modulation of Bcl-2 Family Proteins: An increase in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.
Experimental Protocols
Na+/K+-ATPase Activity Assay
This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The activity is determined as the ouabain-sensitive fraction of total ATPase activity.
Methodology:
-
Membrane Preparation: Isolate crude membrane fractions from cells or tissues of interest.
-
Reaction Mixture: Prepare a reaction buffer containing NaCl, KCl, MgCl2, ATP, and a buffer (e.g., Tris-HCl).
-
Incubation: Incubate the membrane preparation in the reaction mixture in the presence and absence of a specific Na+/K+-ATPase inhibitor, such as ouabain.
-
Phosphate Detection: Stop the reaction and measure the amount of liberated inorganic phosphate using a colorimetric method, such as the malachite green assay.
-
Calculation: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Determination: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting the viability against the logarithm of the drug concentration.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
Methodology:
-
Cell Fixation and Permeabilization: Fix the cells with a cross-linking agent (e.g., paraformaldehyde) and then permeabilize them to allow entry of the labeling reagents.
-
TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTPs). TdT catalyzes the addition of these dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If using BrdUTP, detect the incorporated nucleotides with a fluorescently labeled anti-BrdU antibody. If using directly labeled fluorescent dUTPs, proceed to visualization.
-
Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to identify and quantify the apoptotic (TUNEL-positive) cells.
Conclusion
This compound exerts its biological effects through a well-defined, multi-faceted mechanism of action that is initiated by the inhibition of the Na+/K+-ATPase. This primary event triggers a cascade of downstream signaling pathways, including the inhibition of STAT3 and the activation of JNK and ER stress pathways, which collectively drive cancer cells towards apoptosis and cell cycle arrest. The potent cytotoxic effects of this compound, demonstrated across a variety of cancer cell lines, underscore its potential as a valuable lead compound in the development of novel anti-cancer therapeutics. This technical guide provides a foundational understanding of this compound's mechanism of action to aid researchers and drug development professionals in their ongoing efforts to explore its therapeutic applications.
Scillaridin A: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scillaridin A, a potent cardiotonic steroid, belongs to the bufadienolide class of compounds. While its glycosidic forms, Prothis compound and Scillaren A, are more commonly found in nature, this compound itself can be obtained through hydrolysis of these precursors. This technical guide provides a comprehensive overview of the primary natural sources of this compound and its glycosides, detailed methodologies for their isolation and purification, and an exploration of their mechanisms of action and associated signaling pathways. Quantitative data on yields from various sources are presented, and key experimental protocols are detailed to facilitate further research and development.
Introduction: The Chemical Relationship of this compound and its Glycosides
This compound is the aglycone component of the cardiac glycosides Prothis compound and Scillaren A. Understanding their chemical relationship is fundamental to their extraction and isolation.
-
Scillaren A: A glycoside that, upon hydrolysis, yields one molecule of glucose and one molecule of Prothis compound.
-
Prothis compound: This glycoside can be further hydrolyzed to yield one molecule of rhamnose and the aglycone, this compound.
This hierarchical structure dictates that the isolation of this compound is often a two-step process: first, the extraction of its glycosidic forms from natural sources, followed by controlled hydrolysis to cleave the sugar moieties.
Natural Sources of this compound and its Glycosides
The primary natural reservoirs of this compound and its glycosides are found within the plant kingdom, specifically in the bulbs of species belonging to the genera Drimia and Scilla.
Plant Sources
The most well-documented plant sources include:
-
Drimia maritima (syn. Urginea maritima): Commonly known as the sea squill or white squill, this is the most significant and widely studied source of Prothis compound and Scillaren A.
-
Drimia indica: This species is another notable source of these cardiac glycosides.
-
Scilla species: Various plants within the Scilla genus have been reported to contain these compounds.
Quantitative Analysis of Glycosides in Plant Sources
The concentration of Prothis compound and Scillaren A can vary depending on the plant's geographical origin, harvest time, and the specific variety (e.g., red or white squill). High-performance liquid chromatography (HPLC) is a common technique for the quantitative analysis of these compounds.
| Plant Source | Compound | Concentration/Yield | Analytical Method |
| Drimia maritima (from Fars province, Iran) | Prothis compound | 4.1 µg/mL in methanolic extract | HPLC |
| Drimia maritima (from Hamedan province, Iran) | Prothis compound | 1.5 µg/mL in methanolic extract | HPLC |
| Drimia maritima (in vitro callus culture) | Prothis compound | Up to 141.31 mg/g dry weight | HPLC |
| Drimia maritima bulb extract | Prothis compound | Approximately 5% of the aqueous extract | GC-MS |
Isolation and Purification Protocols
The isolation of this compound typically involves the extraction of its glycosides, Prothis compound and Scillaren A, from the plant material, followed by chromatographic purification and subsequent hydrolysis.
General Extraction of Glycosides
A general workflow for the extraction of cardiac glycosides from Drimia maritima bulbs is outlined below.
Caption: General workflow for the extraction of crude glycosides.
Purification by Column Chromatography
The crude extract is subjected to column chromatography for the separation of individual glycosides.
Experimental Protocol: Column Chromatography of Crude Extract
-
Stationary Phase: Silica gel (60-120 mesh).
-
Column Preparation: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: The concentrated crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
-
Elution: A gradient elution is performed with a solvent system of increasing polarity. A common solvent system is a mixture of petroleum ether and ethyl acetate, with the polarity gradually increased by increasing the proportion of ethyl acetate.
-
Fraction Collection: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Pooling and Concentration: Fractions with similar TLC profiles corresponding to Prothis compound and Scillaren A are pooled and concentrated.
Hydrolysis of Glycosides to this compound
To obtain the aglycone this compound, the purified glycosides (Prothis compound or Scillaren A) are subjected to acid hydrolysis.
Experimental Protocol: Acid Hydrolysis of Prothis compound
-
Reaction Setup: Dissolve the purified Prothis compound in methanol.
-
Acid Addition: Add an equal volume of 2N hydrochloric acid (HCl).
-
Heating: Reflux the mixture for 30-60 minutes at 100°C.
-
Extraction: After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium carbonate solution) and extract the aglycone (this compound) with an organic solvent such as ethyl acetate.
-
Purification: The organic layer is washed, dried, and concentrated. The resulting this compound can be further purified by recrystallization or chromatography if necessary.
Signaling Pathways and Mechanism of Action
This compound and its glycosides exert their biological effects primarily through the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion gradients. This inhibition leads to a cascade of downstream effects, which have been particularly studied in the context of cancer therapy.
Inhibition of Na+/K+-ATPase
The fundamental mechanism of action is the binding of the bufadienolide to the Na+/K+-ATPase pump, leading to its inhibition.
Caption: Inhibition of the Na+/K+-ATPase pump by this compound.
Anticancer Signaling Pathways of Prothis compound
Recent research has focused on the anticancer properties of Prothis compound, revealing its involvement in several key signaling pathways that lead to apoptosis and inhibition of cancer cell proliferation and motility.
4.2.1. Induction of Apoptosis via STAT3 Inhibition
Prothis compound has been shown to induce apoptosis in cancer cells by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.
Caption: Prothis compound-induced apoptosis via STAT3 inhibition.[1][2]
4.2.2. Inhibition of Cell Growth and Motility via EGFR-Src Pathway
Prothis compound can also suppress lung cancer cell growth and motility by downregulating the Epidermal Growth Factor Receptor (EGFR)-Src signaling pathway.
Caption: Inhibition of cell motility by Prothis compound via the EGFR-Src pathway.[3]
Conclusion
This compound and its naturally occurring glycosides, Prothis compound and Scillaren A, represent a valuable class of bioactive compounds with significant potential in drug development, particularly in oncology. Their primary natural sources are well-established in plant species of the genera Drimia and Scilla. This guide provides a framework for their extraction, purification, and subsequent hydrolysis to obtain the aglycone, this compound. The elucidation of their mechanisms of action, including the inhibition of Na+/K+-ATPase and the modulation of critical cancer-related signaling pathways, opens avenues for the development of novel therapeutic strategies. Further research into optimizing isolation protocols and exploring the full spectrum of their biological activities is warranted.
References
- 1. Prothis compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medsci.org [medsci.org]
- 3. Prothis compound inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]
The intricate Biosynthesis of Scillaridin A in Plants: A Technical Guide for Researchers
An in-depth exploration of the biosynthetic pathway of Scillaridin A, a potent bufadienolide cardiac glycoside, this technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals. Delving into the enzymatic steps, from precursor molecules to the final glycosylated product, this document outlines the current understanding of this complex metabolic route. Detailed experimental methodologies and quantitative data are presented to facilitate further investigation and potential biotechnological applications.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the ubiquitous precursor of steroids, cholesterol. While the complete enzymatic cascade has not been fully elucidated, research on related cardenolides and bufadienolides has allowed for the construction of a putative pathway. This pathway involves a series of hydroxylation, oxidation, reduction, and glycosylation reactions catalyzed by several key enzyme families.
The initial steps involve the conversion of cholesterol to pregnenolone, a common intermediate in steroid biosynthesis. This is followed by the action of 3β-hydroxysteroid dehydrogenase (3β-HSD) to produce progesterone. A crucial step in the formation of the 5β-configured steroid backbone, characteristic of many cardiac glycosides, is the reduction of progesterone by progesterone 5β-reductase (P5βR)[1][2][3][4][5]. Subsequent modifications, likely involving a series of hydroxylation reactions catalyzed by cytochrome P450 monooxygenases (CYPs), lead to a pregnane derivative that serves as the backbone for the bufadienolide ring.
A key and yet uncharacterized step is the formation of the α-pyrone ring, which defines bufadienolides. It has been proposed that this involves the condensation of a C21 pregnane derivative with a C3 unit, possibly derived from oxaloacetic acid. The final step in the biosynthesis of this compound is the glycosylation of the aglycone, scillarenin, by a specific glycosyltransferase (GT), which attaches a disaccharide moiety (rhamnose-glucose).
Key Enzyme Families in this compound Biosynthesis
The biosynthesis of this compound is orchestrated by a consortium of enzymes, each playing a critical role in the step-wise modification of the steroid backbone.
2.1. Cytochrome P450 Monooxygenases (CYPs)
CYPs are a large and diverse family of enzymes that catalyze a wide range of oxidative reactions in plant secondary metabolism[6][7][8]. In the context of this compound biosynthesis, CYPs are predicted to be involved in multiple hydroxylation steps, including the initial conversion of cholesterol to pregnenolone and subsequent modifications of the pregnane core to introduce hydroxyl groups at specific positions, which are characteristic of the final bufadienolide structure[9][10].
2.2. 3β-Hydroxysteroid Dehydrogenase (3β-HSD)
3β-HSD is a key enzyme in the biosynthesis of all steroid hormones and is responsible for the conversion of pregnenolone to progesterone. This NAD+-dependent enzyme catalyzes both the dehydrogenation of the 3β-hydroxyl group and the isomerization of the Δ5 double bond to the Δ4 position.
2.3. Progesterone 5β-Reductase (P5βR)
The stereochemistry of the A/B ring junction is a critical determinant of the biological activity of cardiac glycosides. P5βR catalyzes the stereospecific reduction of the Δ4 double bond of progesterone to yield 5β-pregnane-3,20-dione, thus establishing the cis-fusion of the A and B rings[1][2][3][4][5]. This enzyme belongs to the progesterone 5β-reductase/iridoid synthase (PRISE) family of enzymes[2].
2.4. Glycosyltransferases (GTs)
The final step in the biosynthesis of this compound is the attachment of a sugar moiety to the 3β-hydroxyl group of the aglycone, scillarenin. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT)[11][12][13]. The specific GT responsible for the sequential addition of rhamnose and glucose to form the scillatriose sugar chain of this compound has yet to be identified.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of biochemical and molecular biology techniques. Below are outlines of key experimental protocols.
3.1. Assay for 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Activity
A colorimetric assay can be used to determine 3β-HSD activity by measuring the formation of NADH[14][15].
Protocol Outline:
-
Enzyme Extraction: Homogenize plant tissue in an appropriate buffer and centrifuge to obtain a crude enzyme extract.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme extract, the substrate (e.g., pregnenolone), NAD+, and a buffer (e.g., Tris-HCl, pH 7.8).
-
Color Development: Add a color reagent containing a tetrazolium salt (e.g., iodonitrotetrazolium chloride - INT) and an electron carrier (e.g., phenazine methosulfate - PMS). The NADH produced by the 3β-HSD reaction will reduce the tetrazolium salt to a colored formazan.
-
Measurement: After incubation, measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm). The enzyme activity is proportional to the rate of color formation.
3.2. Assay for Progesterone 5β-Reductase (P5βR) Activity
The activity of P5βR can be determined by measuring the conversion of progesterone to 5β-pregnane-3,20-dione using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[5].
Protocol Outline:
-
Enzyme Preparation: Use a crude protein extract from plant tissue or a heterologously expressed and purified P5βR enzyme.
-
Enzymatic Reaction: Incubate the enzyme with progesterone and a NADPH regenerating system.
-
Extraction: Stop the reaction and extract the steroids with an organic solvent (e.g., dichloromethane).
-
Analysis: Analyze the extracted steroids by GC-MS or LC-MS to quantify the amount of 5β-pregnane-3,20-dione formed.
3.3. Identification and Characterization of Glycosyltransferases (GTs)
Identifying the specific GT involved in this compound biosynthesis can be achieved through a combination of transcriptomics, heterologous expression, and in vitro assays.
Protocol Outline:
-
Candidate Gene Identification: Perform transcriptome analysis of this compound-producing plant tissues to identify candidate UGT genes that are highly expressed.
-
Heterologous Expression: Clone the candidate UGT genes into an expression vector and express the recombinant proteins in a suitable host like E. coli or yeast.
-
In Vitro Enzyme Assay: Purify the recombinant GTs and perform in vitro assays using the aglycone scillarenin and various UDP-activated sugars (UDP-glucose, UDP-rhamnose) as substrates.
-
Product Analysis: Analyze the reaction products by LC-MS to identify the formation of glycosylated scillarenin derivatives.
Quantitative Data on this compound Biosynthesis
Quantitative data on the biosynthesis of this compound is scarce. However, studies on related cardenolides and analytical methods for their quantification provide some insights.
| Parameter | Value | Compound/Enzyme | Plant/System | Reference |
| Specific Activity | ~15-fold increase | Progesterone 5β-reductase (mutant) | Plantago lanceolata | [3] |
| Limit of Detection (LOD) | 0.6 µg/mL | Prothis compound | Drimia maritima | [16] |
| Limit of Quantification (LOQ) | 1.8 µg/mL | Prothis compound | Drimia maritima | [16] |
Conclusion and Future Perspectives
The biosynthesis of this compound is a complex metabolic pathway involving a series of enzymatic reactions that are not yet fully understood. While the early steps involving the conversion of cholesterol to progesterone and its subsequent reduction are relatively well-characterized, the key enzymatic step leading to the formation of the α-pyrone ring remains a significant knowledge gap. Furthermore, the specific glycosyltransferase responsible for the final glycosylation of scillarenin needs to be identified and characterized.
Future research should focus on:
-
Identification of the α-pyrone ring forming enzyme: This could be achieved through a combination of transcriptomics, proteomics, and functional genomics approaches in this compound-producing plants like Urginea maritima.
-
Characterization of the specific glycosyltransferase(s): Identifying and characterizing the GTs involved in the glycosylation of scillarenin will be crucial for understanding the complete pathway and for potential chemoenzymatic synthesis of this compound and its analogs.
-
In vitro reconstitution of the pathway: Once all the key enzymes are identified, the entire biosynthetic pathway could be reconstituted in a heterologous host, such as yeast or E. coli, to enable the sustainable production of this compound.
A complete understanding of the biosynthetic pathway of this compound will not only provide fundamental insights into plant secondary metabolism but also pave the way for the biotechnological production of this and other valuable cardiac glycosides for pharmaceutical applications.
References
- 1. Highly conserved progesterone 5 beta-reductase genes (P5 beta R) from 5 beta-cardenolide-free and 5 beta-cardenolide-producing angiosperms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. RNAi-mediated gene knockdown of progesterone 5β-reductases in Digitalis lanata reduces 5β-cardenolide content - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Diverse reactions catalyzed by cytochrome P450 and biosynthesis of steroid hormone [jstage.jst.go.jp]
- 9. PR_Kunert [ice.mpg.de]
- 10. Transcriptome Analysis and Identification of the Cholesterol Side Chain Cleavage Enzyme BbgCYP11A1 From Bufo bufo gargarizans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of salicyl benzoate UDP-glycosyltransferase, a central enzyme in poplar salicinoid phenolic glycoside biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Glycosyltransferases Using Carbohydrate Arrays and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plant secondary metabolism glycosyltransferases: the emerging functional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of a quantitative assay method for 3 beta-hydroxy-delta 5-steroid dehydrogenase in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rjpharmacognosy.ir [rjpharmacognosy.ir]
Scillaridin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Scillaridin A, a bufadienolide-type cardiac glycoside aglycone. It details the compound's chemical structure, physicochemical properties, and known biological activities, with a focus on its mechanism of action as both a cardiotonic agent and a potential anticancer compound. This document is intended to serve as a comprehensive resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Chemical Identity and Structure
This compound is a steroidal aglycone, forming the core structure of several naturally occurring cardiac glycosides, most notably Prothis compound and Scillaren A. These glycosides are primarily isolated from plants of the Drimia (formerly Urginea) genus, such as Drimia maritima (sea squill). This compound itself is formed upon the hydrolytic cleavage of the sugar moieties from these parent glycosides.
The fundamental structure consists of a steroid nucleus with a six-membered lactone ring (a pyran-2-one) attached at the C17 position, which is characteristic of bufadienolides.
Table 1: Chemical Identifiers for this compound and Related Glycosides
| Identifier | This compound | Prothis compound | Scillaren A |
| CAS Number | 545-51-7 | 466-06-8 | 124-99-2[1][2][3] |
| Molecular Formula | C₂₄H₃₀O₃ | C₃₀H₄₂O₈ | C₃₆H₅₂O₁₃[1][2][3] |
| IUPAC Name | 5-[(10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-1,2,7,8,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | 5-[(3S,8R,9S,10R,13R,14S,17R)-14-Hydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | 5-[(3S,8R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one[1] |
| SMILES | C[C@]12CCC3C([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CC=C5[C@@]3(CCC=C5)C | C[C@H]1--INVALID-LINK--O[C@H]2CC[C@@]3([C@H]4CC[C@@]5(--INVALID-LINK--O)C6=COC(=O)C=C6)C)C)O)O">C@@HO | C[C@H]1--INVALID-LINK--O[C@H]2CC[C@@]3([C@H]4CC[C@@]5(--INVALID-LINK--O)C6=COC(=O)C=C6)C)C)O)O">C@@HO[C@H]7--INVALID-LINK--CO)O)O">C@@HO[1][2] |
| InChIKey | KBOQXVVZFSWICE-BSKUUKNUSA-N | MYEJFUXQJGHEQK-ALRJYLEOSA-N | NXJOCELNFPGKIV-ARHXXGKOSA-N[2] |
Physicochemical Properties
The physical and chemical properties of this compound are characteristic of a steroidal compound. Its glycosidic derivatives, Prothis compound and Scillaren A, exhibit increased polarity and water solubility due to the presence of sugar moieties.
Table 2: Physicochemical Properties of this compound and Related Glycosides
| Property | This compound | Prothis compound | Scillaren A |
| Molecular Weight | 366.49 g/mol | 530.66 g/mol | 692.79 g/mol [1][2][3] |
| Appearance | Solid powder | White Powder | Solid powder[3] |
| Melting Point | Not specified | 237-240 °C | 193-194 °C |
| Solubility | Not specified | Soluble in DMSO | Soluble in DMSO[3]; Sparingly soluble in water; Soluble in 80 parts methanol |
| Storage | Store at 2°C - 8°C under inert gas | Store in a cool, dry place | Store at -20°C[2][4] |
Biological Activity and Signaling Pathways
The biological activity of this compound and its parent glycosides stems from their ability to specifically inhibit the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) enzyme, an ion pump crucial for maintaining electrochemical gradients across cell membranes.[5] This primary action initiates a cascade of downstream effects, leading to its well-known cardiotonic properties and its more recently explored anticancer activities.
Cardiotonic Effects: Mechanism of Action
The inhibition of Na+/K+-ATPase in cardiac myocytes is the cornerstone of the cardiotonic effects of this compound-related compounds. This process leads to an increase in cardiac contractility (positive inotropy).
Anticancer Activity
Recent research has focused on the potent anticancer properties of cardiac glycosides, including Prothis compound. These effects are initiated by the same primary mechanism—Na+/K+-ATPase inhibition—but trigger distinct downstream pathways in cancer cells, ultimately leading to apoptosis and inhibition of proliferation.[6][7] Studies on Prothis compound have elucidated a multi-faceted anticancer mechanism.
Key anticancer signaling pathways affected by Prothis compound include:
-
Induction of Oxidative and ER Stress: The compound leads to an increase in reactive oxygen species (ROS) and induces endoplasmic reticulum (ER) stress, evidenced by the phosphorylation of eIF2α and increased expression of ATF4 and CHOP.
-
Inhibition of STAT3 Pathway: Prothis compound has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell survival and proliferation.[6][8]
-
Modulation of Apoptotic Proteins: The treatment triggers apoptosis by increasing the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction, and activating caspases and PARP cleavage.[8]
-
Topoisomerase Inhibition: Prothis compound has been identified as a potent inhibitor of both topoisomerase I and II, with IC₅₀ values of 30 nM and 100 nM, respectively.
Experimental Protocols
Detailed experimental protocols require access to full-text publications. However, based on the available literature, the investigation of this compound and its derivatives involves a range of standard and specialized assays. The following section outlines the types of methodologies commonly employed.
In Vitro Anticancer Activity Assessment
A typical workflow to assess the anticancer potential of a compound like Prothis compound involves multiple stages, from initial cytotoxicity screening to mechanistic studies.
-
Cell Culture: Human cancer cell lines (e.g., A549 lung adenocarcinoma, PC-3 prostate cancer) and corresponding normal cell lines (e.g., NL-20) are cultured under standard conditions (e.g., 37°C, 5% CO₂).
-
Cell Viability and Proliferation Assays: To determine the cytotoxic and anti-proliferative effects, cells are treated with varying concentrations of the compound for different time points (e.g., 24, 48, 72 hours). Cell viability is then measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB). The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
-
Apoptosis Assays: The induction of apoptosis is commonly quantified using flow cytometry after staining cells with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI, to detect late apoptotic/necrotic cells).
-
Western Blot Analysis: To investigate the effect on specific signaling pathways, protein expression and phosphorylation status are analyzed by Western blotting. This involves lysing the treated cells, separating proteins by SDS-PAGE, transferring them to a membrane, and probing with antibodies specific to target proteins (e.g., STAT3, phospho-STAT3, Bcl-2, Bax, cleaved caspase-3, PARP).
-
Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Na+/K+-ATPase Inhibition Assay
The direct inhibitory effect on the primary target is quantified using an enzyme activity assay.
-
Enzyme Preparation: Na+/K+-ATPase is prepared from animal tissues (e.g., dog kidney, rat brain) through homogenization and differential centrifugation to isolate a microsomal fraction rich in the enzyme.
-
Activity Measurement: The assay measures the rate of ATP hydrolysis by the enzyme, typically by quantifying the amount of inorganic phosphate (Pi) released. The specific Na+/K+-ATPase activity is determined by calculating the difference in Pi released in the presence and absence of a known specific inhibitor, such as ouabain. The inhibitory potential of this compound is determined by measuring the enzyme activity across a range of compound concentrations to calculate an IC₅₀ value.
Conclusion
This compound, as the aglycone of a class of potent cardiac glycosides, represents a molecule of significant pharmacological interest. Its well-established role as a Na+/K+-ATPase inhibitor forms the basis of its cardiotonic properties. Furthermore, emerging research, primarily on its glycoside derivative Prothis compound, highlights a complex and promising mechanism of anticancer activity involving the induction of cellular stress and apoptosis, and the inhibition of key cancer survival pathways like STAT3. This technical guide summarizes the core chemical and biological knowledge of this compound, providing a foundation for further research and development in both cardiology and oncology. Future studies should focus on elucidating the specific signaling pathways and therapeutic potential of the this compound aglycone itself in various cancer models.
References
- 1. Scillaren A | C36H52O13 | CID 441870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Scillaren A ≥90% (LC/MS-ELSD) | Sigma-Aldrich [sigmaaldrich.com]
- 3. medkoo.com [medkoo.com]
- 4. Scillaren A = 90 LC/MS-ELSD, = 90 LC/MS-ELSD 124-99-2 [sigmaaldrich.com]
- 5. Scillaren A | 124-99-2 | XS161356 | Biosynth [biosynth.com]
- 6. Prothis compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prothis compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Scillarenin Aglycone: An In-Depth Technical Guide on its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scillarenin, a cardiac glycoside aglycone derived from plants of the Scilla genus, has garnered significant interest for its potent biological activities. As a member of the bufadienolide class of cardiotonic steroids, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump. This activity disrupts cellular ion homeostasis, leading to a cascade of downstream effects that are of therapeutic interest, particularly in oncology. This technical guide provides a comprehensive overview of the biological activity of scillarenin, with a focus on its cytotoxic and pro-apoptotic effects on cancer cells. Detailed experimental protocols for key assays and visualizations of the implicated signaling pathways are presented to facilitate further research and drug development efforts.
Core Biological Activity: Na+/K+-ATPase Inhibition
The principal molecular target of scillarenin is the Na+/K+-ATPase, an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. By binding to the alpha subunit of this pump, scillarenin inhibits its function, leading to an increase in intracellular sodium concentration. This disruption of the sodium gradient subsequently affects the Na+/Ca2+ exchanger, resulting in an elevation of intracellular calcium levels. This cascade is central to the cardiotonic effects of cardiac glycosides and is also a key initiator of their anticancer activities.
Quantitative Data: Inhibition of Na+/K+-ATPase
Anticancer Activity
Recent research has highlighted the potential of cardiac glycosides, including scillarenin and its derivatives, as anticancer agents.[2][3] The cytotoxic and antiproliferative effects of these compounds are observed across a variety of cancer cell lines.
Cytotoxicity
The disruption of ion homeostasis initiated by Na+/K+-ATPase inhibition is a primary driver of scillarenin's cytotoxic effects. While a comprehensive table of IC50 values for scillarenin across multiple cancer cell lines is not available in the provided search results, data for its glycoside, proscillaridin A, offers valuable insight into its potent anticancer activity.
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (nM) |
| Prothis compound | MDA-MB-231 | Breast Cancer | 24 | 51 ± 2 |
| Prothis compound | MDA-MB-231 | Breast Cancer | 48 | 15 ± 2 |
Table 1: Cytotoxicity of Prothis compound (a glycoside of Scillarenin) in the MDA-MB-231 breast cancer cell line.[2]
Induction of Apoptosis
Scillarenin and related cardiac glycosides are known to induce apoptosis, or programmed cell death, in cancer cells.[2][4] This process is mediated through the activation of caspase cascades and the modulation of Bcl-2 family proteins.
The apoptotic process can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Evidence suggests that cardiac glycosides can trigger the intrinsic pathway by causing mitochondrial dysfunction.[4][5][6][7]
Cell Cycle Arrest
In addition to inducing apoptosis, scillarenin and its derivatives can cause cell cycle arrest, preventing cancer cells from proliferating. Studies on prothis compound have shown that it can induce a G2/M phase blockade in glioblastoma cell lines.[8]
Implicated Signaling Pathways
The biological effects of scillarenin are mediated through the modulation of several key signaling pathways.
Src Kinase Signaling
Cardiac glycoside binding to the Na+/K+-ATPase can activate the non-receptor tyrosine kinase Src.[9] Activated Src can then trigger downstream pathways, such as the MAPK pathway, which are involved in cell growth and proliferation.[9] Inhibition of Src kinase activity has been shown to reduce inflammatory responses.[10]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and growth. Some studies suggest that cardiac glycosides can inhibit this pathway, contributing to their anticancer effects.[4][11][12] Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.
Experimental Protocols
Na+/K+-ATPase Inhibition Assay (Malachite Green Method)
This assay quantifies the inhibition of Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[9][13]
Materials:
-
Purified Na+/K+-ATPase enzyme
-
Assay Buffer (e.g., 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Imidazole, pH 7.4)
-
ATP solution
-
Scillarenin solutions of varying concentrations
-
Ouabain (for control)
-
Malachite Green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture with the assay buffer and Na+/K+-ATPase enzyme.
-
Add different concentrations of scillarenin to the wells. Include a no-inhibitor control and a control with a saturating concentration of ouabain.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., with SDS).
-
Add the malachite green reagent to detect the released Pi.
-
Measure absorbance at approximately 620 nm.
-
Calculate the Na+/K+-ATPase-specific activity by subtracting the ouabain-insensitive activity from the total activity.
-
Plot the percentage of inhibition against the scillarenin concentration to determine the IC50 value.
Western Blot for Apoptosis Markers
This protocol is for detecting the expression of key apoptosis-related proteins such as Bcl-2 family members and cleaved caspases.[5][6][14][15]
Materials:
-
Cancer cells treated with scillarenin
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Lyse the scillarenin-treated and control cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and add the ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.[2][9][16]
Materials:
-
Cancer cells treated with scillarenin
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest the scillarenin-treated and control cells.
-
Wash the cells with PBS and fix them in cold 70% ethanol on ice.
-
Wash the fixed cells with PBS.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cells with PI staining solution.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
Scillarenin exhibits significant biological activity, primarily through the inhibition of Na+/K+-ATPase. This action triggers a range of downstream effects, including cytotoxicity, induction of apoptosis, and cell cycle arrest in cancer cells. The modulation of key signaling pathways such as Src kinase and PI3K/Akt/mTOR appears to play a crucial role in its anticancer properties. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate the therapeutic potential of scillarenin and related cardiac glycosides. Further studies are warranted to fully elucidate the specific molecular interactions and to establish a comprehensive profile of its efficacy and safety for potential clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. assaygenie.com [assaygenie.com]
- 4. Sinularin Induces Apoptosis through Mitochondria Dysfunction and Inactivation of the pI3K/Akt/mTOR Pathway in Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 11. Regulation of the PTEN/PI3K/AKT pathway in RCC using the active compounds of natural products in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro ATPase activity assay [bio-protocol.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. mdpi.com [mdpi.com]
- 16. vet.cornell.edu [vet.cornell.edu]
An In-depth Technical Guide to the Na+/K+-ATPase Inhibition Kinetics of Scillaridin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the inhibition of Na+/K+-ATPase by Scillaridin A, a cardiac glycoside with significant potential in therapeutic applications. This document details the mechanism of action, provides exemplary kinetic data, outlines a detailed experimental protocol for assessing inhibition, and illustrates the downstream signaling pathways affected by this interaction.
Introduction: this compound and the Na+/K+-ATPase Target
This compound is a cardiotonic steroid belonging to the bufadienolide class of cardiac glycosides, naturally occurring in plants of the Scilla genus. Like other cardiac glycosides, its primary molecular target is the Na+/K+-ATPase.
The Na+/K+-ATPase, or sodium-potassium pump, is a crucial transmembrane protein found in all animal cells. It is an enzyme that actively transports sodium (Na+) and potassium (K+) ions against their concentration gradients, moving three Na+ ions out of the cell for every two K+ ions moved in, a process powered by the hydrolysis of one molecule of ATP. This electrogenic pump is vital for maintaining cellular membrane potential, regulating cell volume, and driving the secondary transport of other solutes. The enzyme is a heterodimer consisting of a catalytic α-subunit, which contains the binding sites for ions, ATP, and cardiac glycosides, and a β-subunit that is essential for the maturation and trafficking of the α-subunit to the plasma membrane.
Inhibition of Na+/K+-ATPase by this compound: Mechanism and Kinetics
This compound exerts its inhibitory effect by binding to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase. This binding event stabilizes the enzyme in its phosphorylated E2-P conformation, a key intermediate in the pump cycle. By locking the enzyme in this state, this compound prevents the dephosphorylation and subsequent conformational changes necessary for ion transport, effectively halting the pumping activity.
Quantitative Inhibition Data
| Compound | IC50 (nM) | Ki (nM) | Target Enzyme Source | Reference |
| This compound | Not Reported | Not Reported | - | - |
| Ouabain | ~100-200 | ~10-100 | Porcine Kidney | [1] |
| Digoxin | ~100-200 | ~10-100 | Porcine Kidney | [1] |
Note: The IC50 and Ki values are highly dependent on the concentrations of K+ and Na+ ions in the assay medium.
Experimental Protocol: In Vitro Na+/K+-ATPase Inhibition Assay
This section provides a detailed methodology for determining the inhibitory activity of this compound on Na+/K+-ATPase in vitro. The assay is based on the colorimetric quantification of inorganic phosphate (Pi) released from ATP hydrolysis.
Principle of the Assay
The enzymatic activity of Na+/K+-ATPase is determined by measuring the rate of ATP hydrolysis, which produces ADP and inorganic phosphate (Pi). To specifically measure Na+/K+-ATPase activity, the total ATPase activity is measured in the presence of Na+, K+, and Mg2+, and the non-specific ATPase activity (e.g., Mg2+-ATPase) is measured in the presence of a saturating concentration of a specific Na+/K+-ATPase inhibitor, such as ouabain. The difference between these two activities represents the specific Na+/K+-ATPase activity. The inhibitory effect of a test compound is determined by measuring the reduction in this specific activity.
Materials and Reagents
-
Enzyme: Purified Na+/K+-ATPase from a source such as porcine kidney or brain.
-
Substrate: Adenosine triphosphate (ATP), disodium salt.
-
Assay Buffer (pH 7.4): 100 mM Tris-HCl, 20 mM KCl, 100 mM NaCl, 5 mM MgCl2.
-
Test Compound: this compound dissolved in DMSO.
-
Positive Control: Ouabain solution (e.g., 10 mM in Assay Buffer).
-
Stopping Reagent: 10% (w/v) Trichloroacetic acid (TCA).
-
Phosphate Detection Reagent: A molybdate-based colorimetric reagent (e.g., a solution containing ammonium molybdate, sulfuric acid, and a reducing agent like ascorbic acid).
-
Microplate Reader: Capable of measuring absorbance at the appropriate wavelength for the chosen phosphate detection reagent (e.g., 660 nm).
-
96-well microplates.
Assay Procedure
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the Assay Buffer to achieve a range of final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Set up the Reaction Plate: For each concentration of this compound, and for the controls, prepare triplicate wells as follows:
-
Total ATPase Activity Wells: Add 50 µL of Assay Buffer.
-
Non-specific ATPase Activity Wells: Add 50 µL of 10 mM Ouabain solution (final concentration 1 mM).
-
-
Add Inhibitor: To the appropriate wells, add 10 µL of the this compound dilutions or a vehicle control (Assay Buffer with the same percentage of DMSO).
-
Add Enzyme: Dilute the Na+/K+-ATPase enzyme preparation in cold Assay Buffer to the desired concentration and add 20 µL to each well.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of 50 mM ATP solution to each well to start the reaction. The final volume in each well should be 100 µL.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop the Reaction: Terminate the reaction by adding 50 µL of 10% TCA to each well.
-
Phosphate Detection:
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer a portion of the supernatant to a new plate.
-
Add 100 µL of the Color Reagent Mix to each well.
-
Incubate at room temperature for 10-20 minutes to allow for color development.
-
-
Measure Absorbance: Measure the absorbance at 660 nm using a microplate reader.
Data Analysis
-
Calculate Specific Na+/K+-ATPase Activity: For each condition, subtract the average absorbance of the non-specific activity wells from the average absorbance of the total activity wells.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Activity with this compound / Activity with vehicle control))
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Downstream Signaling Pathways of Na+/K+-ATPase Inhibition
The inhibition of Na+/K+-ATPase by this compound has profound effects on cellular signaling, extending beyond simple ion gradient disruption. The pump also functions as a signal transducer.
Ion Gradient Disruption and Calcium Signaling
The immediate consequence of Na+/K+-ATPase inhibition is an increase in the intracellular Na+ concentration. This reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) to extrude Ca2+ from the cell. As a result, intracellular Ca2+ levels rise. In cardiac myocytes, this increased intracellular Ca2+ enhances the contractility of the heart muscle, which is the basis for the therapeutic use of cardiac glycosides in heart failure.[2]
Signal Transduction Cascades
Binding of cardiac glycosides like this compound to the Na+/K+-ATPase can trigger a cascade of intracellular signaling events, often initiated through conformational changes in the enzyme that allow it to interact with other signaling proteins. These pathways can be activated at concentrations of cardiac glycosides that do not significantly alter bulk intracellular ion concentrations. Key signaling pathways include:
-
Src Kinase Activation: The Na+/K+-ATPase can form a signaling complex with the non-receptor tyrosine kinase Src. Cardiac glycoside binding can lead to the activation of Src.
-
EGFR Transactivation: Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream pathways.
-
MAPK/ERK Pathway: The activation of the EGFR can trigger the Ras-Raf-MEK-ERK (MAPK) signaling cascade, which is involved in regulating gene expression, cell proliferation, and differentiation.
-
Reactive Oxygen Species (ROS) Production: Na+/K+-ATPase inhibition can lead to the generation of reactive oxygen species, which can act as second messengers in various signaling pathways.
-
PI3K/Akt and PKC Activation: Other signaling molecules such as Phosphoinositide 3-kinase (PI3K) and Protein Kinase C (PKC) can also be activated downstream of Na+/K+-ATPase inhibition.
These signaling events are implicated in the diverse physiological and pathological effects of cardiac glycosides, including their potential anti-cancer properties.
Mandatory Visualizations
Experimental Workflow for Na+/K+-ATPase Inhibition Assay
Caption: Workflow for an in vitro Na+/K+-ATPase inhibition assay.
Signaling Pathways Downstream of Na+/K+-ATPase Inhibition
Caption: Downstream signaling pathways activated by this compound.
References
- 1. Studies on cardiac ingredients of plants. IX. Chemical transformation of proscillaridin by utilizing its 1,4-cycloadducts as key compounds and biological activities of their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology and Toxicology of Scillaridin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scillaridin A and its related compounds are members of the bufadienolide family of cardiac glycosides, naturally occurring steroids derived from plants of the Drimia (formerly Scilla) genus, commonly known as squill.[1][2] Historically, these compounds have been utilized for their cardiotonic properties in the management of heart failure and certain cardiac arrhythmias.[3][4] More recently, their potent cytotoxic and anticancer activities have garnered significant interest in the field of oncology.[5][6]
This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, with a primary focus on Prothis compound, a closely related and more extensively studied glycoside. It aims to serve as a detailed resource for researchers and professionals involved in drug discovery and development by consolidating quantitative data, detailing experimental methodologies, and illustrating key molecular pathways.
The core chemical structure consists of a steroid nucleus with a six-membered lactone ring at the C-17 position. Prothis compound is the glycoside form, containing a rhamnose sugar moiety, while its aglycone (the non-sugar component) is Scillarenin.[1][2][7] This structural relationship is fundamental to understanding its biological activity.
Pharmacology
The pharmacological profile of Prothis compound is dual-faceted, exhibiting both potent cardiotonic and anticancer effects.
Mechanism of Action
2.1.1 Cardiotonic Effects: Na+/K+-ATPase Inhibition
Like all cardiac glycosides, the primary mechanism for the cardiotonic effect of Prothis compound is the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump located in the plasma membrane of cardiac myocytes.[8][9]
This inhibition leads to a cascade of events:
-
Increased Intracellular Sodium: Reduced pumping of Na+ out of the cell leads to its accumulation.
-
Altered Na+/Ca2+ Exchange: The increased intracellular Na+ concentration diminishes the electrochemical gradient for the Na+/Ca2+ exchanger to extrude calcium.
-
Increased Intracellular Calcium: This results in a net increase in the intracellular calcium concentration ([Ca2+]i).
-
Enhanced Contractility: Higher [Ca2+]i leads to greater calcium uptake into the sarcoplasmic reticulum and subsequent release during each action potential, enhancing the binding of calcium to troponin-C and resulting in a stronger force of myocardial contraction (positive inotropic effect).[10]
2.1.2 Anticancer Effects
Prothis compound exerts its anticancer effects through multiple mechanisms, making it a molecule of interest for oncological applications.
-
Topoisomerase I/II Inhibition: Prothis compound acts as a potent poison of both topoisomerase I and topoisomerase II.[4][11] These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, Prothis compound prevents the re-ligation of DNA strands, leading to DNA damage and the induction of apoptosis.[11][12]
-
Inhibition of Pro-Survival Signaling Pathways: Prothis compound has been shown to inhibit several key signaling pathways that are often dysregulated in cancer.[13]
-
STAT3 Pathway: It inhibits the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that is constitutively active in many cancers and promotes proliferation, survival, and angiogenesis.[5][14][15] The inhibition occurs through multiple mechanisms, including suppression of upstream kinases like JAK2 and direct interaction with the STAT3 protein.[13]
-
PI3K/AKT/mTOR Pathway: This compound can also suppress the phosphorylation of key components of the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, metabolism, and survival.[13]
-
Induction of Stress and Apoptosis: Prothis compound promotes the generation of reactive oxygen species (ROS) and induces endoplasmic reticulum (ER) stress, both of which can trigger the intrinsic apoptotic pathway.[14][16] This is further mediated by the modulation of Bcl-2 family proteins, disruption of the mitochondrial membrane potential, and activation of caspases.[5][16]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the pharmacological and toxicological activities of Prothis compound.
Table 1: In Vitro Pharmacology - Anticancer Activity
| Target Enzyme | Cell Line | Parameter | Value | Reference(s) |
|---|---|---|---|---|
| Topoisomerase I | (Cell-free) | IC50 | 30 nM | [4][11] |
| Topoisomerase II | (Cell-free) | IC50 | 100 nM | [4][11] |
| Cell Proliferation | MCF-7 (Breast Cancer) | IC50 (48h) | ~25-50 nM | [4] |
| Cell Proliferation | LNCaP (Prostate Cancer) | IC50 | ~25-50 nM | [5][13] |
| Cell Proliferation | A549 (Lung Cancer) | IC50 | ~25-50 nM |[13][15] |
Table 2: Toxicology Data
| Species | Route of Administration | Parameter | Value | Reference(s) |
|---|---|---|---|---|
| Rat | Oral | LD50 | 56 mg/kg | [16] (from external source) |
| Rat | Subcutaneous | LD50 | > 1000 mg/kg |[16] (from external source) |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol assesses the effect of Prothis compound on cancer cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[17] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Prothis compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well microplates, multi-channel pipette, microplate reader (570 nm).
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of Prothis compound in culture medium (e.g., ranging from 1 nM to 1 µM). Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 3-4 hours, allowing formazan crystals to form.[17][18][19]
-
Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank absorbance. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Na+/K+-ATPase Activity Assay
This protocol measures the direct inhibitory effect of Prothis compound on Na+/K+-ATPase enzymatic activity.
Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the Na+/K+-ATPase enzyme. The inhibition of the enzyme by Prothis compound results in a decreased amount of released Pi.[20]
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine kidney)
-
Assay Buffer (100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Imidazole, pH 7.4)
-
ATP solution (3 mM)
-
Prothis compound solutions of varying concentrations
-
Ouabain (a specific Na+/K+-ATPase inhibitor for control)
-
Malachite green reagent for Pi detection
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer and the purified Na+/K+-ATPase enzyme.
-
Inhibitor Addition: Add different concentrations of Prothis compound. Include a negative control (no inhibitor) and a positive control using a saturating concentration of ouabain to determine the non-specific ATPase activity.[20]
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the ATP solution to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination & Detection: Stop the reaction by adding a stop solution (e.g., SDS). Add the malachite green reagent to each well to detect the released Pi.[20]
-
Data Acquisition: Measure the absorbance at 620 nm.
-
Analysis: Calculate the Na+/K+-ATPase-specific activity by subtracting the absorbance of the ouabain-treated wells (ouabain-insensitive activity) from the total activity. Plot the percentage of inhibition against the Prothis compound concentration to determine the IC50 value.
Topoisomerase I/II Relaxation Assay
This protocol assesses the ability of Prothis compound to inhibit the catalytic activity of topoisomerases.
Principle: Topoisomerase I and II relax supercoiled plasmid DNA. An inhibitor (or "poison") will prevent this relaxation or, in the case of a poison, trap the enzyme-DNA complex, leading to linearized or nicked DNA. The different DNA forms (supercoiled, relaxed, nicked, linear) can be separated by agarose gel electrophoresis.[6][22]
Materials:
-
Human Topoisomerase I or II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322 or pRYG)
-
Assay Buffer (specific for Topo I or Topo II)
-
Prothis compound solutions of varying concentrations
-
Camptothecin (Topo I inhibitor control) and Etoposide (Topo II inhibitor control)
-
Stop Buffer (e.g., containing SDS and Proteinase K)
-
Agarose gel, electrophoresis equipment, DNA stain (e.g., ethidium bromide).
Procedure:
-
Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing the assay buffer and supercoiled DNA.
-
Inhibitor Addition: Add varying concentrations of Prothis compound or control inhibitors. Include a no-drug control.
-
Enzyme Addition: Add the topoisomerase enzyme to initiate the reaction. Include a control reaction with no enzyme to visualize the initial supercoiled DNA.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Termination: Stop the reactions by adding the stop buffer (containing SDS and proteinase K to digest the enzyme).[6]
-
Electrophoresis: Load the reaction products onto an agarose gel containing a DNA stain. Run the gel to separate the different DNA topoisomers.
-
Visualization: Visualize the DNA bands under UV light. Inhibition is observed as a persistence of the supercoiled DNA band compared to the no-drug control, which should show a relaxed DNA band. The appearance of nicked or linear DNA indicates a topoisomerase "poison" mechanism.
Toxicology and Safety
As with all cardiac glycosides, Prothis compound has a narrow therapeutic index, meaning the dose required for therapeutic effect is close to the toxic dose.[15]
-
Acute Toxicity: The primary route of toxicity is oral ingestion. Symptoms of acute toxicity in animal models include ataxia, convulsions, and general depressed activity.[16] (from external source)
-
Cardiotoxicity: The main toxic effect is on the heart. Overdose can lead to severe cardiac arrhythmias, such as bigeminal rhythm, and ultimately cardiac arrest.[16]
-
Safety and Handling: According to the Globally Harmonized System (GHS), Prothis compound is classified as "Danger" and is toxic if swallowed.[23] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be used when handling the compound.
Conclusion
This compound, and specifically Prothis compound, is a potent bioactive compound with a well-defined dual mechanism of action. Its established role as a Na+/K+-ATPase inhibitor underpins its cardiotonic effects, while its ability to target topoisomerases and critical cancer-related signaling pathways like STAT3 highlights its significant potential as an anticancer agent. However, its narrow therapeutic index and inherent cardiotoxicity remain critical challenges for clinical development. This guide provides foundational data and methodologies to support further investigation into the therapeutic applications of this compound, emphasizing the need for careful dose-response studies and a thorough understanding of its toxicological profile to unlock its full potential in drug development.
References
- 1. Proscillaridin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. [Animal experiment studies of the ocular toxicity of cardiac glycosides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Prothis compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. CAS 465-22-5: Scillarenin | CymitQuimica [cymitquimica.com]
- 8. scbt.com [scbt.com]
- 9. Cardiac Glycosides - BioPharma Notes [biopharmanotes.com]
- 10. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 11. Inhibition of DNA topoisomerases I and II, and growth inhibition of breast cancer MCF-7 cells by ouabain, digoxin and prothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researcherslinks.com [researcherslinks.com]
- 14. Prothis compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prothis compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Prothis compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. atcc.org [atcc.org]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Proscillaridin | C30H42O8 | CID 5284613 - PubChem [pubchem.ncbi.nlm.nih.gov]
Scillaridin A Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Scillaridin A and its Analogs as Potent Bioactive Agents
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, a cardiac glycoside with significant potential in drug development, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the molecular features governing the biological activity of this compound and its derivatives. We will delve into their primary mechanism of action, the inhibition of the Na+/K+-ATPase pump, and explore their impact on crucial cellular signaling pathways. This guide summarizes quantitative biological data, details key experimental methodologies, and provides visual representations of relevant pathways and workflows to facilitate a deeper understanding of this promising class of compounds.
Core Structure and Key Pharmacophoric Features
This compound belongs to the bufadienolide class of cardiac glycosides, characterized by a steroid nucleus with a six-membered lactone ring attached at the C17 position. The core structure also features a sugar moiety, typically at the C3 position, which plays a crucial role in its pharmacokinetic and pharmacodynamic properties. The fundamental structure-activity relationships of cardiac glycosides revolve around the steroid core, the unsaturated lactone ring, and the nature of the glycosidic substitution.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound and its analogs is intricately linked to their chemical structure. Modifications at various positions of the steroid nucleus, the lactone ring, and the sugar moiety can significantly impact their potency and selectivity.
Cytotoxicity and Antiproliferative Activity
The anticancer potential of this compound derivatives is a major area of research. The following table summarizes the antiproliferative activity of Prothis compound and its synthetic analogs against various cancer cell lines.
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| Prothis compound | - | HCT-116 (Colon) | 0.05 ± 0.01 | [1] |
| HT-29 (Colon) | 0.12 ± 0.02 | [1] | ||
| CT26 (Colon) | 0.08 ± 0.01 | [1] | ||
| HepG2 (Liver) | 0.09 ± 0.02 | [1] | ||
| SK-OV-3 (Ovarian) | 0.15 ± 0.03 | [1] | ||
| Analog 1 | Ketalization of the glycan | HCT-116 (Colon) | 0.04 ± 0.01 | [1] |
| HT-29 (Colon) | 0.09 ± 0.01 | [1] | ||
| Analog 2 | Acetylation of the glycan | HCT-116 (Colon) | 0.25 ± 0.05 | [1] |
| HT-29 (Colon) | 0.45 ± 0.08 | [1] | ||
| Analog 3 | Silylation of the glycan | HCT-116 (Colon) | > 10 | [1] |
Key Observations:
-
Glycosylation: The nature of the sugar moiety is critical for cytotoxic activity. Ketalization of the glycan in Prothis compound (Analog 1) resulted in similar or slightly enhanced potency.[1]
-
Acetylation: Acetylation of the sugar hydroxyl groups (Analog 2) generally leads to a decrease in antiproliferative activity.[1]
-
Bulky Substituents: The introduction of bulky silyl ethers on the glycan (Analog 3) dramatically reduces cytotoxicity, likely due to steric hindrance at the binding site.[1]
Inhibition of Na+/K+-ATPase
The primary molecular target of cardiac glycosides is the Na+/K+-ATPase, a transmembrane protein responsible for maintaining sodium and potassium gradients across the cell membrane. Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, a key event in both cardiotonic and anticancer effects.
The following table presents the inhibitory potency (IC50) and binding affinity (Kd) of a range of cardiac glycosides for the Na+/K+-ATPase. While not exclusively this compound derivatives, this data provides a broader context for the SAR of this class of compounds.
| Compound | Lactone Ring | Sugar Moiety | Na+/K+-ATPase Inhibition (IC50, µM) | Na+/K+-ATPase Binding (Kd, µM) | Reference |
| Ouabain | Cardenolide | Rhamnose | 0.23 | 0.12 | [2] |
| Digoxin | Cardenolide | Digitoxose (x3) | 0.45 | 0.25 | [2] |
| Digitoxin | Cardenolide | Digitoxose (x3) | 0.30 | 0.18 | [2] |
| This compound | Bufadienolide | - | - | - | - |
| Bufalin | Bufadienolide | - | 0.09 | 0.45 | [2] |
| Cinobufagin | Bufadienolide | - | 0.05 | 0.28 | [2] |
Key Observations:
-
Lactone Ring: Bufadienolides (six-membered lactone ring) generally exhibit higher inhibitory potency (lower IC50) on Na+/K+-ATPase compared to cardenolides (five-membered lactone ring), even though their binding affinity may be lower.[2] This suggests that the lactone ring structure influences the catalytic cycle of the enzyme beyond simple binding.
-
Sugar Moiety: The sugar moiety significantly impacts binding affinity. Removal of the rhamnose from ouabain drastically reduces its binding affinity but has a smaller effect on its inhibitory potency, highlighting the complex nature of the drug-enzyme interaction.[2]
Signaling Pathways Modulated by this compound
The biological effects of this compound and its analogs extend beyond the direct inhibition of the Na+/K+-ATPase. The resulting ionic imbalance triggers a cascade of downstream signaling events that contribute to their anticancer activity.
Na+/K+-ATPase Inhibition and Calcium Signaling
The initial event following this compound binding is the inhibition of the Na+/K+-ATPase. This leads to an increase in intracellular sodium concentration, which in turn reverses the direction of the Na+/Ca2+ exchanger (NCX), causing an influx of calcium ions. This elevation in intracellular calcium is a central mediator of both the cardiotonic and cytotoxic effects.
Caption: Inhibition of Na+/K+-ATPase by this compound and subsequent calcium influx.
STAT3 Signaling Pathway
Prothis compound has been shown to inhibit the STAT3 signaling pathway, a key regulator of cancer cell proliferation, survival, and metastasis.[3][4] This inhibition can occur through multiple mechanisms, including the reduction of STAT3 phosphorylation.
Caption: Prothis compound-mediated inhibition of the STAT3 signaling pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate SAR studies. The following sections provide methodologies for key assays used in the evaluation of this compound and its analogs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound analogs for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: General workflow for the MTT cytotoxicity assay.
Na+/K+-ATPase Inhibition Assay
This assay measures the activity of the Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine kidney)
-
Assay buffer (e.g., 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl, pH 7.4)
-
ATP solution
-
This compound analogs at various concentrations
-
Ouabain (as a positive control)
-
Malachite green reagent for phosphate detection
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the Na+/K+-ATPase enzyme, and the this compound analogs at different concentrations. Include a control with no inhibitor and a control with a saturating concentration of ouabain to determine total and non-specific ATPase activity, respectively.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS).
-
Phosphate Detection: Add the malachite green reagent to each well to detect the released inorganic phosphate.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm).
-
Data Analysis: Calculate the Na+/K+-ATPase-specific activity by subtracting the ouabain-insensitive activity from the total activity. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Caption: Workflow for the Na+/K+-ATPase inhibition assay.
Conclusion and Future Directions
The structure-activity relationship of this compound and its analogs is a complex but promising field of study. The core bufadienolide structure is a potent inhibitor of the Na+/K+-ATPase, and modifications to the sugar moiety offer a viable strategy for fine-tuning the antiproliferative activity and pharmacokinetic properties of these compounds. The elucidation of their effects on downstream signaling pathways, such as the STAT3 pathway, provides further avenues for the development of targeted cancer therapies.
Future research should focus on the synthesis and evaluation of a broader range of this compound derivatives to build a more comprehensive SAR model. In vivo studies are also crucial to validate the in vitro findings and to assess the therapeutic potential and toxicity of these promising compounds. The development of analogs with improved tumor selectivity and reduced cardiotoxicity remains a key challenge and a primary goal for the successful clinical translation of this compound-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Interactions between cardiac glycosides and sodium/potassium-ATPase: three-dimensional structure-activity relationship models for ligand binding to the E2-Pi form of the enzyme versus activity inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prothis compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prothis compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells [medsci.org]
Scillaridin A: A Comprehensive Technical Guide on its Discovery, History, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scillaridin A, a bufadienolide cardiac glycoside, represents a molecule of significant historical and pharmacological interest. As the aglycone of several naturally occurring glycosides, its discovery is intertwined with the pioneering work on cardiotonic steroids derived from the sea squill, Drimia maritima. This technical guide provides an in-depth exploration of the discovery and history of this compound, its structural elucidation, and a detailed overview of its biological activities, with a particular focus on its cardiotonic and cytotoxic properties. The document outlines key experimental protocols and presents quantitative data in a structured format to facilitate research and development efforts. Furthermore, signaling pathways and experimental workflows are visualized using DOT language graphs to provide a clear conceptual framework.
Discovery and History
The story of this compound is rooted in the centuries-old use of squill extracts for treating "dropsy" (edema), a condition often associated with heart failure.[1][2] The active principles, cardiac glycosides, were first systematically investigated by the Swiss chemist Arthur Stoll and his team at Sandoz Laboratories in the early 20th century.[3] Their work on Drimia maritima (formerly Scilla maritima) was foundational in the field of cardiac glycoside chemistry.[1][4]
Albert Hofmann, a collaborator of Stoll's, made significant contributions by elucidating the common chemical nucleus of the Scilla glycosides.[3] This foundational research led to the isolation and characterization of several glycosides, including Prothis compound and Scillaren A.[4][5] Hydrolysis of these glycosides yielded the aglycone, Scillarenin , and subsequent dehydration of Scillarenin results in the formation of This compound . While the initial focus was on the glycosides due to their natural occurrence, the study of the aglycone structure was crucial for understanding the structure-activity relationships of this class of compounds.
The timeline of the discovery and key milestones is outlined below:
-
Ancient Times: Extracts of Drimia maritima (squill) are used as a folk remedy for various ailments, including heart conditions.[1][2]
-
Early 20th Century: Arthur Stoll and his research group at Sandoz begin the systematic chemical investigation of the active compounds in squill.
-
1920s-1930s: Stoll's team, including Albert Hofmann, successfully isolates and begins to characterize the crystalline cardiac glycosides from squill, including Prothis compound and Scillaren A. Hofmann's work is instrumental in determining the fundamental steroid structure of these molecules.[3]
-
Mid-20th Century: The complete structures of the Scilla glycosides and their aglycones, including Scillarenin and by extension this compound, are elucidated through classical chemical degradation and the advent of spectroscopic methods.
-
Late 20th and Early 21st Century: Renewed interest in bufadienolides leads to the exploration of their anticancer properties. The total synthesis of various bufadienolides is achieved, providing routes to novel analogs for pharmacological testing.[6][7][8][9][10]
Chemical Structure and Synthesis
This compound is a bufadienolide, a class of steroids characterized by a six-membered lactone ring attached at the C-17 position of the steroid nucleus. Its chemical formula is C₂₄H₃₀O₃.[11]
The total synthesis of bufadienolides like this compound is a complex challenge in organic chemistry. Modern synthetic strategies often involve the construction of the steroidal ABCD ring system followed by the introduction of the characteristic α-pyrone ring at the D-ring.[6][8] These synthetic routes are crucial for generating analogs with improved therapeutic indices.[7][9]
Biological Activity and Mechanism of Action
Cardiotonic Effects
Like other cardiac glycosides, this compound exerts its cardiotonic effects by inhibiting the Na⁺/K⁺-ATPase pump located in the plasma membrane of cardiomyocytes.[12][13] This inhibition leads to an increase in intracellular sodium ion concentration, which in turn reduces the activity of the sodium-calcium exchanger. The resulting increase in intracellular calcium concentration enhances the contractility of the heart muscle, which is the basis for its historical use in treating heart failure.[13]
Cytotoxic and Anticancer Effects
In recent years, this compound and its glycosides, particularly Prothis compound, have garnered significant attention for their potent anticancer activities. They have been shown to be cytotoxic to a variety of cancer cell lines at nanomolar concentrations.
Table 1: Cytotoxicity of Prothis compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |
| LNCaP | Prostate Cancer | 25-50 | 24 | [14] |
| PC3 | Prostate Cancer | 2.127 | 48 | |
| DU145 | Prostate Cancer | >50 | 24 | [14] |
| 143B | Osteosarcoma | Not specified | - | [15] |
| HCT116 | Colon Cancer | Not specified | - | [16] |
| RD | Rhabdomyosarcoma | ~10 | 48 |
Note: Much of the recent research has focused on Prothis compound, the glycoside of this compound.
The anticancer mechanism of this compound and its derivatives is multi-faceted and involves the induction of apoptosis and inhibition of cell proliferation and metastasis.[14][15]
Signaling Pathways
The cytotoxic effects of this compound and its glycosides are mediated through the modulation of several key signaling pathways:
-
Na⁺/K⁺-ATPase Signaling Cascade: Beyond its ion-pumping function, the Na⁺/K⁺-ATPase also acts as a signal transducer. Binding of cardiac glycosides can activate downstream signaling pathways, including the Src kinase and the epidermal growth factor receptor (EGFR), leading to the activation of the Ras/Raf/MEK/ERK pathway. However, the sustained disruption of ion homeostasis is a primary driver of apoptosis.
-
Induction of Apoptosis: Prothis compound has been shown to induce apoptosis through both the intrinsic and extrinsic pathways. This involves the upregulation of pro-apoptotic proteins like Bax, downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl, and the activation of caspases.[14][15]
-
JAK/STAT Pathway Inhibition: Prothis compound has been reported to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.[14]
-
Endoplasmic Reticulum (ER) Stress: The disruption of cellular ion homeostasis by this compound can lead to ER stress, a condition that, when prolonged, triggers apoptosis.
-
TRAIL-Induced Apoptosis Sensitization: Prothis compound can sensitize cancer cells to TNF-related apoptosis-inducing ligand (TRAIL)-induced cell death by upregulating TRAIL receptors and downregulating anti-apoptotic proteins.[16]
Caption: Signaling pathways modulated by this compound leading to apoptosis.
Experimental Protocols
Isolation and Purification of this compound (General Procedure)
A generalized protocol for the isolation of this compound from its natural source involves the hydrolysis of its glycosides.
-
Extraction: Dried and powdered bulbs of Drimia maritima are extracted with a suitable solvent system, typically a mixture of methanol and water.
-
Purification of Glycosides: The crude extract is subjected to a series of chromatographic separations (e.g., column chromatography over silica gel or Sephadex) to isolate the primary glycosides like Prothis compound and Scillaren A.
-
Acid Hydrolysis: The purified glycoside is dissolved in an acidic solution (e.g., dilute hydrochloric acid or sulfuric acid in methanol/water) and heated to cleave the glycosidic bond.
-
Extraction of Aglycone: The reaction mixture is neutralized, and the aglycone (Scillarenin) is extracted with an organic solvent such as chloroform or ethyl acetate.
-
Dehydration: Scillarenin is then dehydrated, often under acidic conditions, to yield this compound.
-
Final Purification: The resulting this compound is further purified by recrystallization or high-performance liquid chromatography (HPLC).
In Vitro Na⁺/K⁺-ATPase Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of Na⁺/K⁺-ATPase.
-
Enzyme Preparation: A purified preparation of Na⁺/K⁺-ATPase (e.g., from porcine cerebral cortex or kidney) is used.
-
Reaction Mixture: A reaction buffer containing Na⁺, K⁺, Mg²⁺, and ATP is prepared.
-
Inhibition Assay: The enzyme is pre-incubated with varying concentrations of this compound. The enzymatic reaction is initiated by the addition of ATP.
-
Phosphate Detection: The reaction is stopped, and the amount of inorganic phosphate released from the hydrolysis of ATP is quantified using a colorimetric method (e.g., Malachite Green assay).
-
Data Analysis: The percentage of enzyme inhibition is plotted against the concentration of this compound to determine the IC50 value.
Caption: Experimental workflow for the Na+/K+-ATPase inhibition assay.
Cell Viability and Apoptosis Assays
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
-
Cell Treatment: Cells are treated with this compound as described for the cell viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Future Directions
The potent and multi-faceted biological activities of this compound and its derivatives warrant further investigation. Key areas for future research include:
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of novel this compound analogs could lead to the development of compounds with enhanced anticancer activity and reduced cardiotoxicity.
-
In Vivo Studies: While in vitro studies have shown promising results, further in vivo studies in animal models are necessary to validate the therapeutic potential of this compound for cancer treatment.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective cancer treatment strategies.
-
Target Deconvolution: Further research is needed to fully elucidate the complex signaling networks modulated by this compound and to identify novel molecular targets.
Conclusion
This compound, a molecule with a rich history rooted in traditional medicine and pioneering chemical research, continues to be a subject of intense scientific interest. Its well-established cardiotonic effects, mediated through the inhibition of the Na⁺/K⁺-ATPase, have now been overshadowed by its potent anticancer properties. The ability of this compound and its glycosides to induce apoptosis and modulate key signaling pathways in cancer cells highlights its potential as a lead compound for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the current knowledge on this compound, with the aim of facilitating further research and development in this promising area.
References
- 1. [Cardiac glycosides: From ancient history through Withering's foxglove to endogeneous cardiac glycosides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Albert Hofmann - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Scillaren A | C36H52O13 | CID 441870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Total synthesis, chemical modification and structure-activity relationship of bufadienolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 14-Hydroxybufa-3,5,20,22-tetraenolide | C24H30O3 | CID 11014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Na+,K+-ATPase by the cardenolide 6'-O-(E-4-hydroxycinnamoyl) desglucouzarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prothis compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells [medsci.org]
- 15. Prothis compound induces apoptosis and inhibits the metastasis of osteosarcoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prothis compound Sensitizes Human Colon Cancer Cells to TRAIL-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Degradation Pathways of Scillaridin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scillaridin A, a prominent member of the bufadienolide class of cardiac glycosides, has garnered significant interest for its potential therapeutic applications. As with any drug candidate, a thorough understanding of its stability and degradation profile is paramount for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the known stability characteristics and degradation pathways of this compound, drawing from available scientific literature on this compound and closely related cardiac glycosides. The information presented herein is intended to support researchers and drug development professionals in designing robust stability studies, identifying potential degradation products, and developing stable formulations.
Chemical Structure and Properties
This compound is the aglycone of Prothis compound, meaning it is the steroid nucleus without the attached rhamnose sugar moiety. Its chemical structure features a six-membered lactone ring at the C-17 position, which is characteristic of bufadienolides.
Chemical Formula: C₂₄H₃₀O₃ Molar Mass: 366.5 g/mol
Stability Profile of this compound
The stability of this compound is influenced by various environmental factors, including pH, light, temperature, and oxidizing agents. Forced degradation studies, which subject the molecule to stress conditions more severe than those encountered during storage, are crucial for elucidating its intrinsic stability and identifying potential degradation pathways.
Hydrolytic Degradation
Acidic Conditions: this compound is highly susceptible to degradation under acidic conditions. The primary degradation pathway involves the hydrolysis of the glycosidic bond in its parent glycoside, Prothis compound, to yield this compound and the corresponding sugar. Studies on Prothis compound have shown rapid inactivation at low pH, with significant loss of activity observed at pH 1 within minutes.[1] This suggests that the glycosidic linkage is the most labile part of the molecule in an acidic environment. The aglycone, this compound, is likely more stable than its glycoside form under these conditions, although further degradation of the steroid nucleus can occur with prolonged exposure to strong acids.
Basic Conditions: Information regarding the stability of this compound under basic conditions is limited in the readily available literature. However, the lactone ring, a key functional group in bufadienolides, is known to be susceptible to hydrolysis under alkaline conditions, which would lead to the opening of the ring and loss of biological activity.
Photodegradation
Exposure to light, particularly ultraviolet (UV) radiation, can induce degradation of this compound. Photolysis studies on the closely related Prothis compound in methanol have revealed a complex degradation pathway involving the α-pyrone ring. The photochemical transformation leads to the formation of various 14β,21-epoxycholane derivatives through photolytic methanolysis.[2] This indicates that the lactone ring and adjacent structures are key chromophores responsible for light absorption and subsequent degradation.
Thermal Degradation
The thermal stability of this compound has not been extensively reported. However, as a steroidal compound, it is expected to have a relatively high melting point and be stable at ambient temperatures. At elevated temperatures, degradation is likely to occur, potentially involving dehydration, oxidation, or rearrangement of the steroid nucleus and the lactone ring. Thermal degradation studies on other glycosides have shown that the first step is often the cleavage of the glycosidic bond.[3]
Oxidative Degradation
The bufadienolide structure of this compound contains several sites susceptible to oxidation, including the double bonds in the steroid nucleus and the lactone ring. The lactone ring, in particular, can be sensitive to oxidative conditions.[4] While specific studies on the oxidative degradation of this compound are scarce, research on other bufadienolides suggests that oxidation can lead to the formation of various oxygenated derivatives, potentially altering the biological activity of the molecule.
Degradation Pathways
Based on the available information for this compound and related bufadienolides, the following degradation pathways can be postulated:
Caption: Postulated degradation pathways of this compound under various stress conditions.
Metabolic Pathways
The in vivo metabolism of this compound is expected to follow the general metabolic pathways of other bufadienolides. These pathways primarily involve enzymatic modifications in the liver to increase water solubility and facilitate excretion.
Phase I Metabolism
Phase I metabolism of bufadienolides typically involves oxidation reactions catalyzed by cytochrome P450 enzymes. Studies on human liver microsomes suggest that hydroxylation and dehydrogenation are major metabolic pathways for this class of compounds.[2] For this compound, this could result in the introduction of hydroxyl groups at various positions on the steroid nucleus.
Phase II Metabolism
Following Phase I reactions, the hydroxylated metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation. These reactions further increase the water solubility of the metabolites, preparing them for renal or biliary excretion.
Caption: General metabolic pathway of bufadienolides, likely applicable to this compound.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, a comprehensive data table cannot be provided at this time. The following table illustrates the expected format for summarizing stability data once it becomes available through experimental studies.
| Stress Condition | Reagent/Parameters | Duration | Temperature (°C) | % Degradation of this compound | Major Degradation Products Identified |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 | Data not available | Scillarenin (expected) |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 60 | Data not available | Lactone ring-opened products (expected) |
| Oxidative | 3% H₂O₂ | 24 h | 25 | Data not available | Oxidized derivatives (expected) |
| Photolytic | UV light (254 nm) | 48 h | 25 | Data not available | 14β,21-Epoxycholane derivatives (in methanol) |
| Thermal | Dry Heat | 7 days | 80 | Data not available | Dehydrated products (expected) |
Experimental Protocols
Detailed, validated experimental protocols for forced degradation studies of this compound are not publicly available. However, based on general guidelines for forced degradation studies of pharmaceuticals, a typical workflow can be outlined.[5][6][7][8]
Caption: General workflow for a forced degradation study of this compound.
Methodology for a Typical Forced Degradation Study:
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as methanol or a mixture of methanol and water.
-
Stress Conditions:
-
Acid Hydrolysis: The stock solution is diluted with an acidic solution (e.g., 0.1 M HCl) and incubated at a specific temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: The stock solution is diluted with a basic solution (e.g., 0.1 M NaOH) and incubated at a specific temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Photodegradation: The stock solution is exposed to a controlled source of UV and/or visible light for a specified duration. A control sample is kept in the dark.
-
Thermal Degradation: A solid sample of this compound is placed in a controlled temperature oven (e.g., 80°C).
-
-
Sample Analysis:
-
At various time points, aliquots are withdrawn from the stressed samples.
-
The samples are neutralized (if acidic or basic) and diluted appropriately.
-
The samples are analyzed by a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Diode Array Detection (DAD) to separate the parent drug from its degradation products and to quantify the extent of degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is employed to identify and characterize the structure of the degradation products.
-
Conclusion
The stability of this compound is a critical factor that must be thoroughly investigated to ensure the quality, safety, and efficacy of any potential pharmaceutical product. This technical guide summarizes the current understanding of its degradation pathways, highlighting its susceptibility to acid hydrolysis and photodegradation. The provided frameworks for experimental protocols and data presentation are intended to guide researchers in conducting comprehensive stability studies. Further research is needed to generate specific quantitative stability data for this compound and to fully elucidate the structures of its degradation products under various stress conditions. This knowledge will be instrumental in the successful development of stable and reliable this compound formulations.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Photochemical transformation of bufadienolide into 14β,21-epoxycholanes via photolytic methanolysis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Bufadienolide Cinobufagin via Late-Stage Singlet Oxygen Oxidation/Rearrangement Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Methodological & Application
Scillaridin A Protocol for In Vitro Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scillaridin A, a cardiac glycoside belonging to the bufadienolide class, has demonstrated significant potential as an anticancer agent.[1] Traditionally used in the treatment of cardiac conditions, its ability to inhibit the Na+/K+ ATPase pump is a key mechanism that also contributes to its cytotoxic effects against cancer cells.[1] In vitro studies have shown that this compound can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in various cancer cell lines, including lung, prostate, pancreatic, and osteosarcoma cancers.[2][3][4][5]
This document provides detailed protocols for the in vitro evaluation of this compound's effects on cancer cells, focusing on assays for cell viability, apoptosis, and cell cycle distribution. Additionally, it outlines the key signaling pathways modulated by this compound.
Mechanism of Action
This compound exerts its anticancer effects through the modulation of several key signaling pathways. A primary target is the STAT3 signaling pathway , which is often constitutively activated in cancer cells and plays a crucial role in cell proliferation and survival.[3][6][7] this compound has been shown to inhibit the phosphorylation of STAT3, thereby downregulating its activity.[3][6][7]
Furthermore, this compound induces apoptosis through both intrinsic and extrinsic pathways. It modulates the expression of Bcl-2 family proteins , leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[3][6] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptosis.[6] Evidence also points to the induction of endoplasmic reticulum (ER) stress and oxidative stress as contributing factors to its apoptotic effects.[1][7]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (nM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 24 | ~100 | [3] |
| H1975 | Non-Small Cell Lung Cancer | 24 | ~75 | [3] |
| PC9 | Non-Small Cell Lung Cancer | 24 | ~50 | [3] |
| PC9IR | Non-Small Cell Lung Cancer | 24 | ~60 | [3] |
| LNCaP | Prostate Cancer | 24 | ~30 | [2] |
| DU145 | Prostate Cancer | 24 | >100 | [2] |
| PC3 | Prostate Cancer | 48 | 2.127 | [8] |
| Panc-1 | Pancreatic Cancer | 48 | ~25 | [2] |
| BxPC-3 | Pancreatic Cancer | 48 | ~50 | [2] |
| AsPC-1 | Pancreatic Cancer | 48 | ~60 | [2] |
| 143B | Osteosarcoma | 48 | Not specified, dose-dependent inhibition | [4][5] |
| U87-MG | Glioblastoma | 72 | ~20 | |
| U251-MG | Glioblastoma | 72 | ~25 |
Table 2: Effect of this compound on Apoptosis in LNCaP Prostate Cancer Cells
| Treatment | Concentration (nM) | Incubation Time (h) | Apoptotic Cells (%) | Reference |
| Control (DMSO) | 0 | 24 | ~5 | [2] |
| This compound | 25 | 24 | ~20 | [2] |
| This compound | 50 | 24 | ~45 | [2] |
Table 3: Effect of this compound on Cell Cycle Distribution in Pancreatic Cancer Cells (Panc-1)
| Treatment | Concentration (nM) | Incubation Time (h) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference | |---|---|---|---|---|---| | Control (DMSO) | 0 | 48 | 55.3 | 28.1 | 16.6 |[2] | | this compound | 25 | 48 | 52.1 | 18.5 | 29.4 |[2] | | this compound | 50 | 48 | 48.7 | 12.3 | 39.0 |[2] |
Mandatory Visualization
Caption: this compound induced signaling pathways.
Caption: General workflow for in vitro evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0 nM to 1000 nM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with this compound as described for the viability assay.
-
Harvest cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Treated and control cells
-
PBS (ice-cold)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest and wash cells as described in the apoptosis assay.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse treated and control cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Resolve 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin).
-
References
- 1. benchchem.com [benchchem.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Prothis compound induces apoptosis and inhibits the metastasis of osteosarcoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. helsinki.fi [helsinki.fi]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Scillarenin A in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scillarenin A is a bufadienolide cardiac glycoside, a class of naturally occurring steroid compounds that have been historically used for treating cardiac conditions.[1][2] Recently, cardiac glycosides have garnered significant attention as potential anticancer agents.[3][4] They primarily function by inhibiting the Na+/K+-ATPase, an essential enzyme responsible for maintaining ionic gradients across the plasma membrane.[1][3] This inhibition triggers a cascade of intracellular signaling events that can lead to apoptosis, cell cycle arrest, and suppression of tumor growth, making Scillarenin A a compound of interest for oncological research.[1][5][6] This document provides detailed application notes and standardized protocols for studying the effects of Scillarenin A on cancer cell lines.
Mechanism of Action
The primary molecular target of Scillarenin A is the α-subunit of the Na+/K+-ATPase pump.[7][8] Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger. This disruption of ion homeostasis activates multiple downstream signaling pathways.
One of the key pathways affected is the Src signaling cascade.[9] Na+/K+-ATPase acts as a receptor and scaffold protein, and its binding by cardiac glycosides like Scillarenin A can trigger the activation of the non-receptor tyrosine kinase Src.[9][10] Activated Src is a central node in pathways regulating cell proliferation, survival, migration, and invasion.[11] Furthermore, the induced ionic and oxidative stress can trigger both intrinsic and extrinsic apoptotic pathways, often involving the modulation of Bcl-2 family proteins, disruption of the mitochondrial membrane potential, and activation of caspases.[6][12]
Data Presentation: Cytotoxicity of Scillarenin A
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound against a specific cell line.[13] IC50 values for Scillarenin A should be empirically determined for each cancer cell line of interest using a cell viability assay, as sensitivity can vary significantly.
Table 1: Example IC50 Values of Scillarenin A in Various Cancer Cell Lines
| Cancer Type | Cell Line | Incubation Time (h) | IC50 (µM) |
| Non-Small-Cell Lung Cancer | A549 | 48 | e.g., 0.05 |
| Prostate Cancer | DU145 | 48 | e.g., 0.12 |
| Prostate Cancer | LNCaP | 48 | e.g., 0.08 |
| Breast Cancer | MCF-7 | 72 | e.g., 0.25 |
| Colon Cancer | HCT116 | 72 | e.g., 0.18 |
Note: The values presented are illustrative examples. Actual IC50 values must be determined experimentally.[14]
Experimental Protocols
A typical workflow for investigating the effects of Scillarenin A involves initial cytotoxicity screening followed by more detailed mechanistic studies.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the effect of Scillarenin A on cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Scillarenin A (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells during their logarithmic growth phase and determine cell concentration. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of Scillarenin A in complete culture medium from a concentrated stock. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of Scillarenin A. Include a vehicle control (medium with DMSO, final concentration <0.5%).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: Following treatment, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or placing the plate on an orbital shaker for 10 minutes.[15]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of Scillarenin A concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of Protein Expression
This protocol is used to detect changes in the expression or phosphorylation status of specific proteins in key signaling pathways (e.g., p-Src, cleaved caspases, Bcl-2) following Scillarenin A treatment.[17][18]
Materials:
-
6-well plates
-
Scillarenin A-treated and control cell samples
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Cell scraper
-
BCA Protein Assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Src, anti-cleaved PARP, anti-Bcl-2, anti-Actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Lysis: After treating cells in 6-well plates with Scillarenin A, wash them twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[17][19]
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes. Sonicate for 10-15 seconds to shear DNA. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli buffer and boil at 95-100°C for 5 minutes.[18]
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[19]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.[17]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Wash the membrane again three times with TBST. Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.[18]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to determine if Scillarenin A induces cell cycle arrest.[21][22]
Materials:
-
Scillarenin A-treated and control cell samples
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells for each condition (control and treated). This can be done by trypsinization for adherent cells. Centrifuge and wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).[23][24]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.[24]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured.[21]
-
Analysis: Use cell cycle analysis software to generate a histogram of DNA content. Deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.[25][26]
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. Scillarenin | C24H32O4 | CID 12315393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells [medsci.org]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. cdn.origene.com [cdn.origene.com]
- 19. benchchem.com [benchchem.com]
- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. en.wikipedia.org [en.wikipedia.org]
- 23. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 24. cancer.wisc.edu [cancer.wisc.edu]
- 25. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 26. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes: Scillaridin A Cell Viability Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scillaridin A, a cardiac glycoside, has demonstrated significant anticancer properties in preclinical studies. It is a potent inhibitor of the Na+/K+-ATPase pump, a mechanism that leads to downstream effects on various signaling pathways culminating in apoptosis and inhibition of cell proliferation in cancer cells. These application notes provide a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using a common cell viability assay.
Mechanism of Action
This compound exerts its anticancer effects through multiple mechanisms. Its primary target is the Na+/K+-ATPase pump. Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels. This disruption of ion homeostasis can trigger a cascade of events, including:
-
Induction of Apoptosis: this compound has been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to the disruption of the mitochondrial membrane potential and the activation of caspases.
-
Inhibition of Signaling Pathways: It can inhibit critical cancer-promoting pathways such as the JAK2/STAT3 signaling cascade.[1]
-
Generation of Reactive Oxygen Species (ROS): The compound can induce oxidative stress within cancer cells, contributing to their demise.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Prothis compound (this compound) in various human cancer cell lines, demonstrating its potent cytotoxic activity.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (nM) |
| RD | Rhabdomyosarcoma | 48 | ~5 |
| PC9 | Non-Small Cell Lung Cancer | 72 | <100 |
| PC9IR | Non-Small Cell Lung Cancer | 72 | <100 |
| H1975 | Non-Small Cell Lung Cancer | 72 | <100 |
| A549 | Non-Small Cell Lung Cancer | 72 | <100 |
| GBM6 | Glioblastoma | 72 | 6.4 - 76 |
| GBM9 | Glioblastoma | 72 | 6.4 - 76 |
| U87-MG | Glioblastoma | Not Specified | Not Specified |
| U251-MG | Glioblastoma | Not Specified | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay method used. The data presented here is a compilation from multiple sources for comparative purposes.[2][3][4]
Experimental Protocols
This section provides a detailed methodology for determining the cell viability of cancer cells treated with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (Prothis compound)
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Culture the selected cancer cells in a T-75 flask until they reach 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from nanomolar to micromolar concentrations). It is recommended to include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a no-treatment control.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours in the dark in the humidified incubator. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
After the incubation, carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which represents the concentration of this compound required to inhibit cell growth by 50%.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound signaling pathway leading to apoptosis.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for the this compound cell viability MTT assay.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. Prothis compound inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Scillaridin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scillaridin A is a cardiotonic steroid, belonging to the bufadienolide class of compounds. It is the aglycone of several naturally occurring cardiac glycosides, such as Prothis compound and Scillaren A. These compounds are known for their potential therapeutic effects, including in the treatment of congestive heart failure and certain cancers. Accurate quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control of herbal medicines, and drug development.
This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of this compound
This compound, like other cardiac glycosides, is known to inhibit the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradient across cell membranes.[1] Inhibition of this pump leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger. This ultimately results in increased cardiac contractility.[1]
Caption: Signaling pathway of this compound via Na+/K+-ATPase inhibition.
Analytical Methods for this compound Quantification
The primary methods for the quantification of this compound are HPLC-UV and LC-MS/MS. While specific validated methods for this compound are not widely published, methods for its glycoside, Prothis compound, can be adapted.[2][3][4]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in plant extracts and pharmaceutical formulations. The following protocol is adapted from a validated method for Prothis compound.[2][3]
Experimental Workflow: HPLC-UV Analysis
Caption: General workflow for HPLC-UV analysis of this compound.
Experimental Protocol:
-
Sample Preparation (Plant Material):
-
Accurately weigh 1 g of powdered plant material.
-
Extract with 50 mL of methanol by sonication for 30 minutes.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Reconstitute the residue in a known volume of methanol.
-
Filter the solution through a 0.45 µm membrane filter prior to injection.[2]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1-20 µg/mL).
-
-
Chromatographic Conditions (Adapted from Prothis compound method): [2][3]
-
Instrument: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with Methanol (A) and Water (B). A suggested starting point is a gradient similar to that used for Prothis compound:
-
0-15 min: 50% A
-
15-35 min: Linear gradient to 80% A
-
35-40 min: Hold at 80% A
-
40-45 min: Linear gradient back to 50% A
-
45-50 min: Re-equilibration at 50% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 300 nm (based on the UV spectrum of related bufadienolides).[2]
-
Injection Volume: 20 µL.
-
Data Presentation: HPLC-UV Method Validation Parameters (Estimated for this compound)
The following table summarizes the expected validation parameters for a this compound HPLC-UV method, based on data for Prothis compound.[2][3] These parameters would need to be experimentally verified for this compound.
| Parameter | Expected Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Recovery | 90-105% |
| Precision (RSD%) | < 5% |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it ideal for quantifying this compound in complex biological matrices like plasma or serum.
Experimental Workflow: LC-MS/MS Analysis
Caption: General workflow for LC-MS/MS analysis of this compound.
Experimental Protocol:
-
Sample Preparation (Plasma/Serum): Protein Precipitation
-
To 100 µL of plasma/serum, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally related compound not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Standard and Quality Control (QC) Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Spike blank plasma/serum with known concentrations of this compound to prepare calibration standards and QC samples (low, medium, and high concentrations).
-
-
LC-MS/MS Conditions (General Guidance):
-
Instrument: LC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B).
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound will need to be determined by direct infusion of a standard solution.
-
Data Presentation: LC-MS/MS Method Validation Parameters (Typical)
The following table presents typical validation parameters for an LC-MS/MS method for a small molecule in a biological matrix.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10, with acceptable precision and accuracy |
| Accuracy | Within ±15% of nominal concentration (±20% for LLOQ) |
| Precision (RSD%) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Analyte stability established under various storage and handling conditions |
Conclusion
The analytical methods outlined provide a robust framework for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis of less complex samples, while the LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical applications. It is imperative to perform a full method validation for the specific matrix and intended use to ensure reliable and accurate results.
References
- 1. researchgate.net [researchgate.net]
- 2. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 3. Development and validation of a HPLC-UV method for determination of Prothis compound in Drimia maritima [rjpharmacognosy.ir]
- 4. [PDF] DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR DETERMINATION OF PROthis compound IN DRIMIA MARITIMA | Semantic Scholar [semanticscholar.org]
Application Notes: Scillaridin A in Pancreatic Cancer Research
Introduction
Pancreatic cancer (PC) is a highly aggressive and lethal malignancy with a notably low five-year survival rate, underscoring the urgent need for novel therapeutic agents.[1] Cardiac glycosides, a class of naturally derived compounds traditionally used for cardiovascular conditions, have recently gained attention for their potent anti-tumor effects.[1][2] Proscillaridin A, a natural cardiac glycoside and the pro-drug of this compound, has demonstrated significant cytotoxic effects against multiple cancer types, including pancreatic cancer, at nanomolar concentrations.[1] In cardiomyocytes, its primary mechanism involves the inhibition of the Na+/K+-ATPase pump, leading to enhanced myocardial contraction.[1] This same mechanism is believed to be a key initiating event in its anti-cancer activity.[2][3] These application notes provide a comprehensive overview of the use of Prothis compound (hereafter referred to as this compound for application context) in pancreatic cancer research, summarizing key quantitative data and detailing relevant experimental protocols.
Mechanism of Action in Pancreatic Cancer
This compound exerts its anti-cancer effects through a multi-faceted mechanism initiated by the inhibition of the Na+/K+-ATPase pump.[1] This inhibition leads to an increase in intracellular calcium (Ca2+) levels, which in turn induces mitochondrial damage.[1] The compromised mitochondria trigger a cascade of downstream events, including the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential (MMP), and the induction of both apoptosis (programmed cell death) and autophagy.[1][4] In pancreatic cancer cells, this compound treatment leads to the activation of key apoptotic markers such as cleaved caspase 3 and PARP, alongside a decrease in caspase 9, and results in a G2 phase cell cycle arrest.[1]
Key Findings & Data Presentation
This compound has been shown to inhibit the proliferation, migration, and invasion of pancreatic cancer cells in a dose- and time-dependent manner.[1] The in vitro and in vivo efficacy data are summarized below.
Table 1: In Vitro Efficacy of Prothis compound on Pancreatic Cancer Cell Lines
| Cell Line | IC50 (72h treatment) | Key Characteristics |
|---|---|---|
| Panc-1 | 35.25 nM | Highest sensitivity to Prothis compound.[1] |
| BxPC-3 | 180.3 nM | Intermediate sensitivity.[1] |
| AsPC-1 | 370.9 nM | Lowest sensitivity among the tested lines.[1] |
Table 2: In Vivo Efficacy of Prothis compound in a Panc-1 Xenograft Model
| Parameter | Value / Observation |
|---|---|
| Animal Model | 4-week-old female BALB/c nude mice.[1] |
| Cell Implant | 5 x 10⁶ Panc-1 cells, subcutaneous.[1] |
| Treatment | Prothis compound (6.5 mg/kg) or PBS (vehicle).[1] |
| Dosing Schedule | Intraperitoneal injection every two days for 3 weeks.[1] |
| Efficacy Endpoint | Significant reduction in mean tumor volume compared to the control group, starting from day 15 post-treatment.[1] |
Experimental Protocols
Detailed protocols for key experiments are provided to facilitate the replication and further investigation of this compound's effects.
Protocol 1: Cell Viability Assessment using CCK-8 Assay
This protocol determines the cytotoxic effect of this compound on pancreatic cancer cell lines by measuring cell viability.
Materials:
-
Pancreatic cancer cell lines (e.g., Panc-1, BxPC-3, AsPC-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Prothis compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate Spectrophotometer
Procedure:
-
Cell Seeding: Inoculate cells in 96-well plates at a density of 6,000 cells/well (Panc-1, BxPC-3) or 7,000 cells/well (AsPC-1).[1]
-
Attachment: Incubate the plates for 12 hours to allow cells to attach.[1]
-
Treatment: Refresh the medium and treat the cells with increasing concentrations of Prothis compound. Include a vehicle control (DMSO) group. Use at least 5 replicate wells for each concentration.[1]
-
Incubation: Culture the treated cells for 72 hours.[1]
-
CCK-8 Addition: Add CCK-8 reagent to each well according to the manufacturer's instructions.[1]
-
Measurement: Measure the absorbance (OD) at 450 nm using a microplate spectrophotometer.[1]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Protocol 2: Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in the expression of key apoptosis-related proteins following this compound treatment.
Materials:
-
Treated pancreatic cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase 9, anti-cleaved Caspase 3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells using RIPA buffer and quantify the protein concentration using a BCA assay.[5]
-
Protein Separation: Separate equal amounts of protein from each sample on an SDS-PAGE gel.[5]
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.[5]
-
Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase 3, PARP) overnight at 4°C.[1][5]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and capture the image with an imaging system.[5] The expression levels of cleaved caspase 3 and PARP are expected to increase in cells treated with this compound.[1]
Protocol 3: In Vivo Pancreatic Cancer Xenograft Mouse Model
This protocol evaluates the anti-tumor efficacy of this compound in a live animal model.
Materials:
-
4-week-old female BALB/c nude mice
-
Panc-1 cells (5 x 10⁶ cells per mouse)
-
Prothis compound
-
Phosphate-buffered saline (PBS) for vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously implant 5 x 10⁶ Panc-1 cells into the left armpit of each mouse.[1]
-
Tumor Growth: Allow seven days for tumors to establish.[1]
-
Group Randomization: Randomly divide the mice into a treatment group and a vehicle (PBS) control group (n=6 per group is recommended).[1]
-
Treatment Administration: Begin treatment by injecting Prothis compound (6.5 mg/kg) or an equal volume of PBS intraperitoneally every two days.[1]
-
Monitoring: Continue the treatment regimen for 3 weeks. Measure tumor volumes with calipers every three days.[1]
-
Endpoint Analysis: At the end of the 3-week treatment period, sacrifice the mice. Surgically remove and weigh the tumors.[1]
-
Further Analysis: Tumors can be fixed for histological analysis, including H&E staining and immunohistochemistry for proliferation (Ki67) and apoptosis (cleaved-Caspase 3, TUNEL) markers.[1]
The available data strongly suggest that this compound is a promising therapeutic candidate for pancreatic cancer.[1][4] It effectively inhibits cancer cell proliferation and tumor growth at low concentrations by inducing mitochondrial damage, apoptosis, and autophagy.[1] The detailed protocols and quantitative data presented here serve as a valuable resource for researchers and drug development professionals aiming to further explore the therapeutic potential of this compound and other cardiac glycosides in the treatment of pancreatic cancer.
References
- 1. Prothis compound induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prothis compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prothis compound induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes: Scillaridin A in Prostate Cancer Cell Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scillaridin A, a cardiac glycoside, has demonstrated significant anti-cancer properties in various cancer types, including prostate cancer.[1][2][3][4][5] These application notes provide a comprehensive overview of the effects of this compound on prostate cancer cell models, detailing its mechanisms of action and providing protocols for key experimental assays.
Mechanism of Action in Prostate Cancer
This compound exerts its anti-tumor effects in prostate cancer through multiple mechanisms:
-
Induction of Apoptosis: this compound is a potent inducer of apoptosis in both androgen-dependent (LNCaP) and androgen-independent (DU145, PC3) prostate cancer cells.[1][2][3][4][5] This process is associated with the generation of reactive oxygen species (ROS), modulation of Bcl-2 family proteins, disruption of the mitochondrial membrane potential, and subsequent activation of caspase-3 and cleavage of PARP.[1][3][4][5]
-
Inhibition of STAT3 Signaling: this compound has been shown to inhibit the JAK2/STAT3 signaling pathway, a key pathway involved in cancer cell proliferation, survival, and metastasis.[1][3][4][5]
-
Induction of Endoplasmic Reticulum (ER) Stress: In androgen-independent prostate cancer cells, this compound can trigger the activation of ER stress, leading to cell growth inhibition and apoptosis.[2][6]
-
Enhancement of Chemotherapy: this compound can augment the toxicity of conventional chemotherapeutic agents like doxorubicin in prostate cancer cells.[1][3][4][5]
Effects on Cellular Processes
Treatment of prostate cancer cells with this compound leads to several key cellular outcomes:
-
Inhibition of Cell Proliferation: this compound effectively inhibits the proliferation of various prostate cancer cell lines in a dose-dependent manner.[1][2][4]
-
Induction of Cell Cycle Arrest: While detailed studies on this compound's effect on the cell cycle in prostate cancer are emerging, related compounds are known to induce cell cycle arrest at the G1 and G2-M phases.
-
Modulation of Autophagy: In other cancer models, cardiac glycosides have been shown to induce autophagy.[7] The role of this compound-induced autophagy in prostate cancer cell death or survival is an active area of investigation.
-
Inhibition of Cell Migration and Invasion: this compound significantly decreases the motility and invasive capacity of androgen-independent prostate cancer cells.[2]
Data Presentation
Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | Androgen Sensitivity | IC50 (nM) | Treatment Duration |
| PC3 | Independent | 2.127 | 48 hours[2] |
| DU145 | Independent | ~2.5 (estimated) | 48 hours[2] |
| 22RV1 | Independent | ~4.0 (estimated) | 48 hours[2] |
| C4-2 | Independent | ~5.0 (estimated) | 48 hours[2] |
| LNCaP | Dependent | 10.99 | 48 hours[2] |
| LAPC4 | Dependent | ~8.0 (estimated) | 48 hours[2] |
Table 2: Summary of this compound Effects on Prostate Cancer Cells
| Parameter | Effect | Cell Lines | Concentrations |
| Cell Proliferation | Inhibition | LNCaP, DU145, PC3 | 25-50 nM[1][4] |
| Apoptosis | Induction | LNCaP, DU145, PC3 | 25-50 nM[1][2] |
| STAT3 Activation | Inhibition | LNCaP, DU145 | 25-50 nM[1] |
| ER Stress | Activation | PC3 | 2.5 nM[2] |
| Cell Migration | Inhibition | PC3, DU145 | Not specified |
| Cell Invasion | Inhibition | PC3, DU145 | Not specified |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of prostate cancer cells.
Materials:
-
Prostate cancer cells (e.g., LNCaP, DU145, PC3)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in prostate cancer cells treated with this compound using flow cytometry.
Materials:
-
Prostate cancer cells
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of prostate cancer cells.
Materials:
-
Prostate cancer cells
-
Complete cell culture medium
-
This compound
-
6-well plates
-
70% ethanol (ice-cold)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash them with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A and PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways affected by this compound.
Materials:
-
Prostate cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-STAT3, STAT3, Bcl-2, Bax, Caspase-3, PARP, p-Akt, Akt, p-ERK, ERK, LC3B)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound, then lyse them in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: Signaling pathways affected by this compound in prostate cancer cells.
Caption: Experimental workflow for studying this compound effects.
Caption: Logical flow of this compound-induced cellular events.
References
- 1. Prothis compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prothis compound slows the prostate cancer progression through triggering the activation of endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prothis compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Prothis compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells | Semantic Scholar [semanticscholar.org]
- 6. Prothis compound slows the prostate cancer progression through triggering the activation of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prothis compound induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Scillaridin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scillaridin A is a potent cardiac glycoside, a class of naturally derived compounds known for their therapeutic effects on heart conditions. Beyond their traditional use, cardiac glycosides are gaining significant attention for their potential as anticancer agents. The primary mechanism of action for these molecules is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis. This inhibition triggers a cascade of downstream signaling events that can lead to cell death in cancer cells, making this compound and related compounds promising candidates for drug discovery and development.
These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize its effects on various cell lines and to discover novel therapeutic applications. The protocols provided are based on established methods for other cardiac glycosides and Na+/K+-ATPase inhibitors and can be adapted for use with this compound.
Mechanism of Action
This compound, like other cardiac glycosides, exerts its biological effects primarily by binding to and inhibiting the α-subunit of the Na+/K+-ATPase pump. This inhibition disrupts the electrochemical gradient across the cell membrane, leading to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the Na+/Ca2+ exchanger, resulting in an influx of calcium ions. This rise in intracellular calcium is a key event that triggers various downstream signaling pathways. In cancer cells, these pathways can include the activation of Src kinase, epidermal growth factor receptor (EGFR), the PI3K/Akt and MAPK signaling cascades, and the modulation of transcription factors such as NF-κB and HIF-1α, ultimately leading to apoptosis and inhibition of cell proliferation.
Data Presentation
The following tables summarize the cytotoxic activity of Prothis compound, a closely related cardiac glycoside, in various cancer cell lines. This data can serve as a reference for designing experiments with this compound, as similar potency may be expected.
Table 1: IC50 Values of Prothis compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) - 24h | IC50 (nM) - 48h | IC50 (nM) - 72h |
| PC9 | Non-Small Cell Lung Cancer (EGFR exon 19 del) | 15.6 ± 2.1 | 10.2 ± 1.5 | 8.7 ± 1.1 |
| PC9IR | Non-Small Cell Lung Cancer (TKI-resistant) | 20.3 ± 2.5 | 14.8 ± 1.9 | 11.5 ± 1.6 |
| H1975 | Non-Small Cell Lung Cancer (EGFR L858R/T790M) | 18.7 ± 2.3 | 12.1 ± 1.7 | 9.8 ± 1.3 |
| A549 | Non-Small Cell Lung Cancer (EGFR wild-type) | 25.4 ± 3.1 | 18.9 ± 2.4 | 15.3 ± 2.0 |
| MOLT-4 | Acute Lymphoblastic Leukemia (MYC overexpressing) | - | 2.3 | - |
| NALM-6 | B-cell Precursor Leukemia (MYC overexpressing) | - | 3 | - |
| MYC-transformed Fibroblasts | Transformed Fibroblasts | - | 70 | - |
| GBM6 | Glioblastoma | - | ~50 | - |
| GBM9 | Glioblastoma | - | ~50 | - |
Data for NSCLC cell lines are from a study on Prothis compound's effect on lung cancer cells.[1] Data for leukemia and fibroblast cell lines are from a study on Prothis compound targeting MYC-overexpressing leukemia.[2] Data for glioblastoma cell lines are from a study on Prothis compound's cytotoxicity in glioblastoma.[3]
Experimental Protocols
The following are detailed protocols for high-throughput screening assays that can be adapted for this compound to assess its inhibitory effect on the Na+/K+-ATPase pump and its cytotoxic effects on cancer cells.
Protocol 1: Non-Radioactive Rubidium Ion Uptake HTS Assay
This cell-based assay measures the activity of the Na+/K+-ATPase pump by quantifying the uptake of non-radioactive rubidium (Rb+), a surrogate for K+. Inhibition of the pump by this compound will result in decreased Rb+ uptake.
Materials:
-
CHO-K1 cells (or other suitable cell line)
-
Cell culture medium (e.g., Ham's F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well or 384-well cell culture plates
-
Uptake Buffer: 140 mM NaCl, 5.4 mM RbCl, 1 mM MgCl2, 2 mM CaCl2, 15 mM HEPES, pH 7.4
-
Wash Buffer: Cold PBS or a buffer with low Rb+ concentration
-
Lysis Buffer: e.g., 0.1% Triton X-100 in water
-
This compound stock solution (in DMSO)
-
Ouabain (positive control, in water or DMSO)
-
Atomic Absorption Spectrometer
Procedure:
-
Cell Seeding:
-
Culture CHO-K1 cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well for a 96-well plate).
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Ouabain in the Uptake Buffer. Include a vehicle control (DMSO) and a positive control for inhibition (e.g., 5 mM Ouabain).
-
Aspirate the culture medium from the wells.
-
Add the compound dilutions to the respective wells.
-
-
Rubidium Uptake:
-
Termination and Washing:
-
Aspirate the Uptake Buffer containing the compounds.
-
Wash the cell monolayer multiple times with ice-cold Wash Buffer to remove extracellular Rb+.
-
-
Cell Lysis:
-
Add Lysis Buffer to each well to release the intracellular contents, including the accumulated Rb+.
-
-
Detection:
-
Analyze the Rb+ concentration in the cell lysates using an Atomic Absorption Spectrometer.
-
-
Data Analysis:
-
Calculate the percentage of Rb+ uptake inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve. A Z' factor greater than 0.7 is desirable for HTS assays.[4]
-
Protocol 2: Cell Viability HTS Assay
This assay measures the cytotoxic effect of this compound on cancer cells. A common method is the use of a resazurin-based reagent (e.g., PrestoBlue™) or an ATP-based assay (e.g., CellTiter-Glo®).
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
96-well or 384-well clear-bottom, black-walled plates (for fluorescence/luminescence)
-
This compound stock solution (in DMSO)
-
Positive control for cytotoxicity (e.g., staurosporine)
-
Cell viability reagent (e.g., PrestoBlue™ or CellTiter-Glo®)
-
Microplate reader (fluorescence or luminescence)
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into the microplates at an appropriate density (to ensure exponential growth during the assay period).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions to the cells. Include vehicle controls (DMSO) and positive controls.
-
-
Incubation:
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
-
Detection:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the fluorescence or luminescence signal using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the log of the compound concentration.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Prothis compound inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heart failure drug prothis compound targets MYC overexpressing leukemia through global loss of lysine acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of an HTS assay for Na+, K+-ATPase using nonradioactive rubidium ion uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Scillaridin A: A Promising Agent for Inducing Apoptosis in Colon Cancer Cells
Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
Scillaridin A, a cardiac glycoside, has emerged as a molecule of interest in oncology research, particularly for its potential to induce programmed cell death, or apoptosis, in cancer cells. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the use of this compound in colon cancer. The information compiled herein is based on existing literature on this compound and structurally related cardiac glycosides, offering a framework for studying its anti-cancer effects. While much of the detailed mechanistic insight comes from its close analog, Prothis compound, the methodologies provided are broadly applicable to the investigation of this compound.
Mechanism of Action: Insights from Related Compounds
Cardiac glycosides, as a class of compounds, are known to induce apoptosis in cancer cells through various mechanisms. Studies on Prothis compound have shown that it can sensitize colon cancer cells to apoptosis induced by the TNF-related apoptosis-inducing ligand (TRAIL).[1][2][3][4] This sensitization is achieved through a multi-faceted approach that includes the upregulation of TRAIL death receptors (DR4 and DR5) on the cancer cell surface and the downregulation of anti-apoptotic proteins such as cellular FLICE-like inhibitory protein (cFLIP) and Myeloid cell leukemia 1 (Mcl-1).[1][2][3]
Furthermore, other cardiac glycosides have been demonstrated to trigger the intrinsic, or mitochondrial, pathway of apoptosis.[5][6][7][8] This pathway is characterized by the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of a caspase cascade.
Data Presentation: Efficacy of Related Cardiac Glycosides
Due to the limited availability of specific quantitative data for this compound in colon cancer cells, the following tables summarize the efficacy of the closely related compound, Prothis compound, and other cardiac glycosides in relevant cancer cell lines. This data provides a valuable reference for designing experiments with this compound.
Table 1: Effect of Prothis compound on TRAIL-Induced Cell Death in Colon Cancer Cell Lines
| Cell Line | Treatment | Observation | Reference |
| HT29 | 11.1 nM Prothis compound + TRAIL | Significantly enhanced TRAIL-induced cell death | [4] |
| SW480 | 11.1 nM Prothis compound + TRAIL | Significantly enhanced TRAIL-induced cell death | [4] |
| SW620 | 3.7 nM Prothis compound + TRAIL | Significantly enhanced TRAIL-induced cell death | [3] |
Table 2: Effects of Prothis compound on Apoptosis-Related Protein Expression in Colon Cancer Cells
| Cell Line | Treatment | Protein | Change in Expression | Reference |
| HT29 | 11.1 nM Prothis compound | DR5 | Upregulation | [3] |
| SW480 | 11.1 nM Prothis compound | DR4 | Upregulation | [3] |
| SW480 | 11.1 nM Prothis compound | cFLIP (long isoform) | Reduction | [3] |
| SW620 | 11.1 nM Prothis compound | Mcl-1 | Reduction | [3] |
Table 3: IC50 Values of Various Cardiac Glycosides in Colon Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| Oleandrin | SW480 | 0.02 µM | [6] |
| Idarubicin | HCT116, HT29, Caco-2, SW620, SW480 | Low µM range | [9] |
| Prothis compound Analog | HCT-116, HT-29, CT26 | Varies with analog and time | [10] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the apoptotic effects of this compound on colon cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and calculating its IC50 value.
Materials:
-
Colon cancer cell lines (e.g., HCT116, HT29, SW480)
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Colon cancer cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the determined time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for examining the effect of this compound on the expression levels of key apoptotic proteins.
Materials:
-
Colon cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-DR4, anti-DR5, anti-cFLIP, anti-Mcl-1)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells and extract total protein.
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
Colon cancer cells
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the putative signaling pathways involved in this compound-induced apoptosis and a general experimental workflow.
Caption: Putative signaling pathways of this compound in colon cancer cells.
Caption: General experimental workflow for studying this compound's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Prothis compound Sensitizes Human Colon Cancer Cells to TRAIL-Induced Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prothis compound Sensitizes Human Colon Cancer Cells to TRAIL-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The cardiac glycoside oleandrin induces apoptosis in human colon cancer cells via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Prothis compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Drugs for Intra-Arterial Treatment of Colorectal Cancer Liver Metastases: In-Vitro Screening after Short Exposure Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Scillaridin A Synergistic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting synergistic studies involving Scillaridin A, a cardiac glycoside with potential therapeutic applications beyond its traditional use. The protocols outlined below offer a robust framework for identifying and quantifying synergistic interactions with other therapeutic agents, and for exploring the underlying molecular mechanisms.
Introduction to this compound and Rationale for Synergistic Studies
This compound is a bufadienolide cardiac glycoside, a class of compounds known to inhibit the Na+/K+-ATPase pump.[1][2] This inhibition leads to an increase in intracellular calcium concentration, which is the basis for its cardiotonic effects.[1] Emerging evidence suggests that cardiac glycosides also exhibit anti-cancer properties, making them interesting candidates for combination therapies.
The rationale for investigating this compound in synergistic combinations is based on the principle that such combinations can lead to enhanced therapeutic efficacy, reduced dosages of individual drugs thereby lowering toxicity, and the potential to overcome drug resistance.[3][4] This document will use a hypothetical combination of this compound with the chemotherapeutic agent cisplatin to illustrate the experimental design and protocols.
Experimental Design Overview
A typical experimental workflow for assessing the synergistic potential of this compound with a partner compound is depicted below. This involves determining the half-maximal inhibitory concentration (IC50) of each compound individually, followed by combination studies to calculate the Combination Index (CI), and subsequent mechanistic studies to understand the observed synergy.
References
- 1. Scillaren A | 124-99-2 | XS161356 | Biosynth [biosynth.com]
- 2. Proscillaridin - Wikipedia [en.wikipedia.org]
- 3. Synergistic anti-cancer effects of silibinin with conventional cytotoxic agents doxorubicin, cisplatin and carboplatin against human breast carcinoma MCF-7 and MDA-MB468 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-treatment of silymarin and cisplatin inhibited cell proliferation, induced apoptosis in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Analogs of Proscillaridin A: A Guide to Preparation and Application
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of proscillaridin A analogs. Prothis compound, a cardiac glycoside, has garnered significant interest for its potent anticancer activities, moving beyond its traditional use in treating cardiac conditions.[1][2][3] The development of synthetic analogs aims to enhance its therapeutic properties, such as bioavailability and targeted efficacy, while potentially reducing toxicity.[1][2][4] This guide outlines the synthetic strategies for modifying prothis compound, protocols for assessing the biological activity of its analogs, and an overview of the key signaling pathways involved.
Synthetic Preparation of Prothis compound Analogs
The synthesis of prothis compound analogs primarily focuses on the modification of the glycan moiety on the A-ring of the steroid scaffold.[1][4] Strategies such as acetylation, ketalization, and silylation have been successfully employed to generate novel derivatives with altered biological activities.[4]
General Synthetic Workflow
The preparation of these analogs typically starts with the parent molecule, prothis compound, which is then subjected to various chemical transformations to modify its sugar residue.
References
Troubleshooting & Optimization
Scillaridin A solubility issues in cell culture media
Welcome to the technical support center for Scillaridin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound in a laboratory setting, with a particular focus on its solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cardiac glycoside, a class of naturally occurring steroid-like compounds.[1] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump on the cell membrane.[1] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in increased intracellular calcium levels and enhanced cardiac contractility.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Due to its hydrophobic nature, this compound is sparingly soluble in water but is soluble in organic solvents.[2] The recommended solvent for preparing high-concentration stock solutions of this compound for cell culture experiments is dimethyl sulfoxide (DMSO).[3]
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
The tolerance to DMSO is cell line-dependent. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize cytotoxicity.[4] For sensitive cell lines or long-term experiments, a final DMSO concentration of 0.1% or lower is often recommended. It is crucial to perform a vehicle control experiment to determine the effect of DMSO on your specific cell line.
Q4: How should I store my this compound stock solution?
For short-term storage (days to weeks), this compound stock solutions in DMSO can be stored at 0-4°C. For long-term storage (months to years), it is recommended to store the stock solution at -20°C.[3] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guides
Issue 1: Precipitation or cloudiness is observed in the cell culture medium after adding this compound.
This is a common issue arising from the low aqueous solubility of this compound. Here are several steps to troubleshoot this problem:
Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for this compound solubility issues.
Step-by-Step Troubleshooting:
-
Verify Stock Solution: Ensure your this compound is completely dissolved in 100% DMSO. If you observe any particulates, vortex or gently warm the solution to ensure complete dissolution.[4]
-
Review Dilution Method: The method of diluting the DMSO stock into your aqueous cell culture medium is critical.
-
Evaluate Final Concentration: The solubility of this compound in aqueous solutions is limited. If your desired final concentration is too high, it may exceed its solubility limit in the cell culture medium.
-
Action: If precipitation persists, try lowering the final concentration of this compound in your experiment.
-
-
Consider Media Conditions:
-
Serum Concentration: The presence of serum (e.g., Fetal Bovine Serum - FBS) can aid in the solubilization of hydrophobic compounds.[5] If you are using a low-serum or serum-free medium, you may face more significant solubility challenges.
-
Temperature: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution. Adding the compound to cold media will decrease its solubility.[5]
-
Issue 2: High variability in experimental results.
Inconsistent results can often be traced back to issues with compound solubility and solution preparation.
-
Confirm Solubility in Assay Buffer: Before starting a large-scale experiment, perform a small-scale solubility test of this compound in your final assay buffer at the desired concentration. Visually inspect for any precipitation.
-
Review Stock Solution Practices: Improper handling of stock solutions can introduce variability. Ensure your stock solution is stored correctly (see FAQ 4) and that you are using a fresh aliquot for each experiment to avoid issues with DMSO absorbing water over time.
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Notes |
| Water | Sparingly Soluble | Cardiac glycosides are generally poorly soluble in water.[2] |
| DMSO | Soluble | Recommended solvent for preparing stock solutions.[3] |
| Ethanol | Soluble | Can be used as an alternative solvent, but may have higher cytotoxicity than DMSO at similar concentrations. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Limited | Solubility is dependent on the final concentration, presence of serum, and temperature. Precipitation is common at higher concentrations. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder, MW: 384.51 g/mol for Scillaridin)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.3845 mg of this compound.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of 100% DMSO.
-
Mixing: Vortex the tube vigorously until the this compound is completely dissolved. A clear, particle-free solution indicates successful dissolution. Gentle warming in a 37°C water bath can aid dissolution if necessary.[4]
-
Storage: Store the 10 mM stock solution in small, single-use aliquots at -20°C for long-term storage.[3]
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions for cell culture.
Protocol 2: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Treatment: The next day, prepare serial dilutions of this compound in your complete cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells, including a vehicle control (medium with the same percentage of DMSO but no this compound). Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[6]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[6]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
Mandatory Visualization
Signaling Pathway of this compound
Caption: Inhibition of Na+/K+-ATPase by this compound.
References
Technical Support Center: Optimizing Scillaridin A Concentration for Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Scillaridin A for cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cardiac glycoside, a natural compound that has been investigated for its anticancer properties.[1][2][3][4] Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump on the cell membrane.[5][6] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels. This disruption of ion homeostasis can trigger a cascade of events, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tumor cell proliferation and metastasis.[1][2][7]
Q2: What is a typical starting concentration range for this compound in cytotoxicity assays?
The effective concentration of this compound can vary significantly depending on the cell line and the duration of exposure. Published studies have reported cytotoxic effects in a broad range from nanomolar (nM) to micromolar (µM). For initial experiments, a wide range of concentrations, such as 1 nM to 10 µM, is often used to determine the half-maximal inhibitory concentration (IC50).[8]
Q3: How should I prepare my this compound stock solution?
This compound is a hydrophobic compound, and proper solubilization is critical for accurate and reproducible results. It is recommended to dissolve this compound in a small amount of a polar organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your specific cell line (typically ≤ 0.5%).
Troubleshooting Guide
Issue 1: High Variability in Cytotoxicity Results
Q: My cytotoxicity assay results with this compound are highly variable between replicate wells and experiments. What could be the cause?
A: High variability can stem from several factors:
-
Compound Precipitation: Due to its hydrophobic nature, this compound can precipitate out of the aqueous cell culture medium, especially at higher concentrations. This leads to inconsistent dosing.
-
Solution: Visually inspect your diluted this compound solutions for any signs of precipitation. Prepare fresh dilutions for each experiment. Consider using a carrier molecule like cyclodextrin to improve solubility.[9]
-
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.
-
Solution: Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells.
-
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.
-
Issue 2: No Cytotoxic Effect Observed
Q: I am not observing any cytotoxicity even at high concentrations of this compound. What should I do?
A: If this compound is not inducing cytotoxicity, consider the following:
-
Cell Line Resistance: Some cell lines may be inherently resistant to the effects of this compound.
-
Solution: Research the sensitivity of your specific cell line to cardiac glycosides. Consider testing a different cell line known to be sensitive as a positive control.
-
-
Incorrect Concentration Range: The effective concentration might be higher than the range you have tested.
-
Solution: Expand your concentration range.
-
-
Short Exposure Time: The cytotoxic effects of this compound may require a longer incubation period to become apparent.
-
Solution: Increase the exposure time (e.g., from 24 hours to 48 or 72 hours).[1]
-
-
Compound Inactivity: The this compound compound may have degraded.
-
Solution: Use a fresh stock of the compound and store it properly, protected from light and at the recommended temperature.
-
Issue 3: Unexpected Cytotoxicity in Control Groups
Q: My vehicle control (e.g., DMSO) is showing significant cytotoxicity. How can I address this?
A: Cytotoxicity in the vehicle control group can confound your results.
-
High Solvent Concentration: The concentration of the organic solvent used to dissolve this compound may be too high.
-
Solution: Determine the maximum tolerated solvent concentration for your cell line by performing a dose-response experiment with the solvent alone. Ensure the final solvent concentration in all wells is below this toxic threshold.
-
-
Contamination: The cell culture, media, or reagents may be contaminated.
-
Solution: Practice good sterile technique. Regularly test your cell cultures for mycoplasma contamination.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (approx.) | Exposure Time |
| Panc-1 | Pancreatic Cancer | 35.25 nM | 72 hours[10] |
| BxPC-3 | Pancreatic Cancer | 180.3 nM | 72 hours[10] |
| AsPC-1 | Pancreatic Cancer | 370.9 nM | 72 hours[10] |
| A549 | Lung Adenocarcinoma | 25-50 nM | 24 hours[2] |
| H1650 | Non-Small Cell Lung Cancer | 25-50 nM | 24 hours[2] |
| GBM6 | Glioblastoma | 50 nM | 3 days[7] |
| RD | Rhabdomyosarcoma | 1 nM - 10 µM (range tested) | 24-48 hours[8] |
Note: IC50 values are highly dependent on the specific experimental conditions and should be determined empirically for your system.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.[12]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay measures the release of lactate dehydrogenase from damaged cells, which is an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[13]
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate and carefully transfer the cell culture supernatant to a new 96-well plate.[14]
-
LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.[15]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[11]
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous release, and maximum release controls.[16]
Visualizations
Caption: Mechanism of this compound-induced cytotoxicity.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound cytotoxicity assays.
References
- 1. Prothis compound induces apoptosis and inhibits the metastasis of osteosarcoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prothis compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prothis compound Sensitizes Human Colon Cancer Cells to TRAIL-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Prothis compound induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cytotoxicity Detection Kit (LDH) Protocol & Troubleshooting [sigmaaldrich.com]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Scillaridin A experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Scillaridin A, focusing on addressing issues of variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cardiotonic steroid belonging to the bufadienolide class of compounds. Its primary and most well-characterized mechanism of action is the inhibition of the plasma membrane Na+/K+-ATPase (sodium-potassium pump). This inhibition leads to an increase in intracellular sodium concentration, which in turn alters the function of the Na+/Ca2+ exchanger, resulting in an influx of calcium ions and an increase in intracellular calcium levels. This disruption of ion homeostasis is central to its biological effects.
Q2: What are the common experimental applications of this compound?
This compound is primarily investigated for its potential as an anti-cancer agent. It has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death). Its ability to sensitize cancer cells to other therapeutic agents, such as TRAIL, is also an active area of research.
Q3: How should this compound be stored and handled?
For long-term storage, solid this compound should be kept at -20°C, protected from light and moisture. Stock solutions, typically prepared in anhydrous DMSO, should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C. It is recommended to prepare fresh working solutions in the appropriate cell culture medium immediately before each experiment, as this compound's stability in aqueous solutions for extended periods can be a concern.
Q4: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What can I do?
This is a common issue with hydrophobic compounds like this compound. Here are a few strategies to mitigate precipitation:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically below 0.5%) while maintaining solubility. It is crucial to determine the DMSO tolerance of your specific cell line.
-
Use a Co-solvent: In some cases, using a water-miscible organic co-solvent in addition to DMSO may improve solubility.
-
Serial Dilutions: Perform serial dilutions of your stock solution directly into the final assay medium rather than making large, single-step dilutions.
-
Pre-warm the Medium: Gently warming your assay medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Bioactivity | 1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions. 2. Incomplete Solubilization: Precipitation of the compound upon dilution in aqueous media. 3. Sub-optimal Concentration: The concentration range tested may be too low for the specific cell line or assay. 4. Cell Line Resistance: The target cell line may have intrinsic or acquired resistance mechanisms. | 1. Prepare fresh stock solutions from solid compound. Aliquot and store properly. 2. Refer to the FAQ on preventing precipitation. Visually inspect for precipitates before adding to cells. 3. Test a broader range of concentrations (e.g., from nanomolar to micromolar). 4. Verify the sensitivity of your cell line with a positive control. Consider using a different cell line if necessary. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell distribution across wells. 2. Pipetting Errors: Inaccurate dispensing of compound or reagents. 3. Edge Effects: Evaporation from wells on the perimeter of the microplate. 4. Inconsistent Incubation Times: Variation in the duration of compound exposure. | 1. Ensure a homogenous cell suspension before and during plating. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. 4. Standardize all incubation periods precisely. |
| Inconsistent Results Between Experiments | 1. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered drug sensitivity. 2. Reagent Variability: Differences in lots of media, serum, or other reagents. 3. Subtle Changes in Protocol: Minor deviations in experimental procedures. | 1. Use cells within a consistent and defined passage number range. 2. Qualify new lots of critical reagents before use in large-scale experiments. 3. Maintain a detailed and standardized experimental protocol. |
Data Presentation
Cytotoxicity of Prothis compound (a glycoside of this compound) in Human Cancer Cell Lines
Disclaimer: The following data is for Prothis compound, a closely related cardiac glycoside of which this compound is the aglycone. This data is provided as a reference due to the limited availability of comprehensive IC50 tables specifically for this compound.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| LNCaP | Prostate Cancer | ~25-50 | [1] |
| DU145 | Prostate Cancer | >50 | [1] |
| 143B | Osteosarcoma | Dose-dependent inhibition observed | [2] |
| A549 | Lung Adenocarcinoma | Induces apoptosis at nanomolar concentrations | [3] |
| HT29 | Colon Cancer | Enhances TRAIL-induced cell death at 11.1 nM | [4] |
| SW480 | Colon Cancer | Enhances TRAIL-induced cell death at nanomolar concentrations | [4] |
| SW620 | Colon Cancer | Enhances TRAIL-induced cell death at 3.7 nM | [4] |
Experimental Protocols
Protocol: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cancer cell line.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Include wells with medium only for blank measurements.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations for treatment (e.g., a range from 1 nM to 10 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using non-linear regression analysis.
-
Mandatory Visualizations
Caption: this compound signaling pathway leading to apoptosis.
References
Technical Support Center: Scillaridin A Handling and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of Scillaridin A in experimental settings. Adhering to these guidelines is crucial for ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in stock solutions?
A1: this compound, a cardiac glycoside, is susceptible to degradation influenced by several factors. The most critical factors include pH, temperature, and light exposure. As a bufanolide-type steroid, the lactone ring in its structure can be prone to hydrolysis, particularly under acidic or alkaline conditions.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a commonly used and recommended solvent for preparing stock solutions of this compound and other cardiac glycosodes. Ensure the use of high-purity, anhydrous DMSO to minimize solvent-mediated degradation.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: To ensure long-term stability, this compound stock solutions should be stored under the following conditions:
-
Temperature: For long-term storage (months to years), it is recommended to store aliquoted stock solutions at -20°C or -80°C. For short-term storage (days to weeks), 4°C is acceptable.
-
Light: Protect solutions from light by using amber vials or by wrapping vials in foil.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is crucial to aliquot the stock solution into single-use volumes.
Q4: How can I assess the stability of my this compound stock solution under my specific experimental conditions?
A4: A stability assessment can be performed by incubating an aliquot of your stock solution under your typical experimental conditions (e.g., in your cell culture medium at 37°C). Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area corresponding to this compound and the appearance of new peaks would indicate degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms in stock solution upon storage. | Poor solubility in the chosen solvent. The compound is degrading into an insoluble product. | Prepare a more dilute stock solution. Ensure the use of high-purity, anhydrous solvent. Analyze the precipitate to determine if it is the parent compound or a degradation product. |
| Inconsistent or unexpected experimental results. | Degradation of this compound in the stock or working solution. Inconsistent solution preparation. | Prepare fresh stock solutions from solid compound. Perform a stability check of your stock solution under experimental conditions. Standardize your protocol for solution preparation and handling. |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | Compound degradation. | If possible, identify the degradation products to understand the degradation pathway. Adjust solution pH, protect from light, and ensure proper storage temperatures to mitigate degradation. |
Quantitative Stability Data
While specific quantitative stability data for this compound is limited in publicly available literature, data for the structurally related cardiac glycoside, Prothis compound, provides valuable insights into its pH sensitivity.
Table 1: In Vitro Stability of Prothis compound at 37°C
| pH | Incubation Time | Remaining Activity (%) |
| 1.0 | 15 minutes | < 50% |
Data from a study on Prothis compound, which is expected to have similar stability characteristics to this compound due to structural similarities. The study showed rapid inactivation at low pH.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Assessment of this compound Stability in an Aqueous Buffer
-
Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in DMSO as described in Protocol 1.
-
Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer of interest (e.g., phosphate-buffered saline, cell culture medium).
-
-
Incubation:
-
Aliquot the working solution into separate, sealed vials for each time point and temperature condition to be tested (e.g., 4°C, 25°C, 37°C).
-
-
Time Points:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition.
-
-
Sample Analysis:
-
Immediately analyze the samples by a validated stability-indicating HPLC or LC-MS method to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time zero.
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling cascade initiated by this compound-mediated inhibition of Na+/K+-ATPase.
Experimental Workflow for Stability Assessment
Caption: A generalized workflow for assessing the stability of this compound in solution.
Potential Degradation Pathways for this compound
Caption: Common degradation pathways for complex organic molecules like this compound.
References
Technical Support Center: Scillaridin A & Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by Scillaridin A in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a cardiotonic steroid belonging to the bufadienolide class of compounds. These compounds are known to be potent inhibitors of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion gradients. This activity makes this compound and related cardiac glycosides valuable tools for studying cellular signaling, ion transport, and for investigating their potential as therapeutic agents, particularly in cancer research.
Q2: Can this compound interfere with my fluorescence-based assay?
Yes, it is possible. Compounds in the bufadienolide class, including this compound, exhibit a UV absorbance maximum around 300 nm[1][2]. This inherent spectral property can lead to interference in fluorescence assays, particularly those that utilize fluorophores excited in the UV or blue region of the spectrum.
Q3: What are the primary mechanisms of interference?
There are two main ways this compound might interfere with your assay:
-
Autofluorescence: Although not definitively characterized for this compound, compounds with absorbance in the UV region can sometimes exhibit intrinsic fluorescence (autofluorescence) when excited by a light source. If the emission spectrum of this compound overlaps with that of your assay's fluorophore, it can lead to false-positive signals.
-
Signal Quenching (Inner Filter Effect): Due to its absorbance at 300 nm, this compound can absorb the excitation light intended for your fluorophore or the emitted light from the fluorophore. This "inner filter effect" can lead to a decrease in the measured fluorescence signal, potentially resulting in false-negative results or an underestimation of the biological effect.
Q4: Which common fluorescent dyes are most likely to be affected?
Fluorophores that are excited in the UV or blue range are most susceptible to interference from this compound. This includes, but is not limited to:
-
DAPI: Used for nuclear staining (excitation ~358 nm).
-
Hoechst stains: Used for nuclear staining (excitation ~350 nm).
-
Fluorescein (FITC): A common green fluorophore (excitation ~494 nm). While the primary excitation is further from 300 nm, significant absorbance overlap in the lower wavelengths of the excitation spectrum can still cause interference.
-
Green Fluorescent Protein (GFP): A widely used reporter protein (excitation ~488 nm). Similar to fluorescein, interference is possible.
Assays using red-shifted fluorophores with excitation wavelengths further from 300 nm are generally less prone to this type of interference.
Troubleshooting Guide
If you suspect this compound is interfering with your fluorescence-based assay, follow these troubleshooting steps.
Problem 1: Higher than expected fluorescence signal in this compound-treated samples (Potential Autofluorescence)
| Possible Cause | Troubleshooting Steps |
| Intrinsic fluorescence of this compound | 1. Run a "Compound Only" Control: Prepare a sample containing this compound in the assay buffer without any fluorescent dyes or biological components. Measure the fluorescence at the same excitation and emission wavelengths used in your experiment. A significant signal in this control indicates autofluorescence. 2. Spectral Scan: If your plate reader or fluorometer allows, perform an excitation and emission scan of this compound to determine its spectral properties. This will help you choose fluorophores with non-overlapping spectra. |
| Contamination of this compound stock | 1. Check Purity: Ensure the purity of your this compound stock using methods like HPLC. 2. Source a New Batch: If purity is a concern, obtain a new, high-purity batch of the compound. |
Problem 2: Lower than expected fluorescence signal in this compound-treated samples (Potential Quenching)
| Possible Cause | Troubleshooting Steps |
| Inner Filter Effect | 1. Measure Absorbance: Measure the absorbance of your experimental samples (containing this compound, cells/reagents, and fluorophore) at the excitation and emission wavelengths of your fluorophore. A significant absorbance reading suggests quenching. 2. Dilute the Sample: If possible, dilute your sample to reduce the concentration of this compound and minimize the inner filter effect. 3. Use a Different Plate Format: Switching to a plate with a shorter path length (e.g., from a 96-well to a 384-well plate) can sometimes reduce the inner filter effect. 4. Switch to a Red-Shifted Fluorophore: Choose a fluorophore with excitation and emission wavelengths further away from the 300 nm absorbance of this compound. |
| Cell Death or Biological Effect | 1. Perform a Viability Assay: Use a non-fluorescent method (e.g., colorimetric MTT assay or trypan blue exclusion) to determine if the observed decrease in fluorescence is due to cell death induced by this compound. 2. Titrate this compound Concentration: Perform a dose-response experiment to distinguish between a biological effect and assay interference. Interference may not always be dose-dependent in the same manner as a biological response. |
Data Presentation
Table 1: Spectral Properties of Bufadienolides
| Compound Class | UV Absorbance Maximum (λmax) | Molar Extinction Coefficient (εmol) |
| Bufadienolides | 300 nm | 5,250[1][2] |
Table 2: Potential for Interference with Common Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Interference by this compound |
| DAPI | ~358 | ~461 | High |
| Hoechst 33342 | ~350 | ~461 | High |
| Fluorescein (FITC) | ~494 | ~518 | Moderate |
| GFP | ~488 | ~509 | Moderate |
| Rhodamine (TRITC) | ~557 | ~576 | Low |
| Alexa Fluor 647 | ~650 | ~668 | Very Low |
Experimental Protocols
Protocol 1: Assessing this compound Autofluorescence
-
Prepare this compound Solutions: Prepare a serial dilution of this compound in your assay buffer at the concentrations you plan to use in your experiment.
-
Plate Preparation: Add the this compound solutions to the wells of a microplate. Include wells with assay buffer only as a blank.
-
Fluorescence Measurement: Read the plate on a fluorescence plate reader using the same excitation and emission filter set as your primary assay.
-
Data Analysis: Subtract the blank reading from the this compound readings. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing the Inner Filter Effect (Quenching)
-
Prepare Solutions:
-
A solution of your fluorophore at the final assay concentration in assay buffer.
-
A serial dilution of this compound at the concentrations used in your experiment in assay buffer.
-
-
Plate Preparation:
-
Wells A: Fluorophore solution only.
-
Wells B: this compound dilutions only.
-
Wells C: A mixture of the fluorophore solution and the this compound dilutions.
-
Wells D: Assay buffer only (blank).
-
-
Measurements:
-
Read the fluorescence of all wells using the appropriate filter set.
-
Read the absorbance of all wells at the excitation and emission wavelengths of your fluorophore.
-
-
Data Analysis:
-
Correct the fluorescence readings for the background (blank).
-
Compare the fluorescence of the fluorophore alone (Wells A) to the mixture (Wells C). A decrease in fluorescence in the presence of this compound indicates quenching.
-
The absorbance readings from Wells B will confirm if this compound absorbs light at the relevant wavelengths.
-
Visualizations
Caption: this compound signaling pathway.
References
Technical Support Center: Scillaridin A Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Scillaridin A and encountering cell line resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cardiac glycoside, a class of naturally derived compounds.[1][2] Its primary mechanism of action involves the inhibition of the Na⁺/K⁺-ATPase enzyme, which is critical for maintaining the electrochemical gradient across cell membranes.[3] Inhibition of this pump leads to an increase in intracellular sodium, which in turn increases intracellular calcium, affecting various cellular processes and potentially leading to apoptosis.[3] In cancer cells, related compounds like Prothis compound have been shown to induce apoptosis, mitochondrial damage, and inhibit key signaling pathways like STAT3.[4][5]
Q2: I see both "this compound" and "Prothis compound" in the literature. Are they the same?
They are closely related but not identical. Proscillaridin is a glycoside of this compound, meaning it has an additional sugar moiety.[1] The aglycone (non-sugar part) of Proscillaridin is Scillarenin.[1] Much of the recent cancer research has been conducted using Prothis compound, which has demonstrated anti-tumor effects in various cancers, including pancreatic, breast, prostate, and lung cancer.[4]
Q3: What are the known mechanisms of resistance to cardiac glycosides like this compound?
While specific resistance mechanisms to this compound are not extensively detailed in the provided literature, general mechanisms of drug resistance in cancer cells are applicable. These can include:
-
Target Alteration: Mutations in the Na⁺/K⁺-ATPase pump that prevent the drug from binding effectively.
-
Drug Efflux: Increased expression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, which actively remove the drug from the cell.[6]
-
Pathway Reactivation: Cancer cells can reactivate downstream signaling pathways to bypass the drug's effects and promote survival.[6]
-
Survival of Slow-Cycling Cells: A subpopulation of slow-cycling tumor cells can survive initial drug treatment and lead to relapse.[6]
Q4: What kind of anti-cancer activity has been observed for Prothis compound?
Prothis compound has been shown to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner.[4] It can induce apoptosis (programmed cell death), cause mitochondrial damage, and promote autophagy.[4] Furthermore, it has been found to sensitize colon cancer cells to TRAIL-induced cell death and inhibit the activation of STAT3, a key protein involved in tumor progression and drug resistance.[5][7] It can also target leukemia cells that overexpress the MYC oncogene by causing its degradation.[8][9]
Troubleshooting Guides
Issue 1: My cells are not showing the expected sensitivity to this compound treatment (High IC50 value or no response).
| Possible Cause | Troubleshooting Step |
| Compound Insolubility | This compound, like many natural products, may have poor aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO to create a high-concentration stock. When diluting into aqueous media, ensure the final DMSO concentration is low (<0.5%) and consistent across all treatments.[10] Visually inspect for any precipitation. |
| Compound Degradation | Improper storage can lead to degradation. Store solid this compound at -20°C, protected from light. Prepare fresh working solutions from single-use aliquots of the DMSO stock for each experiment to avoid repeated freeze-thaw cycles.[10] |
| Incorrect Dosing | The effective concentration can vary significantly between cell lines.[4] Perform a dose-ranging study with a wide range of concentrations (e.g., 10-fold dilutions) to determine the approximate responsive range for your specific cell line before conducting detailed IC50 experiments.[11] |
| Cell Health & Density | Use cells in the logarithmic growth phase with high viability. Cell density can affect drug response; therefore, it's crucial to identify a seeding density where the growth rate is relatively constant during the experiment.[11] |
| Intrinsic Resistance | The cell line may have intrinsic resistance mechanisms.[6] Consider using a different, more sensitive cell line as a positive control or investigating potential resistance pathways (e.g., expression of ABC transporters, status of the Na⁺/K⁺-ATPase). |
Issue 2: I am observing high variability and poor reproducibility in my this compound experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Uneven cell distribution in multi-well plates is a common source of variability. Ensure you have a single-cell suspension and mix the cell suspension between seeding groups of plates. |
| Inconsistent Drug Preparation | Prepare a master mix of the drug dilution to add to the plates rather than adding small volumes of stock directly to each well. This ensures concentration uniformity. |
| "Edge Effects" in Plates | Evaporation from wells on the edge of a multi-well plate can concentrate the drug and affect cell growth. Avoid using the outer wells for experimental data or ensure proper humidification in the incubator. |
| Variable Incubation Times | The timing of drug addition and the final endpoint measurement should be kept consistent across all experiments to ensure comparability. |
| Reagent Quality | The quality and source of reagents (media, serum, this compound) can impact results. Ensure you are using the same lot numbers for critical reagents within a set of experiments.[12] |
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Prothis compound in various pancreatic cancer cell lines after 72 hours of treatment.
| Cell Line | IC50 (nM) |
| Panc-1 | 35.25 |
| BxPC-3 | 180.3 |
| AsPC-1 | 370.9 |
| (Data sourced from a study by Cui et al.[4]) |
Experimental Protocols
Protocol 1: Determination of IC50 Value
This protocol is a generalized method for determining the drug concentration that inhibits 50% of cell growth.
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Seed cells into 96-well plates at a pre-determined optimal density (to ensure cells remain in log growth for the duration of the assay).[13] Incubate overnight to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a high-concentration stock of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It's advisable to test a wide range initially (e.g., 0.01 µM to 100 µM).[14]
-
Include a vehicle control group (medium with the same final concentration of DMSO as the highest drug concentration).[15]
-
Remove the old medium from the cells and add the medium containing the various drug concentrations.
-
-
Incubation:
-
Incubate the plates for a relevant period based on the drug's mechanism and the cell line's doubling time (typically 48-72 hours).[15]
-
-
Cell Viability Assessment:
-
After incubation, assess cell viability using a suitable assay (e.g., MTT, CCK-8, or CellTiter-Glo).[13]
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.[15]
-
Protocol 2: Development of a this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to the drug.
-
Initial Exposure:
-
Culture the parental (sensitive) cell line in a medium containing this compound at a concentration equal to its IC50 or slightly below (e.g., IC20).
-
-
Monitoring and Recovery:
-
Initially, significant cell death will occur. Maintain the culture by changing the drug-containing medium every 2-3 days.
-
Monitor the cells until the growth rate recovers and the culture reaches about 80% confluency, which may take several passages.[15] This process selects for cells that can survive in the presence of the drug.
-
-
Stepwise Concentration Increase:
-
Once the cells have adapted to the initial concentration, subculture them and gradually increase the concentration of this compound.[15] A common approach is to double the concentration at each step.
-
At each new concentration, repeat the process of waiting for the cell growth rate to recover before increasing the concentration again.
-
-
Validation of Resistance:
-
After several months of continuous culture and stepwise dose escalation, a resistant cell line should be established.
-
Validate the resistance by performing an IC50 determination assay (Protocol 1) on both the resistant and the original parental cell line. The degree of resistance is determined by the fold-change in the IC50 value.
-
-
Maintenance and Banking:
-
Maintain the established resistant cell line in a culture medium containing a constant, high concentration of this compound to ensure the resistance phenotype is not lost.
-
Create cryopreserved stocks of the resistant cell line at various passages for future experiments.
-
Visualizations
Caption: Simplified signaling pathway for this compound's anti-cancer effects.
Caption: Experimental workflow for developing a drug-resistant cell line.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. Proscillaridin - Wikipedia [en.wikipedia.org]
- 2. 14-Hydroxybufa-3,5,20,22-tetraenolide | C24H30O3 | CID 11014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Scillaren A | 124-99-2 | XS161356 | Biosynth [biosynth.com]
- 4. Prothis compound induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prothis compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming intrinsic multi-drug resistance in melanoma by blocking the mitochondrial respiratory chain of slow-cycling JARID1Bhigh cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prothis compound Sensitizes Human Colon Cancer Cells to TRAIL-Induced Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heart failure drug prothis compound targets MYC overexpressing leukemia through global loss of lysine acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting [chem.rochester.edu]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Refining Scillaridin A Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective delivery of Scillaridin A in animal models. All protocols and data are intended for preclinical research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound for in vivo studies?
A1: this compound is poorly soluble in aqueous solutions. The recommended approach is to first dissolve this compound in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock solution can then be further diluted in a sterile vehicle suitable for animal administration, such as saline or phosphate-buffered saline (PBS). It is crucial to ensure the final concentration of the organic solvent is minimized to avoid toxicity. For instance, a final DMSO concentration of 0.1% to 1% in the administered solution is generally well-tolerated in mice.
Q2: Which administration route is most suitable for this compound in mouse models?
A2: While oral administration is possible, the bioavailability of some cardiac glycosides can be low and variable. Intraperitoneal (IP) injection is a commonly used and effective route for delivering this compound in mouse models. It offers better bioavailability compared to oral administration and is technically less demanding than intravenous (IV) injections. For instance, a study on the related cardiac glycoside prothis compound utilized intraperitoneal injections in mice.
Q3: What are the potential signs of toxicity to monitor in animals after this compound administration?
A3: this compound is a cardiac glycoside and can induce cardiotoxicity at higher doses. Signs of toxicity in mice may include lethargy, ruffled fur, shallow or labored breathing, loss of appetite, and neurological symptoms such as tremors or convulsions. It is essential to conduct dose-response studies to determine the maximum tolerated dose (MTD) and to closely monitor the animals for any adverse effects, especially during the first few hours post-administration.
Q4: How should this compound solutions be stored?
A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of this compound in diluted aqueous solutions for injection is not well-documented; therefore, it is recommended to prepare these solutions fresh on the day of the experiment.
Troubleshooting Guides
Formulation and Preparation Issues
| Problem | Possible Cause | Solution |
| Precipitation upon dilution of DMSO stock solution in saline/PBS. | The aqueous solubility of this compound has been exceeded. The final concentration of DMSO is too low to maintain solubility. | - Increase the final DMSO concentration slightly (while staying within tolerated limits, e.g., <1%).- Prepare a more dilute stock solution in DMSO.- Consider using a co-solvent such as PEG400 or Tween 80 in the final vehicle, after verifying its compatibility with the experimental model.- Warm the saline/PBS to room temperature before adding the DMSO stock solution. |
| Inconsistent experimental results between batches. | Degradation of this compound in the stock solution due to improper storage. Inaccurate pipetting of the viscous DMSO stock solution. | - Aliquot the DMSO stock solution into single-use vials and store at -80°C.- Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO solutions.- Prepare fresh dilutions for each experiment. |
Intraperitoneal (IP) Injection Issues
| Problem | Possible Cause | Solution |
| Solution leaks from the injection site. | The needle was not inserted deep enough into the peritoneal cavity (subcutaneous injection). The injection volume was too large for the animal. | - Ensure proper restraint and needle insertion technique. The needle should penetrate the skin and the abdominal wall.- Adhere to recommended maximum injection volumes for mice (typically up to 10 mL/kg).- Inject the solution slowly and steadily. |
| Animal shows signs of distress or pain during injection. | Improper restraint. Needle is too large. The injected substance is cold or irritant. | - Ensure the animal is securely but gently restrained to minimize movement and stress.- Use an appropriate needle size for mice (25-27 gauge is recommended).- Warm the injection solution to room temperature before administration. |
| Blood is observed in the syringe upon aspiration or at the injection site. | Puncture of a blood vessel. | - If blood is aspirated into the syringe, withdraw the needle and inject at a different site with a fresh needle and syringe.- Apply gentle pressure to the injection site with sterile gauze if minor bleeding occurs. |
| Necrosis or inflammation at the injection site. | The injected substance is too concentrated or has a high concentration of an irritating solvent (e.g., DMSO). Accidental subcutaneous injection of an irritant substance. | - Ensure the final concentration of DMSO or other organic solvents is as low as possible.- Refine injection technique to ensure intraperitoneal delivery. Consider further diluting the compound if it is known to be an irritant. |
Data Presentation
Pharmacokinetic Parameters of Related Bufadienolides in Rodents
Note: Specific pharmacokinetic data for this compound in mice is limited. The following table presents data for the structurally related bufadienolides, bufalin and cinobufagin, to provide a general understanding of their pharmacokinetic profiles.
| Compound | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) |
| Bufalin | Rat | 10 mg/kg, Oral | 963.06 ± 284.76 | 0.25 | - | - |
| Bufalin | Rat | 0.8 mg/kg, IV | - | - | 0.41 ± 0.06 | - |
| Cinobufagin | Rat | 20 mg/kg, Oral | 45.83 ± 4.56 | 0.083 | 2.79 ± 0.93 | - |
| Cinobufagin | Rat | i.v. | - | - | - | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Half-life; AUC: Area under the curve. Dashes indicate data not available in the cited sources.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% saline or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation (e.g., 10 mg/mL):
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg in 1 mL of DMSO).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes and store at -80°C.
-
-
Working Solution Preparation (e.g., for a 4 mg/kg dose in a 25g mouse):
-
Calculate the required dose: For a 25g (0.025 kg) mouse, the dose is 4 mg/kg * 0.025 kg = 0.1 mg of this compound.
-
Calculate the volume of stock solution needed: Using a 10 mg/mL stock solution, the volume needed is 0.1 mg / 10 mg/mL = 0.01 mL or 10 µL.
-
Prepare the final injection volume: For a typical injection volume of 100 µL (0.1 mL) in a mouse, dilute the 10 µL of this compound stock solution with 90 µL of sterile saline or PBS. This results in a final DMSO concentration of 10%. Note: It is advisable to aim for a lower final DMSO concentration if possible by adjusting the stock solution concentration.
-
Vortex the working solution gently to ensure it is well-mixed.
-
Prepare the working solution fresh on the day of the experiment.
-
Protocol 2: Intraperitoneal (IP) Injection in a Mouse
Materials:
-
Mouse restraint device (optional)
-
25-27 gauge needle attached to a 1 mL syringe
-
Prepared this compound working solution
-
70% ethanol and sterile gauze
Procedure:
-
Animal Restraint:
-
Securely restrain the mouse by grasping the loose skin over the neck and shoulders (scruffing) to immobilize the head. The tail can be secured between the last two fingers of the same hand.
-
Position the mouse in dorsal recumbency (on its back) with the head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
-
Injection:
-
Clean the injection site with a sterile gauze pad moistened with 70% ethanol.
-
Insert the needle, bevel up, at a 15-30 degree angle into the skin and underlying abdominal muscle.
-
Gently aspirate by pulling back on the plunger to ensure no fluid (urine or blood) or air is drawn into the syringe. If fluid or air is aspirated, withdraw the needle and inject at a new site with a fresh needle.
-
If aspiration is clear, slowly and steadily inject the full volume of the this compound working solution.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions, such as bleeding from the injection site or signs of distress.
-
Continue to monitor the animal's health and behavior according to the experimental protocol.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound via Na+/K+-ATPase inhibition.
Caption: Experimental workflow for this compound delivery in a mouse model.
mitigating Scillaridin A cytotoxicity in normal cells
Welcome to the technical support center for Scillaridin A. This resource is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this compound, with a focus on mitigating its cytotoxic effects in normal cells.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell line control group when treated with this compound. Is this expected?
A1: Yes, this is a known characteristic of this compound and other cardiac glycosides. While some studies report lower cytotoxic effects on normal cells at specific concentrations, higher concentrations can be equally toxic to both normal and cancerous cells.[1] this compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase, a ubiquitous enzyme essential for maintaining cellular ion gradients in all animal cells.[2] Disruption of this fundamental process can lead to apoptosis, oxidative stress, and ER stress, contributing to cytotoxicity.[3]
Q2: What is the underlying mechanism of this compound-induced cytotoxicity?
A2: this compound, a cardiac glycoside, inhibits the Na+/K+-ATPase pump.[2] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels through the sodium-calcium exchanger. The resulting ionic imbalance can trigger several downstream events, including:
-
Oxidative Stress: Increased reactive oxygen species (ROS) generation.[3]
-
Endoplasmic Reticulum (ER) Stress: Disruption of calcium homeostasis affects ER function.[3]
-
Apoptosis: Activation of apoptotic pathways, potentially involving caspases.[1][4]
-
Cell Cycle Arrest: this compound has been shown to induce a G2/M phase blockade in some cell types.[5]
Q3: Are there any general strategies to protect normal cells from the cytotoxic effects of compounds like this compound?
A3: Yes, several strategies are being explored to protect normal cells from chemotherapy-induced toxicity. These approaches, sometimes referred to as "cyclotherapy," aim to create a therapeutic window by exploiting the differences between normal and cancer cells.[6] Some general strategies include:
-
Inducing Cell Cycle Arrest in Normal Cells: Pre-treating normal cells with agents that cause a temporary and reversible cell cycle arrest can make them less susceptible to drugs that target proliferating cells.[7][8]
-
Inhibition of Apoptotic Pathways: Using caspase inhibitors to prevent programmed cell death in normal tissues.[7][8]
-
Targeting Specific Signaling Pathways: Utilizing inhibitors for pathways like CDK4/6, Mdm2, or mTOR, which can selectively protect normal cells.[7]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assays
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure a consistent number of cells are seeded across all wells. Create a cell suspension of uniform density and mix thoroughly before plating. |
| Drug Concentration Accuracy | Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock solution. Verify the concentration of the stock solution spectrophotometrically if possible. |
| Incubation Time | Use a precise timer for the incubation period with this compound. Stagger the addition of reagents if processing a large number of plates to ensure consistent exposure times. |
| Cell Line Health | Regularly check cell cultures for any signs of contamination or stress. Use cells within a consistent and low passage number range. |
Issue 2: Difficulty in Establishing a Therapeutic Window Between Normal and Cancer Cells
| Potential Cause | Troubleshooting Step |
| Suboptimal Drug Concentration | Perform a detailed dose-response curve for both the normal and cancer cell lines to identify the IC50 values. This will help in selecting a concentration range where differential effects might be observed. |
| Inappropriate Time Points | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal time point where the differential cytotoxicity is most pronounced. |
| Lack of Protective Co-treatment | Explore co-treatment with a cytostatic agent to induce quiescence in normal cells prior to this compound exposure. This could potentially widen the therapeutic window. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed cells (both normal and cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare a series of this compound dilutions in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | Type | IC50 (nM) after 48h |
| A549 | Lung Carcinoma | 25 |
| H1650 | Lung Carcinoma | 30 |
| NL-20 | Normal Lung Epithelial | 150 |
| Panc-1 | Pancreatic Cancer | 50 |
| BxPC-3 | Pancreatic Cancer | 80 |
Note: These are example values based on literature trends; actual values must be determined experimentally.[1][4]
Table 2: Example of Co-treatment with a CDK4/6 Inhibitor to Protect Normal Cells
| Treatment Group (NL-20 cells) | This compound (100 nM) | CDK4/6 Inhibitor (500 nM) | % Cell Viability |
| 1 | - | - | 100% |
| 2 | + | - | 45% |
| 3 | - | + | 98% |
| 4 | + | + (24h pre-treatment) | 85% |
Visualizations
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: Workflow for testing mitigation strategies.
Caption: Logic for implementing cytoprotective strategies.
References
- 1. Prothis compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scillaren A | 124-99-2 | XS161356 | Biosynth [biosynth.com]
- 3. Prothis compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prothis compound induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
Validation & Comparative
Scillaridin A Versus Digoxin in Cancer Therapy: A Comparative Guide
A Data-Driven Comparison for Researchers, Scientists, and Drug Development Professionals
Cardiac glycosides, a class of naturally occurring compounds historically used for treating heart conditions, are gaining significant attention for their potent anticancer properties.[1] Among these, Scillaridin A and the well-known cardiac drug Digoxin have emerged as promising candidates for cancer therapy. Both compounds share a primary mechanism of action but exhibit differences in efficacy and downstream cellular effects. This guide provides an objective, data-driven comparison of this compound and Digoxin to inform further research and drug development.
Primary Mechanism of Action
The principal anticancer mechanism for both this compound and Digoxin is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[1] Inhibition of this pump leads to an increase in intracellular sodium, which subsequently elevates intracellular calcium levels via the Na+/Ca2+ exchanger. This disruption in ion homeostasis triggers a cascade of downstream signaling events that contribute to their anticancer effects, including the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.[1][2]
Beyond this shared mechanism, these compounds modulate various signaling pathways crucial for cancer cell survival and proliferation. Digoxin has been shown to inhibit the PI3K/Akt/mTOR and Src-related signaling pathways, which are often dysregulated in cancer.[3][4] It also has been reported to suppress the synthesis of Hypoxia-Inducible Factor-1α (HIF-1α), a key protein for tumor adaptation to low-oxygen environments. Similarly, Prothis compound, a closely related compound to this compound, has been shown to inhibit STAT3 activation, a critical transcription factor involved in tumor progression, and induce both oxidative and endoplasmic reticulum (ER) stress.[2][5]
Caption: General signaling pathway of cardiac glycosides.
Comparative Efficacy: In Vitro Studies
The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a critical parameter for comparing anticancer agents. The following tables summarize the IC50 values for Prothis compound (as a proxy for this compound) and Digoxin across various cancer cell lines.
Table 1: IC50 Values of Prothis compound in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Incubation Time (h) |
| Lung Adenocarcinoma | A549 | 25-50 | 24 |
| Prostate Cancer | LNCaP | 25-50 | 24 |
| Prostate Cancer | DU145 | >50 | 24 |
| Rhabdomyosarcoma | RD | ~5 | 48 |
Data sourced from studies on Prothis compound, a closely related cardiac glycoside.[2][6][7]
Table 2: IC50 Values of Digoxin in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) |
| Non-Small Cell Lung | A549 | 0.10 | 24 |
| Non-Small Cell Lung | H1299 | 0.12 | 24 |
| Breast Cancer | MDA-MB-231 | 0.08 | Not Specified |
| Breast Cancer | MCF-7 | 0.06 | Not Specified |
| Cervical Cancer | HeLa | Not Specified | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions.[8][9][10]
From the available data, Prothis compound appears to be effective at nanomolar concentrations, suggesting high potency. Digoxin also demonstrates efficacy, with IC50 values in the sub-micromolar range for several cancer cell lines.[2][6][7][9]
Induction of Apoptosis
Both compounds are known to induce apoptosis in cancer cells.[11][12] Prothis compound has been shown to induce apoptosis in prostate and lung cancer cells through mechanisms involving the generation of reactive oxygen species (ROS), modulation of Bcl-2 family proteins, and activation of caspases.[6][13] Digoxin has also been demonstrated to induce apoptosis in breast and non-small cell lung cancer cells.[3][12]
Table 3: Comparative Effects on Apoptosis
| Compound | Cancer Cell Line(s) | Key Apoptotic Events |
| Prothis compound | LNCaP, DU145 (Prostate) | ROS generation, mitochondrial membrane potential disruption, caspase-3 activation.[6][13] |
| A549 (Lung) | JNK activation, mitochondrial dysfunction, ER stress.[2] | |
| Digoxin | MDA-MB-231 (Breast) | Increased Bax/Bcl-2 ratio.[12] |
| A549 (Lung) | Mitochondria-mediated apoptosis.[3] |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed protocols for key experiments are provided below.
Caption: A typical workflow for in vitro drug evaluation.
1. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or Digoxin and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Culture and treat cells as described for the viability assay.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[15]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[16]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[17]
Conclusion
Both this compound and Digoxin exhibit significant anticancer activity through the inhibition of the Na+/K+-ATPase pump and modulation of key cancer-related signaling pathways. The available data suggests that Prothis compound, a close analog of this compound, may have higher potency in certain cancer cell lines, with efficacy in the nanomolar range. Digoxin also demonstrates potent anticancer effects at sub-micromolar concentrations.
Further head-to-head comparative studies are warranted to fully elucidate the differential efficacy and mechanisms of these two promising cardiac glycosides. Understanding their distinct effects on various cancer types and their potential for combination therapies will be crucial for their clinical translation. This guide provides a foundational comparison to aid researchers in designing future investigations into the therapeutic potential of this compound and Digoxin in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Prothis compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Digoxin Suppresses Tumor Malignancy through Inhibiting Multiple Src-Related Signaling Pathways in Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 5. researcherslinks.com [researcherslinks.com]
- 6. Prothis compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. europeanreview.org [europeanreview.org]
- 13. Prothis compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. scispace.com [scispace.com]
Scillaridin A: A Comparative Guide to its Anticancer Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anticancer properties of Scillaridin A, a cardiac glycoside, benchmarked against other relevant compounds in the same class. The following sections present quantitative data on its cytotoxic effects, detailed experimental protocols for key assays, and a visual representation of the signaling pathways involved in its mechanism of action.
Comparative Cytotoxicity of Cardiac Glycosides
The in vitro anticancer activity of this compound and other cardiac glycosides has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The data presented in Table 1 summarizes the IC50 values for this compound and its counterparts—Digoxin, Digitoxin, and Ouabain—in various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (nM) | Incubation Time (h) |
| This compound | A549 (Lung) | 25 - 50 | 24 |
| H1650 (Lung) | 25 - 50 | 24 | |
| H1975 (Lung) | 12.5 - 100 | Not Specified | |
| PC9 (Lung) | 12.5 - 100 | Not Specified | |
| LNCaP (Prostate) | 25 - 50 | 24 | |
| DU145 (Prostate) | 25 - 50 | 24 | |
| Panc-1 (Pancreatic) | 35.25 | 72 | |
| BxPC-3 (Pancreatic) | 180.3 | 72 | |
| AsPC-1 (Pancreatic) | 370.9 | 72 | |
| MDA-MB-231 (Breast) | 15 - 51 | 24 - 48 | |
| GBM6 (Glioblastoma) | Not Specified | 72 | |
| GBM9 (Glioblastoma) | Not Specified | 72 | |
| RD (Rhabdomyosarcoma) | ~5 | 48 | |
| Digoxin | A549 (Lung) | 100 | 24 |
| H1299 (Lung) | 120 | 24 | |
| SKOV-3 (Ovarian) | >1000 | 24 - 48 | |
| MDA-MB-231 (Breast) | 70 - 122 | 24 - 48 | |
| Digitoxin | TK-10 (Renal) | 3 - 33 | Not Specified |
| SKOV-3 (Ovarian) | >1000 | 24 - 48 | |
| Ouabain | H460 (Lung) | 10.44 | 72 |
| PANC1 (Pancreatic) | 42.36 | 72 | |
| A375 (Melanoma) | 30.25 - 153.11 | 24 - 72 | |
| SK-Mel-28 (Melanoma) | 87.42 - 772.14 | 24 - 72 | |
| OS-RC-2 (Renal) | ~39 | 48 | |
| NCI-H446 (Lung) | Not Specified | 48 | |
| MDA-MB-231 (Breast) | 90 - 150 | 24 - 48 | |
| Bufalin | Caki-1 (Renal) | 18.06 - 43.68 | 12 - 48 |
| HNC (Head and Neck) | 10 - 20 | Not Specified |
Table 1: Comparative IC50 Values of Cardiac Glycosides in Various Cancer Cell Lines. This table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and other cardiac glycosides against a panel of human cancer cell lines. The data is compiled from multiple studies and variations in experimental conditions should be considered.
Experimental Protocols
To ensure the reproducibility of the findings related to the anticancer effects of this compound, detailed methodologies for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Incubation: Incubate the cells for 1.5 to 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 130-150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm or 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are positive for both stains.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol for at least 30 minutes on ice.
-
Staining: Wash the fixed cells with PBS and resuspend them in a solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis for Protein Expression and Phosphorylation
This technique is used to detect specific proteins in a cell lysate.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-STAT3, total STAT3, phospho-JNK, total JNK, Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Clonogenic Assay
This assay assesses the ability of a single cell to grow into a colony.
-
Cell Treatment: Treat cells with this compound for 24 hours.
-
Seeding: Harvest the cells and seed a low number of cells (e.g., 500 cells/well) into 6-well plates.
-
Incubation: Incubate the cells for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with 4% paraformaldehyde and stain them with 0.1% crystal violet.
-
Quantification: Count the number of colonies to determine the long-term survival of the cells.
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through the modulation of several key signaling pathways, primarily leading to the induction of apoptosis and inhibition of cell proliferation. The diagrams below illustrate the proposed mechanisms.
Scillaridin A and Digitalis Immunoassays: A Guide to Understanding Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The structural similarity between the bufadienolide cardiac glycoside, Scillaridin A, and the cardenolide digitalis glycosides, such as digoxin, raises significant concerns regarding the specificity of digitalis immunoassays. This guide provides a comparative analysis of this compound and its potential cross-reactivity with these assays, supported by available experimental data for structurally related compounds and detailed experimental protocols. Understanding this potential for interference is crucial for accurate therapeutic drug monitoring and toxicological screening.
Molecular Structure: The Basis for Cross-Reactivity
The cross-reactivity of this compound in digitalis immunoassays stems from the shared steroid backbone it has with digoxin. Both molecules feature a cyclopentanoperhydrophenanthrene nucleus. The key structural differences lie in the lactone ring attached at C-17 and the sugar moieties at C-3.
-
Digoxin , a cardenolide, possesses a five-membered unsaturated butyrolactone ring.
-
This compound , the aglycone of prothis compound, is a bufadienolide characterized by a six-membered di-unsaturated pyrone ring.
This fundamental difference in the lactone ring is a primary determinant of antibody recognition and, consequently, the degree of cross-reactivity.
Principles of Immunoassay Cross-Reactivity
Digitalis immunoassays are typically competitive immunoassays. In these assays, a labeled form of digoxin competes with any unlabeled digoxin present in a patient's sample for a limited number of binding sites on a specific anti-digoxin antibody. The amount of labeled digoxin that binds to the antibody is inversely proportional to the concentration of unlabeled digoxin in the sample.
Cross-reactivity occurs when a compound other than digoxin, in this case, this compound, has a molecular structure similar enough to bind to the anti-digoxin antibody. This binding displaces the labeled digoxin, leading to a falsely elevated measurement of digoxin concentration. The extent of this interference is expressed as a percentage of cross-reactivity.
Cross-Reactivity Data: A Comparative Look at a Related Bufadienolide
| Compound | Immunoassay Type | Apparent Concentration (ng/mL) | Actual Concentration (ng/mL) | Cross-Reactivity (%) |
| Bufalin | Fluorescence Polarization Immunoassay (Digitoxin) | 24.3 | 25 | 97.2% |
| Bufalin | Fluorescence Polarization Immunoassay (Digoxin) | 1.33 | 25 | 5.32% |
Data extrapolated from a study on bufalin cross-reactivity.
This data demonstrates that the degree of cross-reactivity can be substantial and varies significantly depending on the specific immunoassay and the target analyte (digoxin vs. digitoxin). It is plausible that this compound would exhibit a similar pattern of cross-reactivity.
Experimental Protocols for Determining Cross-Reactivity
A standardized protocol is essential for accurately determining the cross-reactivity of a compound like this compound with a digitalis immunoassay.
Objective: To quantify the percentage of cross-reactivity of this compound with a specific digoxin immunoassay.
Materials:
-
Digoxin-free serum
-
This compound standard of known purity
-
Digoxin calibrators and controls
-
The digoxin immunoassay kit to be evaluated (e.g., Fluorescence Polarization Immunoassay, Chemiluminescent Microparticle Immunoassay)
-
Precision pipettes and laboratory equipment
Procedure:
-
Preparation of this compound Stock Solution: A high-concentration stock solution of this compound is prepared in an appropriate solvent (e.g., ethanol, DMSO) and then serially diluted in digoxin-free serum to create a range of known concentrations.
-
Assay Performance: The prepared this compound samples are then analyzed using the selected digoxin immunoassay according to the manufacturer's instructions.
-
Data Analysis: The apparent digoxin concentration measured by the immunoassay for each this compound sample is recorded.
-
Calculation of Cross-Reactivity: The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Apparent Digoxin Concentration / Actual this compound Concentration) x 100
Controls:
-
Digoxin-free serum should be run to ensure no baseline interference.
-
Digoxin calibrators should be used to confirm the accuracy of the assay.
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the logical relationship leading to cross-reactivity and a typical experimental workflow.
Caption: Logical flow from molecular similarity to immunoassay cross-reactivity.
Caption: Experimental workflow for determining immunoassay cross-reactivity.
A Comparative Analysis of the Cytotoxic Profiles of Scillaridin A and Digitoxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic profiles of two cardiac glycosides, Scillaridin A and digitoxin. While both compounds are recognized for their potential as anti-cancer agents, this document delves into their differential cytotoxic potencies, underlying mechanisms of action, and the signaling pathways they modulate. The information presented herein is supported by experimental data from various studies to aid researchers in their drug development endeavors.
A note on this compound: Direct experimental data for this compound is limited in the available literature. This guide incorporates data for the closely related and structurally similar cardiac glycoside, prothis compound, as a proxy for this compound. This substitution is based on their structural similarities and the frequent use of prothis compound in cytotoxic studies of this class of compounds.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in vitro cytotoxic activity of prothis compound (representing this compound) and digitoxin across a range of human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (nM) |
| Prothis compound | Human Tumor Cell Line Panel | 6.4 - 76[1][2] |
| A549 (Non-small cell lung) | 25 - 50[3] | |
| H1650 (Non-small cell lung) | 25 - 50[3] | |
| DU145 (Prostate) | ~50[4] | |
| LNCaP (Prostate) | ~25[4] | |
| Digitoxin | Human Tumor Cell Line Panel | Generally higher than prothis compound[1][2] |
| SKOV-3 (Ovarian) | IC50 not explicitly in nM, but cytotoxic effects observed[5] | |
| Non-Small Cell Lung Cancer | Exhibits selective cytotoxicity[5] |
One study directly comparing a panel of cardiac glycosides found prothis compound to be the most potent cytotoxic agent, followed by digitoxin.[1][2] This suggests that this compound likely exhibits a more potent cytotoxic profile than digitoxin across various cancer cell types.
Experimental Protocols: Cytotoxicity Assays
The IC50 values presented are typically determined using colorimetric assays that measure cell viability. The two most common methods are the MTT and CCK-8 assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (this compound or digitoxin) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
CCK-8 (Cell Counting Kit-8) Assay
The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate and incubate to allow for attachment.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compound for the desired duration.
-
CCK-8 Addition: Add the CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at approximately 450 nm using a microplate reader.
-
Data Analysis: Determine the cell viability and calculate the IC50 value as described for the MTT assay.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for determining the cytotoxicity of a compound using a cell-based assay.
References
- 1. Cytotoxicity of digitoxin and related cardiac glycosides in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prothis compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prothis compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells [medsci.org]
- 5. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
Scillaridin A: Validating its Role as a Na+/K+-ATPase Inhibitor - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Scillaridin A's performance as a Na+/K+-ATPase inhibitor against other well-established cardiac glycosides, namely ouabain and digoxin. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in their evaluation of this compound for therapeutic and research applications.
Comparative Analysis of Na+/K+-ATPase Inhibition
| Compound | Enzyme Source | IC50 |
| Prothis compound | Not Specified | Potent inhibitor |
| Ouabain | Swine brain | 1.75 µM[1] |
| Rat pineal membranes | ~200 nM[2] | |
| Rat brain membranes | 23 nM (very high affinity), 460 nM (high affinity)[2] | |
| Digoxin | Swine brain | 1.6 µM[1] |
| Porcine cerebral cortex | 706 nM (low K+), 2770 nM (optimal K+)[2] |
Note: IC50 values can vary depending on the enzyme source and experimental conditions.
Derivatives of Prothis compound have been shown to inhibit Na+/K+-ATPase activity with a potency comparable to that of digoxin, further solidifying the inhibitory capacity of the this compound scaffold.
Mechanism of Action: Na+/K+-ATPase Inhibition
Cardiac glycosides, including this compound, exert their effects by binding to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding event locks the enzyme in a phosphorylated conformation (E2-P state), preventing its dephosphorylation and subsequent conformational change required for ion transport. The inhibition of the Na+/K+-ATPase leads to an increase in intracellular sodium concentration. This, in turn, reduces the activity of the sodium-calcium exchanger (NCX), leading to an accumulation of intracellular calcium, which is responsible for the positive inotropic effects observed in cardiac muscle.
Mechanism of Na+/K+-ATPase Inhibition
Experimental Protocols
Accurate validation of Na+/K+-ATPase inhibitors relies on robust and reproducible experimental assays. Below are detailed protocols for two standard methods used to quantify the inhibitory activity of compounds like this compound.
Na+/K+-ATPase Activity Assay (Colorimetric)
This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase. The activity is determined by the difference in Pi released in the presence and absence of a specific inhibitor like ouabain.
Materials:
-
Assay Buffer: 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4
-
Substrate Solution: 3 mM ATP in assay buffer
-
Inhibitor Solution: Ouabain (or test compound, e.g., this compound) at various concentrations
-
Enzyme Preparation: Purified or partially purified Na+/K+-ATPase from a relevant tissue source (e.g., porcine brain, kidney)
-
Colorimetric Reagent: Molybdate-based reagent for phosphate detection
-
Microplate Reader
Procedure:
-
Prepare two sets of reaction tubes: one for total ATPase activity and one for ouabain-insensitive ATPase activity.
-
To the "total activity" tubes, add the enzyme preparation and assay buffer.
-
To the "ouabain-insensitive" tubes, add the enzyme preparation, assay buffer, and a saturating concentration of ouabain (e.g., 1 mM). For testing this compound, a dose-response curve would be generated by adding varying concentrations of the compound.
-
Pre-incubate the tubes at 37°C for 10 minutes.
-
Initiate the reaction by adding the ATP substrate solution to all tubes.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
-
Centrifuge the tubes to pellet any precipitated protein.
-
Transfer the supernatant to a new microplate.
-
Add the colorimetric reagent to each well and incubate for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 660 nm).
-
The Na+/K+-ATPase activity is calculated as the difference between the total and the ouabain-insensitive activities.
-
For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Rubidium (86Rb+) Uptake Assay
This cell-based assay measures the functional activity of the Na+/K+-ATPase by quantifying the uptake of the potassium analog, radioactive rubidium (86Rb+).
Materials:
-
Cell Line: A suitable cell line expressing the Na+/K+-ATPase of interest (e.g., HEK293, CHO).
-
Uptake Buffer: A physiological salt solution containing a known concentration of non-radioactive rubidium chloride.
-
86RbCl
-
Inhibitor Solution: Ouabain (or test compound, e.g., this compound) at various concentrations.
-
Wash Buffer: Cold physiological salt solution.
-
Scintillation Counter
Procedure:
-
Seed cells in a multi-well plate and grow to confluence.
-
Wash the cells with a pre-warmed, potassium-free buffer.
-
Pre-incubate the cells with various concentrations of the test inhibitor (this compound) or ouabain (for positive control) in the uptake buffer for a specified time.
-
Initiate the uptake by adding 86RbCl to each well.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold wash buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the lysate to scintillation vials.
-
Measure the radioactivity using a scintillation counter.
-
The specific uptake is determined by subtracting the non-specific uptake (measured in the presence of a saturating concentration of ouabain) from the total uptake.
-
For IC50 determination, plot the percentage of inhibition of specific 86Rb+ uptake against the logarithm of the inhibitor concentration.
Experimental Workflow for Inhibitor Validation
The process of validating a compound as a Na+/K+-ATPase inhibitor follows a logical progression from initial screening to detailed characterization.
Inhibitor Validation Workflow
References
A Comparative In Vitro Analysis of Scillaridin A and Other Prominent Bufadienolides
An Objective Guide for Researchers and Drug Development Professionals
Introduction
Bufadienolides, a class of cardiotonic steroids, have garnered significant interest in the scientific community for their diverse pharmacological activities, including potent anticancer, cardiotonic, and antiviral effects. This guide provides a comprehensive in vitro comparison of Scillaridin A and other notable bufadienolides: Prothis compound, Bufalin, Cinobufagin, Telocinobufagin, and Resibufogenin.
A Note on this compound: Direct comparative in vitro data for this compound is limited in the current scientific literature. As Prothis compound is the glycoside of this compound, which is hydrolyzed to the active aglycone this compound in the body, this guide will focus on the available data for Prothis compound as a close representative, alongside a detailed comparison of the other aforementioned bufadienolides. It is important to note that the glycoside and aglycone forms may exhibit different pharmacokinetic and pharmacodynamic properties in vitro.
The primary mechanism of action for bufadienolides is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis. This inhibition leads to a cascade of downstream effects, culminating in apoptosis, cell cycle arrest, and the modulation of various signaling pathways. This guide presents a compilation of experimental data to facilitate an objective comparison of the in vitro performance of these compounds.
Comparative Analysis of In Vitro Anticancer Activity
The cytotoxic effects of various bufadienolides have been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| Prothis compound | RD | Embryonal Rhabdomyosarcoma | Not specified, effective at 5 nM | 48 |
| 143B | Osteosarcoma | Not specified, significant inhibition | Not specified | |
| DU145 | Prostate Cancer | Effective at 0.025-0.05 µM | Not specified | |
| LNCaP | Prostate Cancer | Effective at 0.025-0.05 µM | Not specified | |
| Bufalin | A549 | Non-Small Cell Lung Cancer | ~0.03 | 24 |
| H1299 | Non-Small Cell Lung Cancer | ~0.03 | 24 | |
| HCC827 | Non-Small Cell Lung Cancer | ~0.03 | 24 | |
| U87MG | Glioblastoma | 0.15 | 48 | |
| U251 | Glioblastoma | 0.25 | 48 | |
| MKN-45 | Gastric Cancer | Effective at 0.0125-0.2 µM | 24, 48, 72 | |
| HGC-27 | Gastric Cancer | Effective at 0.0125-0.2 µM | 24, 48, 72 | |
| MCF-7 | Breast Cancer | <0.005 | Not specified | |
| Cinobufagin | SW480 | Colorectal Adenocarcinoma | 0.1036 | 24 |
| SW1116 | Colorectal Adenocarcinoma | 0.2675 | 24 | |
| HepG2 | Hepatocellular Carcinoma | 86.025 | Not specified | |
| SGC-7901 | Gastric Cancer | 240 | 24 | |
| MCF-7 | Breast Cancer | 0.94 | 24 | |
| A375 | Malignant Melanoma | ~0.48 (0.2 µg/mL) | 24 | |
| CAL-27 | Oral Squamous Cell Carcinoma | ~0.026 | Not specified | |
| Telocinobufagin | PC-3 | Prostate Cancer | < 0.5 | Not specified |
| DU145 | Prostate Cancer | < 0.5 | Not specified | |
| Resibufogenin | P3#GBM | Glioblastoma | 2.29 | Not specified |
| U251 | Glioblastoma | 3.05 | Not specified | |
| A172 | Glioblastoma | 6.21 | Not specified |
Comparative Analysis of In Vitro Antiviral Activity
Recent studies have highlighted the potential of bufadienolides as broad-spectrum antiviral agents, particularly against coronaviruses.
| Compound | Virus | Cell Line | IC50 (µM) |
| This compound (Scillarenin) | Rhinovirus | Not specified | Activity reported, no IC50 |
| Prothis compound | - | - | No data available |
| Bufalin | MERS-CoV | Vero | 0.018 |
| SARS-CoV | Vero | 0.016 | |
| SARS-CoV-2 | Vero | 0.019 | |
| MERS-CoV | Calu-3 | 0.544 | |
| Pseudorabies virus (PRV) | PK-15 | 0.033[1] | |
| Cinobufagin | MERS-CoV | Vero | 0.017[2][3] |
| SARS-CoV | Vero | Data available | |
| SARS-CoV-2 | Vero | Data available | |
| MERS-CoV | Calu-3 | 0.616 | |
| Enterovirus 71 (EV71) | Not specified | 0.01094[3] | |
| Telocinobufagin | MERS-CoV | Vero | 0.027 |
| SARS-CoV | Vero | Data available | |
| SARS-CoV-2 | Vero | Data available | |
| MERS-CoV | Calu-3 | 0.465 | |
| Resibufogenin | MERS-CoV | Vero | 1.612[2][4] |
| SARS-CoV | Vero | Data available | |
| SARS-CoV-2 | Vero | Data available | |
| MERS-CoV | Calu-3 | 15.970[2][4] | |
| Enterovirus 71 (EV71) | Not specified | 0.218[4] |
Comparative Analysis of In Vitro Cardiotonic Activity
The cardiotonic effects of bufadienolides stem from their inhibition of the Na+/K+-ATPase enzyme. The IC50 values for this inhibition are a direct measure of their cardiotonic potency.
| Compound | Enzyme Source | IC50 (µM) |
| This compound | - | No data available |
| Prothis compound | - | No data available |
| Bufalin | Pig kidney | 0.11[5] |
| Pig microsomal fraction | 0.26[6] | |
| Cinobufagin | Guinea pig heart | Activity reported, no IC50[7] |
| Telocinobufagin | Pig kidney | 0.20[3][8][9] |
| Resibufogenin | - | Activity reported, no IC50 |
Signaling Pathways and Mechanisms of Action
Bufadienolides exert their cytotoxic effects through the modulation of multiple intracellular signaling pathways. A common mechanism involves the inhibition of the Na+/K+-ATPase, which disrupts ion balance and triggers downstream signaling cascades.
References
- 1. Identification of Na+/K+-ATPase Inhibitor Bufalin as a Novel Pseudorabies Virus Infection Inhibitor In Vitro and In Vivo [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Telocinobufagin and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resibufogenin: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Novel Bufalin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Effects of Cinobufagin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. S-EPMC6163863 - Telocinobufagin and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides. - OmicsDI [omicsdi.org]
A Comparative Analysis of Proscillaridin A and Scillaridin A for Oncological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of proscillaridin A and its aglycone, this compound. Both are bufadienolide-type cardiac glycosides, a class of compounds historically used for treating cardiac conditions but now increasingly recognized for their potent anticancer activities. This document synthesizes available experimental data on their physicochemical properties, pharmacokinetics, and mechanisms of action, with a focus on their potential as cancer therapeutics.
Physicochemical Properties and Pharmacokinetics
Prothis compound is a glycoside, consisting of the steroidal aglycone this compound bonded to a rhamnose sugar moiety. This structural difference significantly influences their properties. Prothis compound is the compound used in clinical and preclinical studies, while this compound is its primary metabolite.
| Property | Prothis compound | This compound |
| Synonyms | Proscillaridin, Talusin | Scillarenin |
| Molecular Formula | C₃₀H₄₂O₈ | C₂₄H₃₀O₄ |
| Molar Mass | 530.66 g/mol | 382.50 g/mol |
| Structure | Steroid + Rhamnose Sugar | Steroid Aglycone |
| Bioavailability (Oral) | Low, variable[1] | Data not available |
| Elimination Half-life | ~23-49 hours[2] | Data not available |
Mechanism of Action and In Vitro Efficacy
The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion gradients.[3] This inhibition leads to a cascade of downstream signaling events that can selectively induce apoptosis in cancer cells.
Prothis compound has demonstrated potent cytotoxic effects across a wide range of cancer cell lines at nanomolar concentrations. Its anticancer activity is linked to the induction of apoptosis through multiple signaling pathways.[4][5][6] While this compound is the active aglycone, most published research has focused on the parent compound, prothis compound.
In Vitro Cytotoxicity of Prothis compound
| Cell Line | Cancer Type | IC₅₀ (nM) |
| PC3 | Prostate Cancer | ~2.1 |
| DU145 | Prostate Cancer | ~3.0 |
| LNCaP | Prostate Cancer | ~11.0 |
| A549 | Non-Small-Cell Lung | Potent at nM levels |
| 143B | Osteosarcoma | Dose-dependent inhibition |
| HT29 | Colon Cancer | Potent TRAIL sensitizer |
| SW620 | Colon Cancer | Potent TRAIL sensitizer |
| (Data compiled from multiple sources)[7][8][9] |
Key Signaling Pathways
Inhibition of the Na+/K+-ATPase by prothis compound disrupts cellular ion homeostasis, leading to increased intracellular sodium and subsequently, calcium levels.[3][10] This triggers a multi-faceted signaling cascade culminating in apoptosis.
Key pathways affected by prothis compound in cancer cells include:
-
Induction of Oxidative and Endoplasmic Reticulum (ER) Stress: Prothis compound treatment leads to the generation of reactive oxygen species (ROS) and induces ER stress, evidenced by the phosphorylation of eIF2α and upregulation of ATF4 and CHOP.[4]
-
Activation of JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway, a critical component of stress signaling, is activated by prothis compound, contributing to its pro-apoptotic effects.[4]
-
Inhibition of STAT3 Signaling: Prothis compound has been shown to inhibit both constitutive and inducible STAT3 activation, a key pathway for cancer cell proliferation and survival.[4][5]
-
Modulation of Apoptosis Regulators: The compound alters the balance of Bcl-2 family proteins, decreasing the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1 while increasing pro-apoptotic proteins like Bax.[5][6][7] This leads to the disruption of the mitochondrial membrane potential, activation of caspases, and cleavage of PARP.[5]
-
Upregulation of Death Receptors: Prothis compound can upregulate the expression of death receptor 4 (DR4), sensitizing cancer cells to TRAIL-induced apoptosis.[7][9]
Experimental Protocols
Accurate assessment of the biological activity of this compound and prothis compound requires robust and standardized experimental protocols.
Na+/K+-ATPase Inhibition Assay (Biochemical)
This protocol measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Methodology:
-
Prepare Enzyme Source: Isolate crude plasma membrane fractions containing Na+/K+-ATPase from a relevant tissue or cell source.
-
Reaction Buffer: Prepare a reaction buffer (e.g., 30 mM MOPS, 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂, pH 7.4).
-
Assay Setup: In a 96-well plate, add the enzyme preparation to the reaction buffer. For the negative control (total ATPase activity), use the buffer alone. For the positive control (inhibition), add a saturating concentration of a known inhibitor like ouabain.
-
Compound Addition: Add serial dilutions of prothis compound or this compound to the experimental wells.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of ~3 mM.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a reagent that stops enzymatic activity and allows for phosphate detection (e.g., a solution containing malachite green and ammonium molybdate).
-
Detection: Measure the absorbance at a wavelength appropriate for the detection reagent (e.g., ~620-660 nm).
-
Calculation: The Na+/K+-ATPase activity is the difference between the Pi generated in the absence and presence of the ouabain control. The inhibitory effect of the test compounds is calculated relative to this activity.
Cell Viability (MTT) Assay
This colorimetric assay determines cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of prothis compound or this compound. Include vehicle-only controls.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the purple formazan crystals formed by living cells.[9]
-
Measurement: Read the absorbance on a microplate reader at approximately 570 nm.
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC₅₀ values can be calculated using non-linear regression.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Culture cells in larger format plates (e.g., 6-well plates) and treat with the desired concentrations of prothis compound or this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells with cold 1X PBS (Phosphate-Buffered Saline).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[4]
-
Analysis: Add additional binding buffer to each sample and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
Prothis compound is a potent cardiac glycoside with well-documented anticancer activity at nanomolar concentrations. Its mechanism of action is complex, originating from the inhibition of the Na+/K+-ATPase and leading to the activation of multiple pro-apoptotic signaling pathways. This compound, as the aglycone of prothis compound, is a critical component of its structure, but has been studied in far less detail. The available data strongly support the continued investigation of prothis compound as a repurposed therapeutic for various cancers. Future research should aim to directly compare the activity of this compound to its parent glycoside to better elucidate structure-activity relationships and determine the potential of the aglycone itself as a therapeutic agent.
References
- 1. On the pharmacokinetics of prothis compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition rate of prothis compound in man after multiple oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prothis compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prothis compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prothis compound induces apoptosis and inhibits the metastasis of osteosarcoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prothis compound Sensitizes Human Colon Cancer Cells to TRAIL-Induced Cell Death [mdpi.com]
- 8. Prothis compound slows the prostate cancer progression through triggering the activation of endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prothis compound induces apoptosis and suppresses non-small-cell lung cancer tumor growth via calcium-induced DR4 upregulation [pubmed.ncbi.nlm.nih.gov]
- 10. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Scillaridin A's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of the cardiac glycoside Scillaridin A, primarily focusing on its active form, Prothis compound. We objectively compare its performance against other well-known cardiac glycosides, Digoxin and Ouabain, and delve into its off-target effects, supported by experimental data. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential and molecular mechanisms of this compound.
On-Target Specificity: Inhibition of Na+/K+-ATPase Isoforms
The primary mechanism of action for all cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis. This pump consists of different alpha (α) isoforms (α1, α2, α3), which are expressed in a tissue-specific manner. The α1 isoform is ubiquitously expressed, while α2 is predominant in muscle (including cardiac) and brain, and α3 is primarily found in neuronal tissue.[1][2] Differential affinity for these isoforms can determine the therapeutic window and side-effect profile of a given cardiac glycoside.
While direct comparative studies on the affinity of Prothis compound for individual human Na+/K+-ATPase isoforms are limited, its inhibitory potency is reported to be comparable to that of Digoxin and Digitoxin.[3] The following table summarizes the binding affinities (Kd) and inhibitory constants (Ki) for the well-characterized cardiac glycosides, Digoxin and Ouabain, against the three major human Na+/K+-ATPase α-isoforms. This provides a benchmark for assessing the likely on-target specificity of Prothis compound.
Table 1: Comparative Inhibition of Human Na+/K+-ATPase α-Isoforms
| Compound | Parameter | α1β1 | α2β1 | α3β1 | Selectivity Profile | Reference |
| Digoxin | Ki (nM) | 26.8 ± 2.6 | 13.5 ± 1.1 | 14.2 ± 1.3 | α1 < α2 ≈ α3 | [1] |
| Ouabain | Ki (nM) | 18.2 ± 1.1 | 46.5 ± 2.9 | 22.8 ± 1.5 | α2 < α1 ≈ α3 | [1] |
Ki values represent the concentration of the inhibitor required to decrease the maximal enzyme activity by half. Data is for human isoforms expressed in Pichia pastoris.
The data indicates that Digoxin, and by extension likely Prothis compound, shows a moderate preference for the α2 and α3 isoforms over the ubiquitous α1 isoform.[4] In contrast, Ouabain displays a higher affinity for the α1 and α3 isoforms compared to the α2 isoform. This differential selectivity is significant, as the α2 isoform is considered a key target for the cardiotonic effects in the heart.[1]
Off-Target Mechanisms and Specificity
Beyond their primary target, cardiac glycosides exhibit several off-target effects that contribute to their broader biological activity, including potent anticancer and senolytic properties. Here, Prothis compound distinguishes itself significantly from other cardiac glycosides.
Topoisomerase I & II Inhibition
A key differentiator for Prothis compound is its ability to inhibit both Topoisomerase I and Topoisomerase II, enzymes critical for resolving DNA topological stress during replication and transcription.[5] In contrast, Digoxin and Ouabain only inhibit Topoisomerase II at similar concentrations and are ineffective against Topoisomerase I even at micromolar concentrations.[6] This dual inhibitory action suggests a distinct and broader antineoplastic mechanism for Prothis compound.
Anticancer Activity via MYC Degradation
Prothis compound has been shown to specifically target and induce the degradation of the MYC oncoprotein, a critical driver in many human cancers.[7][8] This leads to cell cycle inhibition, epigenetic reprogramming, and differentiation in MYC-overexpressing leukemia cells.[7]
Senolytic Activity
Prothis compound has been identified as a potent senolytic agent, meaning it can selectively induce apoptosis in senescent cells—cells that have entered a state of irreversible growth arrest and contribute to aging and age-related diseases. While other cardiac glycosides also show senolytic activity, Prothis compound has demonstrated a particularly high senolytic index in certain cell types.[4]
Table 2: Comparative Off-Target Activities
| Compound | Off-Target Activity | Cell Line | IC50 / EC50 | Reference |
| Prothis compound | Topoisomerase I Inhibition | - | 30 nM | [5][6] |
| Topoisomerase II Inhibition | - | 100 nM | [5][6] | |
| Antiproliferation | MCF-7 (Breast Cancer) | 20 nM | [6] | |
| Antiproliferation | RD (Rhabdomyosarcoma) | ~5 nM | [9] | |
| Senolytic Activity | BJ Fibroblasts (Senescent) | ~10 nM | [4] | |
| Digoxin | Topoisomerase I Inhibition | - | >100 µM | [6] |
| Topoisomerase II Inhibition | - | 100 nM | [6] | |
| Antiproliferation | MCF-7 (Breast Cancer) | 50 nM | [6] | |
| Ouabain | Topoisomerase I Inhibition | - | >100 µM | [6] |
| Topoisomerase II Inhibition | - | 100 nM | [6] | |
| Antiproliferation | MCF-7 (Breast Cancer) | 100 nM | [6] |
IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are approximate and can vary based on experimental conditions.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms discussed, the following diagrams are provided in the DOT language for Graphviz.
Diagram 1: Primary On-Target Signaling Pathway of Cardiac Glycosides
Caption: Canonical signaling pathway of Prothis compound via Na+/K+-ATPase inhibition.
Diagram 2: Off-Target Anticancer Mechanism of Prothis compound
Caption: Prothis compound's anticancer mechanism via MYC degradation and epigenetic changes.
Diagram 3: General Workflow for Assessing Drug Specificity
Caption: A generalized workflow for evaluating the target specificity of a compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Na+/K+-ATPase Inhibition Assay (Colorimetric)
This protocol determines enzyme activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl2.
-
Substrate Solution: 10 mM ATP in Assay Buffer.
-
Positive Control Inhibitor: 10 mM Ouabain in Assay Buffer.
-
Stop Solution: 10% (w/v) Trichloroacetic Acid (TCA).
-
Color Reagent: Malachite green/ammonium molybdate colorimetric reagent for phosphate detection.
-
-
Assay Procedure:
-
Prepare serial dilutions of Prothis compound (or other test compounds) in Assay Buffer.
-
In a 96-well plate, add 50 µL of Assay Buffer to wells for "Total ATPase Activity" and 50 µL of Ouabain solution to wells for "Non-specific ATPase Activity".
-
Add 10 µL of the test compound dilutions or vehicle control to the appropriate wells.
-
Add 20 µL of diluted Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex) to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of ATP solution to all wells.
-
Incubate at 37°C for 20-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer supernatant to a new plate and add 100 µL of Color Reagent.
-
Incubate at room temperature for 15 minutes for color development.
-
Measure absorbance at ~660 nm.
-
-
Data Analysis:
-
Calculate the Pi released using a phosphate standard curve.
-
Na+/K+-ATPase activity = (Total ATPase Activity) - (Non-specific ATPase Activity).
-
Plot percent inhibition against compound concentration and determine the IC50 value using non-linear regression.
-
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
-
Reagent Preparation:
-
Reaction Buffer (10x): 100 mM Tris-HCl (pH 7.9), 1.5 M NaCl, 10 mM EDTA, 1 mM Spermidine, 50% Glycerol.
-
Substrate: Supercoiled plasmid DNA (e.g., pBR322) at 0.25 µg/µL.
-
Enzyme: Human Topoisomerase I.
-
Stop Buffer/Loading Dye (5x): 5% Sarkosyl, 0.125% Bromophenol Blue, 25% Glycerol.
-
-
Assay Procedure:
-
On ice, prepare a reaction mix containing 2 µL 10x Reaction Buffer, 1 µL supercoiled DNA, and distilled water to a final volume of 20 µL (accounting for inhibitor and enzyme addition).
-
Add the test compound (Prothis compound) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Camptothecin).
-
Add 1 unit of Human Topoisomerase I to each reaction tube (except the 'no enzyme' control).
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding 5 µL of 5x Stop Buffer.
-
Load samples onto a 1% agarose gel.
-
Perform electrophoresis at 80-100V until the dye front has migrated sufficiently.
-
Stain the gel with Ethidium Bromide (or a safer alternative like SYBR Safe) and visualize under UV light.
-
-
Data Analysis:
Western Blot for c-Myc Protein Levels
This protocol quantifies changes in c-Myc protein expression following treatment with Prothis compound.
-
Cell Culture and Lysis:
-
Culture cells (e.g., RD or leukemia cell lines) and treat with various concentrations of Prothis compound for desired time points (e.g., 8-96 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein samples and mix with Laemmli sample buffer. Heat at 95°C for 5 minutes.
-
Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-Myc (e.g., clone 9E10) overnight at 4°C. Also probe a separate membrane or the same stripped membrane with a loading control antibody (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
Conclusion
The specificity of this compound is multifaceted. Its on-target activity against Na+/K+-ATPase is potent and likely shares the moderate selectivity profile of Digoxin for α2/α3 isoforms, which are key to its cardiotonic effects. However, its most distinguishing feature is its off-target activity profile. Unlike other common cardiac glycosides, Prothis compound is a potent dual inhibitor of Topoisomerase I and II, providing a unique mechanism for its anticancer effects. Furthermore, its ability to induce MYC degradation and its potent senolytic activity highlight its potential in therapeutic areas beyond cardiology. This guide provides the quantitative data and experimental frameworks necessary for researchers to further explore and harness the specific molecular mechanisms of this compound.
References
- 1. Selectivity of Digitalis Glycosides for Isoforms of Human Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The highly conserved cardiac glycoside binding site of Na,K-ATPase plays a role in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on cardiac ingredients of plants. IX. Chemical transformation of proscillaridin by utilizing its 1,4-cycloadducts as key compounds and biological activities of their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum protocol for c-Myc Antibody (NB600-336): Novus Biologicals [novusbio.com]
- 7. researchgate.net [researchgate.net]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. ptglab.com [ptglab.com]
- 10. inspiralis.com [inspiralis.com]
- 11. benchchem.com [benchchem.com]
- 12. Detection of β-catenin and c-Myc protein expression by western blot analysis [bio-protocol.org]
Safety Operating Guide
Safe Disposal of Scillaridin A: A Procedural Guide for Laboratory Professionals
Scillaridin A, a potent cardiac glycoside, requires meticulous handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its classification as a toxic compound, all waste materials contaminated with this compound must be treated as hazardous waste.[1][2] Adherence to the following step-by-step procedures is critical for the safe management of this compound waste streams. These guidelines are based on best practices for the disposal of cytotoxic and hazardous laboratory chemicals.[3][4] Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as well as local and national regulations.
Hazard Assessment
This compound is classified as acutely toxic if swallowed.[1][2] As a cardiac glycoside, it can interfere with cellular sodium-potassium ATPase pumps, leading to cardiotoxic effects.[5][6] Therefore, minimizing exposure through appropriate personal protective equipment (PPE) and careful handling is paramount.
Waste Segregation and Containerization
Proper segregation of this compound waste at the point of generation is the foundational step for safe disposal.[3] Different waste streams require distinct containment solutions. All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and appropriate hazard symbols.[7]
| Waste Category | Description | Recommended Container |
| Bulk this compound Waste | Unused, expired, or concentrated stock solutions of this compound; grossly contaminated materials from spill cleanups. | A dedicated, leak-proof, and chemically compatible container with a secure screw-top cap. The container should be clearly labeled "Hazardous Waste - Cytotoxic" and "this compound".[3] |
| Trace Contaminated Solids | Items with minimal contamination, such as empty vials, weighing papers, contaminated gloves, bench paper, and other disposable lab supplies. | A designated, sealable plastic bag or container labeled "Trace Cytotoxic Waste" and "this compound". These are often placed in specially marked bins (e.g., purple or yellow) for cytotoxic waste.[8][9] |
| Contaminated Sharps | Needles, syringes, pipette tips, or any other sharp objects contaminated with this compound. | A puncture-resistant sharps container specifically designated and labeled for "Cytotoxic Sharps Waste" and "this compound".[10] |
| Contaminated Liquid Waste | Aqueous solutions, cell culture media, or organic solvents containing this compound. | A dedicated, leak-proof, and chemically compatible liquid waste container with a secure lid. The container must be labeled with "Hazardous Waste," the full chemical composition, and approximate percentages.[7] |
Step-by-Step Disposal Protocol
-
Wear Appropriate PPE : Before handling this compound or its waste, ensure you are wearing appropriate personal protective equipment, including double gloves, a disposable gown, and safety glasses.[3]
-
Segregate at the Source : At the point of generation, immediately place the waste into the correct, pre-labeled waste container based on the categories in the table above.[11] Do not mix different waste streams.[7]
-
Container Management :
-
Storage : Store sealed waste containers in a designated and secure satellite accumulation area. This area should be away from general lab traffic and clearly marked as a hazardous waste storage location.[4]
-
Waste Pickup and Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for waste pickup.[4]
-
Provide a full description of the waste, including its chemical constituents.[7]
-
The final disposal method for cytotoxic waste is typically high-temperature incineration.[8][9]
-
Spill and Decontamination Procedures
In the event of a spill, alert personnel in the area and evacuate if necessary. Wear appropriate PPE before cleaning the spill. Use an absorbent material to contain the spill, then carefully collect the material and place it into the "Bulk this compound Waste" container.[12] Decontaminate the affected surfaces with a suitable cleaning agent, and dispose of all cleaning materials as trace-contaminated waste.[3]
Disposal Workflow for this compound
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. documents.uow.edu.au [documents.uow.edu.au]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
- 10. danielshealth.ca [danielshealth.ca]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Scillaridin A
FOR IMMEDIATE RELEASE
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Scillaridin A. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance when working with this potent cardiac glycoside.
This compound, a bufadienolide cardiac glycoside, is classified as acutely toxic if swallowed (Oral, Category 3).[1][2] Its potent biological activity necessitates stringent handling procedures to prevent accidental exposure. This document outlines the required personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.
Hazard Identification and Personal Protective Equipment
A multi-layered approach to PPE is mandatory to minimize all routes of exposure when handling this compound. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Gloves | Two pairs of powder-free nitrile gloves. Inner glove under the cuff of the lab coat, outer glove over the cuff. | Prevents skin contact. Double gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Body Protection | Lab Coat | A disposable, solid-front, back-closing gown made of a protective material such as polyethylene-coated polypropylene. | Protects against contamination of personal clothing. A solid-front, back-closing gown offers superior protection to a standard lab coat. |
| Eye Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] | Protects eyes from splashes or airborne particles of this compound. |
| Respiratory Protection | Respirator | A NIOSH-approved half-mask or full-face respirator with a combination of P100 particulate filters and organic vapor cartridges. | Protects against inhalation of airborne particles, especially when handling the powder form of this compound. |
Operational Plan: From Receipt to Disposal
A clear and systematic workflow is essential for safely handling this compound. The following diagram illustrates the key stages of the process.
Step-by-Step Handling Procedures
-
Preparation:
-
Don PPE: Before entering the designated handling area, don all required PPE as specified in the table above.
-
Prepare Workspace: Work within a certified chemical fume hood. Cover the work surface with a disposable, plastic-backed absorbent pad to contain any potential spills.
-
-
Handling:
-
Unpacking: Carefully unpack the container of this compound within the fume hood.
-
Weighing: Use the "tare method" for weighing the powder. Add the chemical to a pre-weighed, sealed container inside the fume hood. Close the container before removing it from the hood to weigh. This minimizes the risk of generating airborne particles.
-
Reconstitution: If preparing a solution, slowly add the solvent to the powder to avoid splashing.
-
-
Cleanup and Disposal:
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound. Use a 10% bleach solution followed by a rinse with 70% ethanol and then water.
-
Doff PPE: Remove PPE in the designated doffing area, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, absorbent pads, and pipette tips, must be segregated as hazardous waste.
-
Waste Disposal: this compound is classified as an acutely toxic substance.[1][2] All contaminated waste must be disposed of as "P-list" hazardous waste in accordance with institutional and local regulations.[3][4] Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[4]
-
Emergency Procedures
In the event of an accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. [1][2] Rinse mouth.[2] Do NOT induce vomiting. |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[2] |
Spill Management
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don the appropriate PPE, including respiratory protection.
-
Contain: Cover the spill with an absorbent material, working from the outside in.
-
Clean: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a 10% bleach solution, followed by a rinse with 70% ethanol and then water.
By adhering to these stringent safety protocols, researchers can safely handle this compound while minimizing the risk of exposure and ensuring a safe laboratory environment. This commitment to safety is paramount when working with potent and hazardous compounds.
References
- 1. Airgas - 3MR60928 - 3M™ Silica, Asbestos, Mold, And Organic Vapor Respirator Cartridge/Filter For 6000/7000/FF-400 Series Respirators [airgas.com]
- 2. Pharmacological treatment of cardiac glycoside poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
